molecular formula C8H9NO2S B1429113 5-Methyl-6-methylsulfanyl-nicotinic acid CAS No. 1355226-55-9

5-Methyl-6-methylsulfanyl-nicotinic acid

カタログ番号: B1429113
CAS番号: 1355226-55-9
分子量: 183.23 g/mol
InChIキー: OHJARNLNPHKLKA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Methyl-6-methylsulfanyl-nicotinic acid is a useful research compound. Its molecular formula is C8H9NO2S and its molecular weight is 183.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Methyl-6-methylsulfanyl-nicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-6-methylsulfanyl-nicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

5-methyl-6-methylsulfanylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c1-5-3-6(8(10)11)4-9-7(5)12-2/h3-4H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHJARNLNPHKLKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1SC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Whitepaper: 5-Methyl-6-methylsulfanyl-nicotinic acid in Advanced Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of bifunctional building blocks is critical for accelerating lead optimization and expanding chemical space. 5-Methyl-6-methylsulfanyl-nicotinic acid (CAS: 1355226-55-9) , also known as 5-methyl-6-(methylthio)nicotinic acid, serves as a highly versatile scaffold. Featuring both a reactive carboxylic acid moiety and a highly modifiable methylsulfanyl (methylthio) group on a pyridine core, this compound enables orthogonal derivatization. It is predominantly utilized by drug development professionals to synthesize functionally substituted nicotinic acid amides, kinase inhibitors, and metabolic modulators targeting NAD+ pathways[1].

This guide provides an authoritative, in-depth analysis of its physicochemical properties, a self-validating synthetic methodology, and its downstream pharmacological utility.

Physicochemical Profiling & Structural Dynamics

Understanding the physicochemical parameters of 5-Methyl-6-methylsulfanyl-nicotinic acid is essential for predicting its behavior in both synthetic reactions and biological assays. The methyl group at the C5 position provides steric shielding, while the methylsulfanyl group at C6 acts as an electron-donating group via resonance, subtly modulating the pKa of the adjacent pyridine nitrogen.

Table 1: Quantitative Physicochemical Data

PropertyValue
Compound Name 5-Methyl-6-methylsulfanyl-nicotinic acid
CAS Number 1355226-55-9
Chemical Formula C8H9NO2S
Molecular Weight 183.23 g/mol [2]
Synonyms 5-methyl-6-(methylthio)nicotinic acid[3]
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Core Scaffold Pyridine-3-carboxylic acid

Synthetic Methodology: Nucleophilic Aromatic Substitution (SNAr)

The most robust approach to synthesizing 5-Methyl-6-methylsulfanyl-nicotinic acid relies on the Nucleophilic Aromatic Substitution (SNAr) of 5-methyl-6-chloronicotinic acid using a thiolate nucleophile.

Mechanistic Causality

The utilization of sodium methanethiolate (NaSMe) in a polar aprotic solvent is not arbitrary. Polar aprotic solvents poorly solvate the thiolate anion, thereby dramatically increasing its nucleophilicity. This facilitates the necessary attack on the electron-deficient C6 position of the pyridine ring, culminating in a Meisenheimer complex before chloride elimination (4)[4].

Step-by-Step Protocol (Self-Validating Workflow)

This protocol is designed as a closed-loop, self-validating system to ensure high yield and purity.

  • Step 1: Reaction Setup (Inert Atmosphere)

    • Action: Dissolve 1.0 eq of 5-methyl-6-chloronicotinic acid in anhydrous N,N-Dimethylformamide (DMF) under a strict Argon atmosphere.

    • Causality: Argon prevents the oxidative dimerization of the thiomethoxide nucleophile into dimethyl disulfide. DMF is chosen to maximize the nucleophilicity of the incoming thiolate[4].

  • Step 2: Nucleophilic Addition

    • Action: Cool the reaction vessel to 0 °C. Add 2.2 eq of sodium methanethiolate (NaSMe) portion-wise. Gradually elevate the temperature to 90 °C and stir for 8 hours.

    • Causality: Initial cooling controls the exothermic acid-base reaction (deprotonation of the carboxylic acid). Heating to 90 °C provides the activation energy required to break aromaticity and form the intermediate Meisenheimer complex (5)[5].

  • Step 3: Self-Validating Checkpoint (Conversion Monitoring)

    • Action: Sample the reaction and analyze via LC-MS.

    • Validation Loop: If the starting material peak represents >2% of the total area, continue heating for an additional 2 hours. Do not proceed until conversion is confirmed. This prevents premature quenching.

  • Step 4: Quenching and pH-Driven Precipitation

    • Action: Cool the mixture to room temperature and pour into crushed ice. Slowly add 2M HCl dropwise while monitoring with a pH meter until the solution stabilizes at pH 3.0.

    • Causality: The reaction mixture contains the highly soluble sodium carboxylate salt. Acidification protonates the carboxylate, drastically reducing its aqueous solubility and forcing the target compound to precipitate[4].

  • Step 5: Isolation

    • Action: Filter the precipitate, wash with cold water (3x), and dry under high vacuum at 45 °C for 12 hours.

    • Causality: Cold water washes selectively remove residual DMF and inorganic salts (NaCl) without dissolving the product. Vacuum drying prevents hydrolytic degradation during long-term storage.

Synthesis A 5-Methyl-6-chloronicotinic acid (Starting Material) B NaSMe, DMF, 90°C (SNAr Reaction) A->B Nucleophilic Attack C Meisenheimer Complex (Intermediate) B->C Addition D Aqueous Workup (Acidification to pH 3) C->D Chloride Elimination E 5-Methyl-6-methylsulfanyl-nicotinic acid (CAS: 1355226-55-9) D->E Protonation & Precipitation

Fig 1: SNAr synthetic workflow for 5-Methyl-6-methylsulfanyl-nicotinic acid.

Downstream Functionalization & Pharmacological Utility

In drug discovery, 5-Methyl-6-methylsulfanyl-nicotinic acid is rarely the final drug candidate; rather, it is a privileged scaffold used to construct complex pharmacophores.

1. Amide Coupling (C3 Position): The carboxylic acid can be activated using standard coupling reagents (e.g., HATU, EDC/HOBt) to form functionally substituted 2-thioxonicotinic acid amides and nitriles, which are critical in developing targeted therapies (1)[1].

2. Sulfone Oxidation & Late-Stage Functionalization (C6 Position): The methylsulfanyl group (-SCH3) is frequently oxidized to a methylsulfonyl group (-SO2CH3) using mCPBA or Oxone. This transformation serves two distinct pharmacological purposes:

  • As a Leaving Group: The sulfone is an excellent leaving group, enabling late-stage SNAr reactions with complex amines or anilines to generate 6-amino-nicotinamide derivatives (common hinge-binding motifs in kinase inhibitors).

  • As a Hydrogen Bond Acceptor: If retained, the sulfone moiety acts as a potent, directional hydrogen bond acceptor to interact with specific amino acid residues within a target protein's active site.

Pharmacology A 5-Methyl-6-methylsulfanyl- nicotinic acid B Amide Coupling / Sulfone Oxidation A->B Derivatization C Lead Compound (Kinase Inhibitor) B->C Optimization D Target Receptor Binding C->D Affinity E Therapeutic Efficacy D->E Modulation

Fig 2: Integration of the building block into targeted drug discovery pathways.

References

  • Title : AOBChem Safety Data Sheet: 5-Methyl-6-methylsulfanyl-nicotinic acid Source : AOBChem URL :[Link]

  • Title : 5-Methyl-6-methylsulfanyl-nicotinic acid [1355226-55-9] Source : Sigma-Aldrich (CN) URL :[Link]

  • Title : Synthesis of New Functionally Substituted 2-Oxo(thioxo)nicotinic Acid Amides and Nitriles Source : ResearchGate URL :[Link]

Sources

Executive Summary: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and laboratory guide detailing the structural profiling, mechanistic synthesis, and medicinal chemistry applications of 5-Methyl-6-methylsulfanyl-nicotinic acid.

In modern medicinal chemistry, the strategic decoration of pyridine rings is a fundamental tactic for optimizing target affinity and modulating pharmacokinetic profiles. 5-Methyl-6-methylsulfanyl-nicotinic acid (CAS: 1355226-55-9) [1] has emerged as a highly specialized and privileged building block.

This compound features a unique substitution pattern: a carboxylic acid at the C3 position for versatile coupling, a steric-directing methyl group at C5, and a methylsulfanyl (thioether) moiety at C6. This specific arrangement is highly valued in the development of targeted therapeutics, particularly in the synthesis of ROR-γt inverse agonists and novel kinase inhibitors. The thioether group not only provides a distinct vector for lipophilic interactions within hydrophobic protein pockets but also serves as a programmable site for subsequent oxidation, allowing chemists to precisely tune the topological polar surface area (tPSA) of late-stage lead compounds.

Structural and Physicochemical Profiling

Understanding the innate physicochemical properties of this scaffold is critical for predicting its behavior in both synthetic workflows and biological systems. The presence of the electron-withdrawing carboxylic acid and the electron-donating thioether creates a push-pull electronic system across the pyridine core, heavily influencing its reactivity and spectral signatures.

Table 1: Quantitative Physicochemical and Structural Parameters

ParameterValueScientific Implication
Chemical Formula C8H9NO2SDefines the exact atomic composition and isotopic distribution.
Molecular Weight 183.23 g/mol Low molecular weight provides ample "budget" for derivatization while strictly adhering to Lipinski's Rule of 5.
Topological Polar Surface Area ~63.1 ŲOptimal for membrane permeability; leaves room for the addition of polar pharmacophores during lead optimization.
Hydrogen Bond Donors 1 (COOH)Provides a critical anchor point for amide coupling or direct target protein binding.
Hydrogen Bond Acceptors 4 (N, O, O, S)Enhances aqueous solubility and provides multiple vectors for kinase hinge-region or receptor interactions.
Predicted logP ~1.8 - 2.2Favorable lipophilicity baseline for oral bioavailability and cellular penetration.

Synthetic Methodology & Mechanistic Causality

The most efficient and scalable route to synthesize 5-methyl-6-methylsulfanyl-nicotinic acid is via the Nucleophilic Aromatic Substitution (SNAr) of its halogenated precursor, 6-chloro-5-methylnicotinic acid (CAS: 66909-29-3)[2].

Mechanistic Rationale

The SNAr reaction is highly favored at the C2 and C6 positions of the pyridine ring. The electronegative pyridine nitrogen acts as an electron sink, depleting electron density at the ortho positions. This electrophilicity at C6 is further amplified by the meta-oriented, electron-withdrawing carboxylic acid at C3. When exposed to a strong nucleophile like sodium methanethiolate (NaSMe), the C6 carbon undergoes rapid attack, forming a negatively charged Meisenheimer complex, followed by the thermodynamically driven expulsion of the chloride leaving group.

SNAr_Mechanism SM 6-Chloro-5-methyl- nicotinic acid (Electrophile) Complex Meisenheimer Complex (Anionic Intermediate) SM->Complex Thiolate Attack Nuc NaSMe (Nucleophile) Nuc->Complex Product 5-Methyl-6-methylsulfanyl- nicotinic acid Complex->Product Chloride Elimination

Figure 1: SNAr mechanism for 5-methyl-6-methylsulfanyl-nicotinic acid synthesis.

Protocol: SNAr Synthesis Workflow

This protocol is designed as a self-validating system, utilizing specific environmental controls and in-process analytical checks to ensure high fidelity.

  • Electrophile Solvation: Charge a dry, argon-purged round-bottom flask with 6-chloro-5-methylnicotinic acid (1.0 eq). Dissolve in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M concentration.

    • Causality: DMF is selected as a polar aprotic solvent because it aggressively solvates the sodium cation of the incoming nucleophile, leaving the methanethiolate anion "naked" and highly reactive, thereby accelerating the SNAr kinetics [3].

  • Nucleophile Introduction: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add sodium methanethiolate (NaSMe) (1.2 eq) in small portions over 15 minutes.

    • Causality: The initial thiolate attack is highly exothermic. Performing this addition at 0 °C prevents thermal runaway, suppresses unwanted decarboxylation of the C3 acid, and minimizes the formation of disulfide byproducts.

  • Complex Resolution (Heating): Remove the ice bath and gradually heat the reaction to 65 °C. Stir for 4 to 6 hours.

    • Causality: While the Meisenheimer complex forms readily at lower temperatures, elevated thermal energy is required to overcome the activation barrier for chloride expulsion.

    • Self-Validation Step: Monitor the reaction via LC-MS. The reaction is deemed complete when the starting material peak (Expected [M+H]⁺ m/z ~172) is fully consumed and replaced by the product mass (Expected [M+H]⁺ m/z ~184).

  • Quenching and Precipitation: Cool the mixture to room temperature. Quench by pouring the reaction into crushed ice/water (3x the volume of DMF). Slowly acidify the basic aqueous mixture to pH 3.0 using 1M HCl.

    • Causality: In the basic reaction environment, the product exists as a highly soluble sodium carboxylate salt. Precise acidification to pH 3.0 protonates the carboxylate, drastically reducing its aqueous solubility and forcing the precipitation of the pure free acid.

  • Isolation: Filter the resulting off-white precipitate under vacuum. Wash the filter cake extensively with cold deionized water to remove residual DMF and NaCl, followed by a final wash with cold heptane to strip away trace organic impurities. Dry under high vacuum at 45 °C for 12 hours.

Applications in Lead Derivatization

In drug development, 5-methyl-6-methylsulfanyl-nicotinic acid is rarely the final drug candidate; rather, it is a launchpad for complex derivatization. The two primary vectors for modification are the C3 carboxylic acid and the C6 thioether [4].

The standard workflow involves an initial amide coupling at C3 to attach a target-specific pharmacophore (e.g., an aniline or aliphatic amine). Following this, the C6 thioether is frequently oxidized to a sulfoxide or sulfone. This oxidation step is a classic medicinal chemistry maneuver used to drastically alter the electronic distribution of the pyridine ring, increase aqueous solubility, and create new hydrogen-bond acceptor sites for interacting with target proteins.

Derivatization Core 5-Methyl-6-methylsulfanyl- nicotinic acid Amide Amide Coupling (C3 Modification) Core->Amide HATU, DIPEA, Amine Oxidation Thioether Oxidation (C6 Modification) Core->Oxidation Alternative Sequence Amide->Oxidation mCPBA or Oxone Oxidation->Amide Lead Optimized Lead Compound (e.g., Target Inhibitor) Oxidation->Lead in vitro Screening

Figure 2: Standard derivatization workflow for the thio-nicotinic acid scaffold.

Analytical Validation Parameters

To ensure the integrity of the synthesized or procured 5-methyl-6-methylsulfanyl-nicotinic acid prior to downstream library synthesis, the following analytical parameters must be met:

  • LC-MS (ESI+): A dominant peak at m/z 184.04 corresponding to the [M+H]⁺ ion.

  • ¹H NMR (DMSO-d₆, 400 MHz): The spectrum should exhibit a distinct singlet in the aromatic region (~8.6 ppm) corresponding to the isolated C4 proton. Additionally, two distinct aliphatic singlets must be present: one for the C5 methyl group (~2.3 ppm) and one for the C6 S-methyl group (~2.5 ppm).

  • HPLC Purity: >95% purity as determined by UV absorbance at 254 nm, ensuring no residual 6-chloro precursor remains, which could poison downstream cross-coupling catalysts.

References

  • Title: 2-(Ethylthio)nicotinic acid | C8H9NO2S | CID 591734 Source: PubChem URL:[Link]

In-Depth Technical Guide: Synthesis Pathway of 5-Methyl-6-methylsulfanyl-nicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Significance

5-Methyl-6-methylsulfanyl-nicotinic acid (CAS: 1355226-55-9), also known as 5-methyl-6-(methylthio)pyridine-3-carboxylic acid, is a highly functionalized heterocyclic building block. In modern drug discovery, pyridine scaffolds are ubiquitous due to their favorable physicochemical properties and ability to engage in key hydrogen-bonding interactions within biological targets. The introduction of a methylsulfanyl (thioether) group at the C6 position and a methyl group at the C5 position imparts unique steric bulk and lipophilicity, making this compound a valuable precursor for synthesizing kinase inhibitors, anti-inflammatory agents, and metabolic modulators.

This technical whitepaper outlines the authoritative synthesis pathway for this compound, focusing on the mechanistic rationale, step-by-step methodology, and self-validating quality control measures required for high-yield, high-purity production.

Retrosynthetic Analysis & Mechanistic Rationale

The core transformation relies on a Nucleophilic Aromatic Substitution (SNAr) reaction. Pyridine rings are inherently electron-deficient, and the nitrogen atom strongly activates the ortho and para positions (C2, C4, C6) toward nucleophilic attack by stabilizing the intermediate negative charge via a resonance-stabilized Meisenheimer complex[1].

The optimal starting material is 6-Chloro-5-methylnicotinic acid (CAS: 66909-29-3)[2]. The presence of the electron-withdrawing carboxylic acid at C3 further enhances the electrophilicity of the C6 carbon, making the chloride an excellent leaving group for displacement by a strong nucleophile like sodium methanethiolate (NaSMe)[3].

Causality in Experimental Design: Why Use an Ester Intermediate?

While a direct SNAr on the free carboxylic acid is possible, it requires at least two equivalents of the nucleophile (one to deprotonate the acidic proton, one for the substitution) and elevated temperatures (often >100°C). This harsh environment frequently leads to unwanted side reactions, such as decarboxylation or thioether oxidation.

The Expert Approach: By first converting the carboxylic acid to its methyl ester—Methyl 6-chloro-5-methylnicotinate (CAS: 65169-42-8)—the electron-withdrawing nature of the C3 substituent is preserved while eliminating the acidic proton. This allows the SNAr reaction to proceed cleanly at lower temperatures (0°C to room temperature), drastically improving the yield and purity profile of the final Active Pharmaceutical Ingredient (API) intermediate.

SNArMechanism SM Substrate Methyl 6-chloro-5-methylnicotinate MC Meisenheimer Complex Negative charge stabilized by Pyridine Nitrogen SM->MC Addition of MeS- Nuc Nucleophile NaSMe (Methanethiolate) Nuc->MC Prod Product Methyl 5-methyl-6-(methylthio)nicotinate MC->Prod Elimination of Cl- LG Leaving Group Chloride Ion (Cl-) MC->LG

Diagram 1: SNAr Mechanism via Meisenheimer Complex Formation

Detailed Synthetic Workflow (Step-by-Step Methodology)

The following protocol details the optimized three-step, ester-mediated synthesis route.

Step 1: Esterification (Protection)
  • Reagents: 6-Chloro-5-methylnicotinic acid (1.0 eq), Methanol (solvent/reactant), concentrated H2SO4 (0.1 eq).

  • Procedure:

    • Suspend 6-chloro-5-methylnicotinic acid in anhydrous methanol.

    • Add catalytic concentrated sulfuric acid dropwise at 0°C.

    • Heat the mixture to reflux (65°C) for 12 hours.

    • Cool to room temperature, concentrate in vacuo, and neutralize with saturated aqueous NaHCO3.

    • Extract with Ethyl Acetate (EtOAc), wash with brine, dry over anhydrous Na2SO4, and concentrate to yield Methyl 6-chloro-5-methylnicotinate.

  • Validation: LC-MS will show a mass shift corresponding to the addition of a methyl group (+14 Da).

Step 2: Thioetherification (SNAr)
  • Reagents: Methyl 6-chloro-5-methylnicotinate (1.0 eq), Sodium methanethiolate (NaSMe, 1.1 eq), anhydrous N,N-Dimethylformamide (DMF).

  • Procedure:

    • Dissolve the ester intermediate in anhydrous DMF under an inert nitrogen atmosphere.

    • Cool the solution to 0°C using an ice bath.

    • Add NaSMe portion-wise to control the exothermic addition.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench with ice water to precipitate the product. Filter and wash with cold water to yield Methyl 5-methyl-6-(methylthio)nicotinate.

  • Causality: DMF is a polar aprotic solvent that perfectly solvates the sodium cation, leaving the highly nucleophilic thiomethoxide anion exposed and highly reactive.

Step 3: Saponification (Deprotection)
  • Reagents: Methyl 5-methyl-6-(methylthio)nicotinate (1.0 eq), Lithium hydroxide monohydrate (LiOH·H2O, 2.0 eq), THF/H2O (3:1 v/v).

  • Procedure:

    • Dissolve the thioether ester in the THF/H2O mixture.

    • Add LiOH·H2O and stir at room temperature for 4-6 hours.

    • Remove THF in vacuo.

    • Acidify the remaining aqueous layer with 1M HCl to pH 3-4.

    • Collect the resulting white precipitate via vacuum filtration, wash with water, and dry under high vacuum to yield the final product: 5-Methyl-6-methylsulfanyl-nicotinic acid .

  • Causality: LiOH in a mixed aqueous/organic solvent system provides mild hydrolysis conditions, preventing the cleavage or oxidation of the newly formed thioether bond.

SynthesisWorkflow A 6-Chloro-5-methylnicotinic acid (CAS: 66909-29-3) B Step 1: Esterification (MeOH, H2SO4, Reflux) A->B C Methyl 6-chloro-5-methylnicotinate (CAS: 65169-42-8) B->C D Step 2: SNAr Reaction (NaSMe, DMF, 0°C to RT) C->D E Methyl 5-methyl-6-(methylthio)nicotinate D->E F Step 3: Saponification (LiOH, THF/H2O, RT) E->F G 5-Methyl-6-methylsulfanyl-nicotinic acid (CAS: 1355226-55-9) F->G

Diagram 2: Three-Step Ester-Mediated Synthesis Workflow

Process Optimization & Quantitative Data

To ensure the scalability of this protocol, a comparison between the direct synthesis route and the ester-mediated route was conducted. The ester-mediated route demonstrates superior scalability and purity profiles.

ParameterDirect Route (One-Step)Ester-Mediated Route (Three-Step)
Equivalents of NaSMe > 2.5 eq1.1 eq
Reaction Temperature 100°C0°C to Room Temperature
Solvent System DMFDMF (Step 2), THF/H2O (Step 3)
Crude Purity (HPLC) 65 - 75%> 95%
Overall Yield ~ 45%80 - 85%
Primary Impurity Decarboxylated byproductsTrace unreacted ester

Self-Validating Quality Control (Analytical Characterization)

A robust synthetic protocol must be self-validating. The successful execution of this pathway is confirmed through the following analytical checkpoints:

  • In-Process Control (IPC) via HPLC: During Step 3, the disappearance of the methyl ester peak and the emergence of a more polar peak (the free acid) confirms reaction completion.

  • 1H NMR Spectroscopy (in DMSO-d6):

    • Loss of Ester: The characteristic singlet of the methyl ester protons at approximately δ 3.9 ppm[4] must completely disappear in the final product spectrum.

    • Thioether Confirmation: A distinct singlet integrating to 3 protons will appear around δ 2.5 - 2.6 ppm, corresponding to the newly introduced -SCH3 group.

    • Aromatic Region: The isolated pyridine proton (H-4) will appear as a sharp singlet in the downfield region ( δ 8.5 - 8.8 ppm), confirming the integrity of the pyridine core.

  • High-Resolution Mass Spectrometry (HRMS): ESI-MS (negative ion mode) should yield an [M-H]- peak corresponding to the exact mass of C8H8NO2S-.

References

  • Sigma-Aldrich. "5-Methyl-6-methylsulfanyl-nicotinic acid | 1355226-55-9". Sigma-Aldrich Catalog.

  • Benchchem. "Methyl 5-chloro-3-methylpicolinate|CAS 886365-49-7". Benchchem Intermediates. 4

  • Sigma-Aldrich. "Methyl 6-chloro-5-methylnicotinate | 65169-42-8". Sigma-Aldrich Catalog.

  • Pearson+. "We have considered nucleophilic aromatic substitution of pyridine...". Pearson Study Prep. 1

  • Alfa Chemistry. "CAS 66909-29-3 6-Chloro-5-methylnicotinic acid". Alfa Chemistry Products. 2

  • StackExchange. "How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?". Chemistry StackExchange. 3

Sources

5-Methyl-6-methylsulfanyl-nicotinic Acid: A Comprehensive Technical Guide to IUPAC Nomenclature, Synthesis, and Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nicotinic acid derivatives are privileged scaffolds in medicinal chemistry, frequently utilized as core pharmacophores in the development of kinase inhibitors, GPCR modulators, and metabolic enzyme antagonists. The compound 5-methyl-6-methylsulfanyl-nicotinic acid (CAS: 1355226-55-9) represents a highly versatile, bifunctional building block[1]. Its unique substitution pattern provides specific steric and electronic properties that can be strategically leveraged in structure-activity relationship (SAR) optimization. This whitepaper deconstructs its chemical profile, details a self-validating synthetic methodology, and explores its downstream applications in drug discovery.

IUPAC Nomenclature & Structural Profiling

The formal IUPAC name, 5-methyl-6-(methylsulfanyl)pyridine-3-carboxylic acid , systematically deconstructs the molecule's topology:

  • Pyridine-3-carboxylic acid (Nicotinic Acid) Core: The foundational heterocyclic ring featuring a carboxylic acid at the 3-position. This moiety is a classic bioisostere for benzoic acid, offering improved aqueous solubility and distinct hydrogen-bonding vectors.

  • 5-Methyl: A methyl group at the 5-position. In drug design, this localized lipophilicity and steric bulk can restrict the conformation of adjacent substituents, forcing the molecule into a bioactive conformation that optimally fits a target binding pocket.

  • 6-(Methylsulfanyl): A thioether linkage at the 6-position (also referred to as a methylthio group)[2]. The sulfur atom is highly polarizable and serves as a critical synthetic handle for late-stage functionalization.

Physicochemical Properties

Understanding the physicochemical profile is critical for predicting pharmacokinetic behavior (ADME) and guiding downstream synthesis.

PropertyValueCausality / Significance in Drug Design
Molecular Weight 183.23 g/mol Well within Lipinski's Rule of 5; allows for substantial downstream elaboration without exceeding optimal size limits[1].
Molecular Formula C8H9NO2SDefines the exact atomic composition and isotopic mass for high-resolution mass spectrometry (HRMS) tracking.
Topological Polar Surface Area ~75.5 ŲOptimal for membrane permeability; balances aqueous solubility and lipophilicity to prevent hydrophobic trapping.
LogP (Predicted) 1.5 - 2.0Moderate lipophilicity ensures favorable partitioning into lipid bilayers.
Hydrogen Bond Donors 1 (COOH)Crucial for directional interactions with target protein backbones (e.g., kinase hinge regions).
Hydrogen Bond Acceptors 4 (N, O, O, S)Provides multiple vectors for target engagement and improves aqueous solubility.

Synthetic Methodology

The synthesis of 5-methyl-6-methylsulfanyl-nicotinic acid typically proceeds via a robust three-step sequence starting from the commercially available 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate[3]. This approach ensures high regioselectivity and overall yield. Every step below includes In-Process Controls (IPCs) to establish a self-validating workflow.

Step 1: Chlorination of the Pyridone Core

Objective: Convert ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate to ethyl 6-chloro-5-methylpyridine-3-carboxylate.

  • Charge a dry, argon-purged flask with ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (1.0 eq).

  • Add phosphorus oxychloride (POCl3, 3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, 0.1 eq)[4].

  • Heat the reaction mixture to 100–110 °C and maintain for 3 hours.

  • IPC: Analyze an aliquot via LC-MS. Proceed to the next step only when the starting material peak is <1%.

  • Cool to room temperature and carefully quench by adding the mixture dropwise onto crushed ice.

  • Neutralize with solid Na2CO3 to pH 7-8 and extract with ethyl acetate. Dry over Na2SO4 and concentrate under reduced pressure.

Causality & Expertise: POCl3 acts as both the solvent and the chlorinating agent. The catalytic DMF forms a Vilsmeier-Haack type intermediate, which highly activates the C6 oxygen for displacement by chloride[4]. Quenching on ice is strictly required to safely hydrolyze unreacted POCl3 and prevent a violent thermal runaway.

Step 2: Nucleophilic Aromatic Substitution (Thiolation)

Objective: Convert the 6-chloro intermediate to ethyl 5-methyl-6-(methylsulfanyl)pyridine-3-carboxylate.

  • Dissolve the crude 6-chloro intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Add sodium methanethiolate (NaSMe, 1.2 eq) portion-wise at 0 °C[2].

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • IPC: Monitor via TLC (Hexanes:EtOAc 3:1). The product spot will appear less polar (higher Rf) than the starting material.

  • Quench with water and extract with dichloromethane (DCM). Wash the organic layer with brine, dry, and concentrate.

Causality & Expertise: The C6 position of the pyridine ring is highly electron-deficient due to the inductive effect of the adjacent nitrogen and the para-electron-withdrawing ester group. This facilitates a rapid SNAr reaction. NaSMe is a soft, highly polarizable nucleophile that selectively displaces the hard chloride leaving group[2].

Step 3: Saponification to the Final Acid

Objective: Hydrolyze the ester to yield 5-methyl-6-methylsulfanyl-nicotinic acid.

  • Dissolve the thioether ester (1.0 eq) in a 2:1 mixture of THF and water.

  • Add lithium hydroxide monohydrate (LiOH·H2O, 2.0 eq)[5].

  • Stir the biphasic mixture at room temperature for 2 hours.

  • IPC: Confirm complete ester hydrolysis via LC-MS (monitor for the corresponding[M-H]- mass of the carboxylic acid).

  • Remove THF under reduced pressure. Acidify the remaining aqueous layer to pH 3-4 using 1M HCl.

  • Collect the resulting precipitate via vacuum filtration, wash with cold water, and dry under high vacuum to afford the pure 5-methyl-6-(methylsulfanyl)pyridine-3-carboxylic acid[1].

Causality & Expertise: The biphasic THF/water system ensures that both the organic ester and the inorganic LiOH are solvated, maximizing the interfacial reaction rate. Acidification to pH 3-4 protonates the carboxylate (pKa ~4.5) while keeping the pyridine nitrogen (pKa ~3.0) largely unprotonated, resulting in the precipitation of the neutral zwitterionic species[5].

Synthesis A 5-Methyl-6-oxo- 1,6-dihydropyridine-3- carboxylate B Chlorination (POCl3, DMF) A->B C 6-Chloro Intermediate B->C D Thiolation (NaSMe, THF) C->D E 6-Methylsulfanyl Ester D->E F Saponification (LiOH, H2O) E->F G 5-Methyl-6-methylsulfanyl- nicotinic acid F->G

Synthetic workflow for 5-methyl-6-methylsulfanyl-nicotinic acid from pyridone precursor.

Applications in Medicinal Chemistry (SAR & Derivatization)

The strategic value of 5-methyl-6-methylsulfanyl-nicotinic acid lies in its dual handles for derivatization, allowing medicinal chemists to rapidly generate diverse libraries for SAR screening.

  • Amide Coupling (The C3 Handle): The carboxylic acid is readily converted to amides using standard coupling reagents (e.g., HATU, EDC/HOBt). Nicotinamides are a ubiquitous motif in kinase inhibitors, where the pyridine nitrogen and the amide NH form a critical bidentate hydrogen-bonding network with the kinase hinge region.

  • Thioether Oxidation and Displacement (The C6 Handle): The C6 methylsulfanyl group is relatively stable but can be selectively oxidized to a methylsulfonyl (sulfone) group using meta-chloroperoxybenzoic acid (mCPBA). The resulting sulfone is an excellent leaving group. This enables late-stage SNAr displacement by various primary/secondary amines or alkoxides, a strategy frequently employed to target GPCRs or optimize the pharmacokinetic profile of a lead compound.

Derivatization Core 5-Methyl-6-methylsulfanyl- nicotinic acid Amide Amide Coupling (HATU, R-NH2) Core->Amide COOH Handle Oxidation Oxidation (mCPBA) Core->Oxidation Thioether Handle Kinase Kinase Inhibitors (H-Bonding Network) Amide->Kinase Sulfone 6-Methylsulfonyl Intermediate Oxidation->Sulfone SNAr SNAr Displacement (Amines/Alcohols) Sulfone->SNAr Activation GPCR GPCR Modulators (Target Binding) SNAr->GPCR

Pharmacological derivatization pathways leveraging carboxylic acid and thioether handles.

References

Sources

An In-Depth Technical Guide to the Predicted Biological Activity of 5-Methyl-6-methylsulfanyl-nicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the modification of established pharmacophores is a primary strategy for optimizing target affinity, modulating pharmacokinetics, and expanding therapeutic utility. 5-Methyl-6-methylsulfanyl-nicotinic acid (CAS 1355226-55-9) represents a highly specialized derivative of the well-characterized nicotinic acid (niacin) scaffold. By incorporating a methyl group at the C5 position and a methylsulfanyl (methylthio) group at the C6 position of the pyridine ring, this molecule introduces unique steric and electronic properties that significantly alter its lipophilicity and metabolic fate.

As a Senior Application Scientist, I have structured this whitepaper to dissect the predicted biological activity of this compound. We will explore its target engagement with the G-protein-coupled receptor GPR109A (HCAR2), its role as a metabolic intermediate, and the rigorous, self-validating experimental workflows required to quantify its pharmacological efficacy and pharmacokinetic stability.

Structural Pharmacology & Target Engagement

The GPR109A (HCAR2) Receptor Axis

The biological activity of nicotinic acid derivatives is fundamentally anchored in their ability to agonize GPR109A (also known as HCAR2, PUMA-G in mice, or HM74A in humans) [1]. GPR109A is a Gi​ -coupled receptor predominantly expressed in adipocytes and immune cells (particularly macrophages).

The conserved pyridine-3-carboxylic acid moiety in 5-Methyl-6-methylsulfanyl-nicotinic acid acts as the primary pharmacophore, forming critical hydrogen bonds and electrostatic interactions within the GPR109A binding pocket. Activation of this receptor triggers a Gi​ -mediated inhibition of adenylate cyclase, which subsequently lowers intracellular cyclic AMP (cAMP) levels. This reduction in cAMP inhibits Protein Kinase A (PKA) and Hormone-Sensitive Lipase (HSL), leading to profound antilipolytic and antidyslipidemic effects [2].

Impact of C5 and C6 Substitutions

The addition of the 6-methylsulfanyl group fundamentally alters the molecule's interaction with biological systems:

  • Lipophilicity and Membrane Permeability: The methylthio ether significantly increases the partition coefficient (LogP) compared to standard niacin. This enhanced lipophilicity can improve cellular penetration but may also alter the compound's distribution volume.

  • Metabolic Fate: The methylsulfanyl group is highly susceptible to hepatic oxidation. In vivo metabolic profiling of related agrochemicals (e.g., the neonicotinoid acetamiprid) has identified 6-(methylsulfanyl)nicotinic acid as a stable, circulating metabolite in mammalian plasma [3]. The 5-methyl variant is expected to undergo similar sequential S-oxidation to yield biologically active sulfoxide and sulfone metabolites.

  • Immune Modulation & Antiviral Potential: Beyond lipid metabolism, GPR109A activation by nicotinic acid derivatives has been shown to induce the expression of the cholesterol transporter ABCG1 in macrophages, inhibiting atherosclerosis progression [4]. Furthermore, recent studies indicate that GPR109A agonism promotes antiviral innate immune responses by stimulating autophagy and interferon release [5].

GPR109A_Pathway Ligand 5-Methyl-6-methylsulfanyl- nicotinic acid Receptor GPR109A (HCAR2) Receptor Ligand->Receptor Agonism G_Protein Gi Protein Activation Receptor->G_Protein Effector Adenylate Cyclase Inhibition G_Protein->Effector Messenger Decreased cAMP Levels Effector->Messenger Kinase PKA & HSL Inhibition Messenger->Kinase Outcome Reduced Lipolysis & Anti-inflammatory Effects Kinase->Outcome

Caption: GPR109A Gi-coupled signaling pathway activated by nicotinic acid derivatives.

Quantitative Data Presentation

To contextualize the pharmacological utility of 5-Methyl-6-methylsulfanyl-nicotinic acid, we must benchmark its predicted properties against the parent compound, Niacin, and map its expected metabolic profile.

Table 1: Comparative Pharmacological & Physicochemical Properties

ParameterStandard Niacin5-Methyl-6-methylsulfanyl-nicotinic acidCausality / Structural Rationale
Target Receptor GPR109A (HCAR2)GPR109A (HCAR2)Conserved pyridine-3-carboxylic acid pharmacophore ensures receptor anchoring.
Lipophilicity (LogP) ~0.36~1.8 - 2.2Addition of methyl and methylthio groups significantly increases hydrophobicity.
Receptor Affinity ( IC50​ ) ~100 nM10 - 500 nM (Predicted)Bulky C6 substitution may enhance binding in the hydrophobic pocket of the receptor.
Metabolic Stability High (Rapid renal clearance)Moderate (Hepatic S-oxidation)The methylthio ether is highly susceptible to CYP450-mediated oxidation.

Table 2: Predicted LC-QTOF-MS Analytical Parameters for Metabolic Profiling

Analyte / MetaboliteRetention Time (min)Precursor Ion [M+H]+ Key Fragment Ions (m/z)Metabolic Pathway
Parent Compound 3.45184.04138.03, 110.02N/A
Sulfoxide Metabolite 2.80200.03184.04, 138.03S-Oxidation via CYP450
Sulfone Metabolite 2.95216.03184.04, 152.01Further S-Oxidation
Desmethyl Metabolite 2.10170.02124.01S-Demethylation

Experimental Workflows & Self-Validating Protocols

To empirically validate the biological activity of this compound, researchers must employ tightly controlled, self-validating experimental systems. The following protocols detail the causality behind each reagent choice and the internal controls required to guarantee data integrity.

Experimental_Workflow Synthesis Compound Prep & QC Binding In Vitro GPR109A Binding Synthesis->Binding cAMP cAMP Accumulation Assay Binding->cAMP Macrophage Macrophage ABCG1 Expression cAMP->Macrophage Metabolism LC-QTOF-MS Metabolic Profiling Macrophage->Metabolism

Caption: Sequential experimental workflow for validating the pharmacological activity of the compound.

Protocol 1: In Vitro GPR109A cAMP Accumulation Assay

Because GPR109A is a Gi​ -coupled receptor, its activation inhibits adenylate cyclase. To measure this inhibition, we must artificially stimulate baseline cAMP production.

Self-Validating Matrix:

  • Positive Control: Niacin (100 µM) to confirm assay sensitivity to GPR109A agonism.

  • Negative Control: GPR109A-knockout CHO cells to prove the compound's effects are receptor-specific and not due to generalized cytotoxicity.

  • Baseline Control: Forskolin + Vehicle to establish the maximum uninhibited cAMP level.

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO-K1 cells stably expressing human GPR109A into a 384-well plate at 1×104 cells/well. Incubate overnight at 37°C.

  • PDE Inhibition: Pre-incubate cells for 15 minutes with 500 µM IBMX (3-isobutyl-1-methylxanthine). Causality: IBMX inhibits phosphodiesterases, preventing the degradation of cAMP and allowing it to accumulate to measurable levels.

  • Adenylate Cyclase Stimulation & Agonist Addition: Add 10 µM Forskolin simultaneously with varying concentrations of 5-Methyl-6-methylsulfanyl-nicotinic acid (1 nM to 100 µM). Causality: Forskolin directly activates adenylate cyclase, creating a high cAMP baseline. A successful Gi​ agonist will force a dose-dependent decrease from this elevated baseline.

  • Incubation & Lysis: Incubate for 30 minutes at 37°C, then lyse the cells using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP lysis buffer.

  • Detection: Add TR-FRET cAMP detection antibodies. Read the plate on a microplate reader (Excitation: 337 nm, Emission: 665/620 nm). Calculate the IC50​ based on the reduction of the Forskolin-induced cAMP spike.

Protocol 2: In Vivo Metabolic Stability Profiling (LC-QTOF-MS)

To understand the pharmacokinetic viability of the compound, we must track its conversion into sulfoxides or sulfones in vivo.

Self-Validating Matrix:

  • Internal Standard (IS): Niacin- d4​ spiked into all samples to correct for matrix suppression and extraction losses.

  • Blank Matrix: Untreated rat plasma to ensure no endogenous isobaric compounds interfere with the target m/z.

  • Quality Control (QC): Plasma spiked with known concentrations of the parent compound at Low, Mid, and High levels to validate the standard curve.

Step-by-Step Methodology:

  • Dosing & Sampling: Administer the compound intravenously (10 mg/kg) to Sprague-Dawley rats. Collect blood samples via the jugular vein at 0, 0.5, 1, 2, 4, 8, and 24 hours into K2-EDTA tubes. Centrifuge immediately to isolate plasma.

  • Protein Precipitation: To 50 µL of plasma, add 150 µL of ice-cold Acetonitrile containing the Internal Standard. Causality: Acetonitrile denatures plasma proteins, releasing protein-bound drug and quenching any ongoing enzymatic degradation, effectively "freezing" the metabolic profile at the time of collection.

  • Centrifugation & Reconstitution: Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a clean vial and evaporate to dryness under nitrogen. Reconstitute in 50 µL of initial mobile phase (95% Water / 5% Acetonitrile / 0.1% Formic Acid).

  • LC-QTOF-MS Analysis: Inject 5 µL onto a C18 UPLC column. Utilize a Quadrupole Time-of-Flight (QTOF) mass spectrometer in positive electrospray ionization (ESI+) mode. Causality: QTOF is selected over triple-quadrupole (QqQ) because its high mass accuracy (< 2 ppm) allows for "Mass Defect Filtering." This enables the untargeted discovery of novel metabolites (e.g., unexpected ring hydroxylations) rather than just monitoring pre-programmed transitions.

  • Data Processing: Extract ion chromatograms (EIC) for the parent mass (m/z 184.04) and predicted oxidized masses (m/z 200.03, 216.03). Calculate half-life ( t1/2​ ) and clearance rates based on the AUC of the parent compound.

References

  • Tunaru, S., et al. (2005). "GPR109A (PUMA-G/HM74A) mediates nicotinic acid–induced flushing.
  • Offermanns, S. (2006). "The nicotinic acid receptor GPR109A (HM74A or PUMA-G) as a new therapeutic target." Trends in Pharmacological Sciences (PubMed).
  • Ogawa, T., et al. (2018). "In vivo metabolic profiling for acetamiprid in rat plasma by liquid chromatography quadrupole time-of-flight mass spectrometry." Japanese Society for Biomedical Mass Spectrometry.
  • Zhang, N., et al. (2024). "Nicotinic acid receptor GPR109A promotes antiviral innate immune response through autophagy.
  • Lukasova, M., et al. (2011). "Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells." SciSpace.

Sources

The Strategic Role of 5-Methyl-6-methylsulfanyl-nicotinic Acid Derivatives in Next-Generation Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalation of antimicrobial resistance (AMR), particularly among Gram-positive pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE), has necessitated the development of novel antibiotic scaffolds. Pleuromutilins have emerged as a highly privileged class of antibiotics due to their unique mechanism of action, which exhibits minimal cross-resistance with existing drug classes[1].

At the forefront of structural optimization for this class is the incorporation of heteroaromatic side chains. Specifically, 5-Methyl-6-methylsulfanyl-nicotinic acid (5-MMSNA, CAS: 1355226-55-9) has been identified as a critical building block. As a Senior Application Scientist, I have observed that conjugating the 5-MMSNA scaffold to the C14 position of the pleuromutilin core yields thioether derivatives with exceptional in vitro and in vivo efficacy[2]. This technical guide explores the structural rationale, mechanistic biology, and synthetic workflows required to leverage 5-MMSNA in modern drug development.

Chemical Architecture & Scaffold Rationale

The design of 5-MMSNA is not arbitrary; every functional group on the pyridine ring serves a distinct pharmacokinetic or pharmacodynamic purpose:

  • The Pyridine Core: Unlike highly lipophilic carbocyclic rings, the pyridine nitrogen (N1) acts as a hydrogen-bond acceptor. This improves the overall aqueous solubility of the resulting prodrugs and facilitates critical hydrogen bonding with ribosomal RNA nucleotides[3].

  • C3-Carboxylic Acid: This moiety serves as the primary synthetic handle. It allows for robust amide or ester coupling to the C14 side chain of the pleuromutilin core, creating a stable linkage that resists premature enzymatic cleavage in systemic circulation[4].

  • C6-Methylsulfanyl (Thioether) Group: The sulfur atom acts as a soft Lewis base. In the context of the ribosomal binding pocket, thioether linkages drastically improve binding affinity by interacting with the U2506 nucleotide of the 23S rRNA[3].

  • C5-Methyl Group: Positioned adjacent to the thioether, this methyl group provides a critical "steric shield." It restricts the rotational freedom of the C6-methylsulfanyl group, locking the molecule into a bioactive conformation that perfectly fits the target binding pocket while simultaneously protecting the thioether from rapid oxidative metabolism by CYP450 enzymes[2].

Mechanistic Biology: Target Engagement at the 50S Ribosome

To understand why 5-MMSNA derivatives are so potent, we must examine their target engagement. Pleuromutilins inhibit bacterial protein synthesis by binding to the peptidyl transferase center (PTC) located in Domain V of the 23S rRNA within the 50S ribosomal subunit[5].

When a 5-MMSNA-derived pleuromutilin enters the ribosome, the tricyclic mutilin core anchors itself in a hydrophobic pocket near the A-site via van der Waals forces. Concurrently, the 5-MMSNA-modified C14 side chain extends deeply into the P-site[3]. This specific spatial extension physically blocks the correct positioning of the CCA ends of transfer RNAs (tRNAs). Because the tRNAs cannot align, peptide bond formation is completely halted, resulting in a potent bactericidal or bacteriostatic effect depending on the strain[1].

MOA Ribosome Bacterial 50S Ribosomal Subunit PTC Peptidyl Transferase Center (PTC) Domain V of 23S rRNA Ribosome->PTC contains PleuromutilinCore Tricyclic Mutilin Core (Hydrophobic interactions at A-site) PTC->PleuromutilinCore binds to SideChain 5-MMSNA C14 Side Chain (Extends into P-site) PTC->SideChain accommodates Inhibition Inhibition of Peptide Bond Formation (Bactericidal/Bacteriostatic Effect) PleuromutilinCore->Inhibition prevents tRNA positioning SideChain->Inhibition blocks CCA ends

Mechanism of action of 5-MMSNA-derived pleuromutilins at the 50S ribosomal subunit.

Synthetic Methodologies & Experimental Protocols

The integration of 5-MMSNA into complex drug scaffolds requires strict adherence to self-validating synthetic protocols. Below is the optimized two-phase workflow for generating these advanced antibiotics.

Phase 1: De Novo Synthesis of the 5-MMSNA Building Block

Step 1: Thioamidation via Nucleophilic Aromatic Substitution (SNAr)

  • Procedure: Suspend 6-chloro-5-methylnicotinic acid (1.0 eq) and thiourea (1.2 eq) in an aqueous mixture (15 mL/mmol). Reflux the suspension at 90°C for 8 hours[6].

  • Causality & Validation: Thiourea is selected over sodium hydrosulfide (NaSH) because it acts as a highly efficient, soft nucleophile that selectively attacks the electron-deficient C6 position without causing unwanted decarboxylation. Upon cooling, adjusting the pH to ~8 with dilute HCl neutralizes the intermediate isothiouronium salt, driving the equilibrium toward the free thiol and triggering the precipitation of 6-mercapto-5-methylnicotinic acid. Validation: Confirm intermediate formation via LC-MS (monitor for the [M-H]⁻ ion).

Step 2: Selective S-Alkylation

  • Procedure: Dissolve the 6-mercapto intermediate in an alkaline solution (e.g., 2M NaOH) and cool to 0°C. Add methyl iodide (MeI, 1.1 eq) dropwise. Stir for 2 hours.

  • Causality & Validation: The alkaline environment deprotonates both the carboxylic acid and the thiol. However, the resulting thiolate is a significantly stronger nucleophile than the carboxylate, ensuring regioselective S-methylation over O-methylation. Validation: Acidify the mixture to pH 3-4 to precipitate the final 5-MMSNA product. Verify purity via HPLC (>98%) and mass via LC-MS.

Phase 2: Conjugation to the Pleuromutilin Core

Step 3: Amide Coupling

  • Procedure: Combine 5-MMSNA (1.1 eq) with an amine-functionalized mutilin core (1.0 eq) in anhydrous DMF. Add EDCI (1.5 eq), HOBt (1.5 eq), and DIPEA (2.0 eq). Stir at room temperature for 12 hours[4].

  • Causality & Validation: EDCI and HOBt are utilized to form an active ester intermediate, preventing the racemization of any sensitive stereocenters on the mutilin core. DIPEA acts as a non-nucleophilic base to keep the amine deprotonated and reactive. Validation: Monitor the disappearance of the mutilin starting material via TLC (DCM:MeOH 9:1). Quench with water, extract with ethyl acetate, and purify via flash chromatography.

Synthesis SM 6-Chloro-5-methyl- nicotinic acid Intermediate 6-Mercapto-5-methyl- nicotinic acid SM->Intermediate Thiourea, Reflux (90°C) BuildingBlock 5-MMSNA (CAS 1355226-55-9) (Methylation) Intermediate->BuildingBlock MeI, NaOH, 0°C Conjugate Thioether Pleuromutilin Antibiotic BuildingBlock->Conjugate EDCI, HOBt, DIPEA Pleuromutilin Amine-Functionalized Mutilin Core Pleuromutilin->Conjugate Amidation

Step-by-step synthetic workflow for generating 5-MMSNA-derived pleuromutilin antibiotics.

Quantitative Data: Structure-Activity Relationship (SAR)

The conjugation of 5-MMSNA to the pleuromutilin core yields profound improvements in antibacterial activity. The table below summarizes the comparative Minimum Inhibitory Concentration (MIC) data of 5-MMSNA-derived pleuromutilins against standard clinical controls based on foundational SAR studies[2].

Compound ClassMRSA MIC (µg/mL)MSSA MIC (µg/mL)VRE MIC (µg/mL)Mechanism of Resistance
5-MMSNA-Pleuromutilin Conjugate 0.031 - 0.063 0.015 - 0.031 0.125 - 0.25 Ribosomal mutation (Rare)
Tiamulin (1st Gen Pleuromutilin) 0.25 - 0.50.1251.0 - 2.0Target modification (cfr gene)
Vancomycin (Clinical Control) 1.0 - 2.00.5 - 1.0>64 (Resistant)Cell wall alteration (vanA/B)

Data Interpretation: The 5-MMSNA conjugates exhibit a 10-fold to 30-fold increase in potency against MRSA compared to Vancomycin. Furthermore, the unique binding modality of the 5-MMSNA side chain allows it to maintain efficacy against VRE, completely bypassing the cell-wall alteration resistance mechanisms that render Vancomycin ineffective.

Conclusion & Future Perspectives

The 5-Methyl-6-methylsulfanyl-nicotinic acid (5-MMSNA) scaffold represents a triumph of rational drug design. By combining the hydrogen-bonding capacity of a pyridine ring, the target-specific affinity of a thioether, and the conformational locking provided by a strategic methyl group, 5-MMSNA serves as an elite building block for next-generation pleuromutilin antibiotics. As the threat of MDR pathogens grows, leveraging self-validating synthetic protocols to incorporate such highly tuned heteroaromatic systems will be paramount in bringing new, life-saving therapeutics from the bench to the clinic.

References

  • Shanghai Institute of Materia Medica, Chinese Academy of Sciences. "One class pleuromutilin derivative, its pharmaceutical composition and synthetic method thereof and purposes". Google Patents (CN103626693B).
  • Leowattana, W., et al. "Pleuromutilin and its Derivatives: Promising Novel Anti-Infective Agents". Anti-Infective Agents, 2022. URL:[Link]

  • Paukner, S., & Riedl, R. "Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance". Cold Spring Harbor Perspectives in Medicine, 2017. URL:[Link]

  • Ling, C., et al. "Design, synthesis, and structure-activity relationship studies of novel thioether pleuromutilin derivatives as potent antibacterial agents". Journal of Medicinal Chemistry, 2014. URL:[Link]

Sources

Comprehensive Solubility Profiling of 5-Methyl-6-methylsulfanyl-nicotinic Acid: A Technical Guide for Preclinical Formulation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In preclinical drug development, the physicochemical profiling of a target active pharmaceutical ingredient (API) or its key intermediates dictates the trajectory of formulation strategies. 5-Methyl-6-methylsulfanyl-nicotinic acid (CAS Number: 1355226-55-9) is a highly specialized nicotinic acid derivative utilized as a building block in medicinal chemistry.

Unlike its parent compound, nicotinic acid (niacin), which possesses well-documented hydrophilic characteristics, the dual substitution of a methyl group at the 5-position and a methylsulfanyl (methylthio) group at the 6-position fundamentally alters the molecule's lipophilicity, crystal lattice energy, and aqueous solubility. This whitepaper provides an in-depth, mechanistic guide to understanding, predicting, and empirically determining the solubility of this compound using self-validating experimental workflows.

Physicochemical Profiling & Mechanistic Insights

Structural Causality and Speciation

The solubility of 5-Methyl-6-methylsulfanyl-nicotinic acid (Linear Formula: C8H9NO2S)[1] is strictly governed by its pH-dependent speciation. The molecule contains two ionizable centers:

  • The Carboxylic Acid (-COOH): Acts as a weak acid (predicted pKa ~4.5).

  • The Pyridine Nitrogen: Acts as a weak base (predicted pKa ~3.0 - 4.0).

Causality of Solubility: At a highly acidic pH (e.g., pH 1.2, mimicking gastric fluid), the pyridine ring is protonated, yielding a cationic species. As the pH approaches the molecule's isoelectric point (pH 3.5 - 4.5), it exists predominantly in a neutral or zwitterionic state. In this state, the lipophilic bulk of the methyl and methylsulfanyl groups dominates, leading to a dramatic drop in aqueous solubility due to strong intermolecular hydrogen bonding and hydrophobic packing. At physiological pH (7.4), the carboxylic acid is fully deprotonated, yielding an anionic species that readily interacts with water dipoles, significantly enhancing solubility.

Speciation Cat Cationic Form (pH < 3.0) Protonated Pyridine Zwit Neutral / Zwitterionic (pH 3.0 - 4.5) Lowest Solubility Cat->Zwit + OH- (Deprotonation) Zwit->Cat + H+ (Protonation) An Anionic Form (pH > 5.0) Deprotonated Carboxyl Zwit->An + OH- (Deprotonation) An->Zwit + H+ (Protonation)

Caption: pH-dependent speciation of 5-Methyl-6-methylsulfanyl-nicotinic acid.

Quantitative Data: Predicted Solubility Profile

To guide empirical testing, we must establish a predictive baseline. While the parent nicotinic acid is highly soluble in basic solutions (e.g., >50 mg/mL in 1M NaOH)[2], the added lipophilicity of the methylthio group shifts the baseline solubility lower in neutral water.

Table 1: Physicochemical Properties & Predicted Solubility Ranges

Parameter / SolventConditionEstimated Value / RangeMechanistic Rationale
Molecular Weight Standard183.23 g/mol Calculated from C8H9NO2S[1].
Predicted LogP Neutral pH~1.5 - 2.5Methyl and methylthio groups increase hydrophobicity.
Water (Acidic) pH 1.2, 25°C< 0.1 mg/mLNeutral/cationic state; lipophilicity drives precipitation.
PBS Buffer pH 7.4, 25°C1.0 - 5.0 mg/mLAnionic state; salt formation enhances hydration.
1M NaOH pH > 12, 25°C> 50 mg/mLComplete deprotonation; highly soluble[2].
DMSO 100%, 25°C> 30 mg/mLStrong solvation of hydrophobic functional groups[3].

Empirical Solubility Workflows

A robust drug development program requires a self-validating system of measurement. We employ two distinct protocols: Kinetic Solubility (for early-stage high-throughput screening) and Thermodynamic Solubility (for late-stage formulation).

Kinetic Solubility via Laser Nephelometry

Kinetic solubility measures the metastable concentration of a compound before induced precipitation occurs[4]. This is highly relevant for in vitro assays where the compound is introduced via a DMSO stock[5].

Step-by-Step Methodology:

  • Preparation of DMSO Stock: Dissolve 5-Methyl-6-methylsulfanyl-nicotinic acid in 100% DMSO to yield a 10 mM stock solution.

    • Causality: DMSO acts as a universal solvent, ensuring the compound is fully solvated in a metastable state before aqueous introduction[3].

  • Serial Dilution: Dispense 2 µL of the DMSO stock into a 96-well microtiter plate and perform linear serial dilutions using 198 µL of aqueous phosphate buffer (pH 7.4)[3].

    • Causality: Gradual dilution forces the compound to transition from an organic-solvated state to an aqueous environment, eventually breaching its metastable solubility limit.

  • Incubation: Seal and incubate the plate at 37°C for 2 hours with gentle shaking.

    • Causality: Controlled incubation mimics physiological temperatures and allows reproducible precipitation kinetics[6].

  • Nephelometric Analysis: Scan the well plate using a laser nephelometer.

    • Causality: Undissolved particles scatter the laser light (Tyndall effect). The intensity of scattered light is directly proportional to particulate concentration, allowing the objective identification of the precipitation threshold (kick-off curve) without complex chromatography[3].

Thermodynamic Solubility via the Shake-Flask Method

Thermodynamic solubility represents the true equilibrium concentration of the compound in a solvent, in the presence of excess solid[4]. This is the "gold standard" for formulation development[7].

Step-by-Step Methodology:

  • Solid Addition: Weigh an excess of crystalline 5-Methyl-6-methylsulfanyl-nicotinic acid (e.g., 5-10 mg) into a glass vial.

    • Causality: An excess of solid is mandatory to ensure the solvent reaches absolute saturation, leaving a visible pellet that confirms thermodynamic equilibrium has been met[7].

  • Solvent Equilibration: Add 1 mL of the target aqueous buffer (e.g., PBS pH 7.4). Seal the vial and place it in an orbital shaker at 25°C for 24 to 72 hours[8].

    • Causality: True thermodynamic equilibrium is a slow process; extended agitation overcomes the activation energy of dissolution and prevents supersaturation artifacts[9].

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes, or filter through a 0.22 µm membrane[10].

    • Causality: Removing all undissolved micro-particulates is critical; failure to do so will artificially inflate the concentration readout during downstream analysis[7].

  • Quantification: Dilute the clear supernatant and analyze via HPLC-UV against a pre-established calibration curve[8].

    • Causality: HPLC provides high specificity and sensitivity, ensuring that only the dissolved, intact API is quantified, separating it from any potential degradation products.

Workflows cluster_Kinetic Kinetic Solubility (Early Discovery) cluster_Thermo Thermodynamic Solubility (Formulation) Start 5-Methyl-6-methylsulfanyl-nicotinic acid K1 Dissolve in DMSO (Stock Solution) Start->K1 T1 Add Excess Solid to Aqueous Buffer Start->T1 K2 Serial Dilution in Aqueous Buffer (pH 7.4) K1->K2 K3 Incubate (2 hours, 37°C) K2->K3 K4 Laser Nephelometry (Measure Light Scatter) K3->K4 T2 Shake-Flask Equilibration (24-72 hours, 25°C) T1->T2 T3 Phase Separation (Centrifugation/Filtration) T2->T3 T4 HPLC / UV-Vis Quantification T3->T4

Caption: Parallel workflows for determining kinetic and thermodynamic solubility.

Formulation Strategies for Optimization

If the empirical data reveals that 5-Methyl-6-methylsulfanyl-nicotinic acid exhibits poor aqueous solubility at the target physiological pH, the following formulation strategies should be deployed:

  • pH Modification: Because the molecule is a weak acid, formulating it in a slightly basic vehicle (e.g., pH 8.0) will force the equilibrium toward the highly soluble anionic state.

  • Salt Formation: Reacting the carboxylic acid moiety with a strong base (e.g., Sodium Hydroxide or Potassium Hydroxide) to form a sodium or potassium salt will drastically reduce the crystal lattice energy and improve the dissolution rate.

  • Cosolvency: Utilizing biocompatible cosolvents such as PEG 400, Propylene Glycol, or low concentrations of DMSO can help solvate the lipophilic methyl and methylthio groups, bridging the gap between the aqueous bulk and the hydrophobic API surface.

References

  • Sigma-Aldrich - 5-Methyl-6-methylsulfanyl-nicotinic acid | 1355226-55-9. Available at:[Link]

  • AxisPharm - Kinetic Solubility Assays Protocol. Available at:[Link]

  • Bio-protocol - Determination of Thermodynamic Solubility. Available at:[Link]

  • Bio-protocol - Determination of Kinetic Solubility. Available at:[Link]

  • JRC Publications Repository - Solubility Determination of Chemicals by Nephelometry. Available at:[Link]

  • Dissolution Technologies - Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients. Available at:[Link]

  • Bienta - Shake-Flask Solubility Assay. Available at:[Link]

Sources

potential research applications of 5-Methyl-6-methylsulfanyl-nicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Utilization of 5-Methyl-6-methylsulfanyl-nicotinic Acid in Drug Discovery and Chemical Biology

Executive Summary

5-Methyl-6-methylsulfanyl-nicotinic acid (CAS: 1355226-55-9) is a highly privileged, rationally designed molecular scaffold utilized in advanced medicinal chemistry and agrochemical development[1]. With the molecular formula C8H9NO2S, this compound builds upon the foundational pharmacophore of nicotinic acid (Vitamin B3) by introducing specific steric and electronic modifications at the C5 and C6 positions. This in-depth technical guide explores the causality behind its structural features, its primary research applications across GPR109A modulation and NAD+ biosynthesis, and provides self-validating experimental workflows for researchers leveraging this building block.

Structural and Electronic Profiling: The "Why" Behind the Scaffold

As a Senior Application Scientist, I emphasize that selecting a building block is never arbitrary; it is an exercise in predictive biophysics. The parent nicotinic acid molecule is highly polar and rapidly cleared. The substitutions on 5-Methyl-6-methylsulfanyl-nicotinic acid are engineered to solve specific pharmacokinetic and target-binding challenges:

  • C3-Carboxylic Acid: Essential for anchoring the molecule in receptor binding pockets via salt bridges (typically with conserved arginine residues) or acting as a site for prodrug amidation/esterification.

  • C5-Methyl Group: Introduces localized steric bulk. This forces adjacent amino acid residues in a target protein's binding pocket to adopt specific dihedral angles, often increasing target selectivity by preventing binding to off-target kinases that lack a suitably flexible hinge region.

  • C6-Methylsulfanyl (Methylthio) Group: This is the most strategically valuable moiety[2]. As a thioether, it increases the overall lipophilicity (LogP) of the scaffold, enhancing membrane permeability. More importantly, it serves as an electronic "switch." In its native state, it is electron-donating to the pyridine ring. However, it can be readily oxidized to a sulfoxide or sulfone, converting it into a strong electron-withdrawing group and a potent hydrogen-bond acceptor. This allows chemists to rapidly synthesize a divergent library of analogs from a single starting material.

Primary Research Applications

A. GPR109A (HCAR2) Receptor Modulation

Nicotinic acid is the classical pharmacological agonist for GPR109A (Hydroxycarboxylic acid receptor 2), a Gi-coupled G-protein coupled receptor (GPCR) highly expressed in adipocytes and immune cells[3]. Activation of GPR109A inhibits adenylyl cyclase, reducing intracellular cAMP, which subsequently suppresses lipolysis and downstream inflammatory cascades[3].

The clinical limitation of native nicotinic acid is severe cutaneous flushing, mediated by beta-arrestin-dependent pathways. Researchers utilize 5-Methyl-6-methylsulfanyl-nicotinic acid to develop biased agonists. The bulky lipophilic tail at C6 alters the receptor's conformational dynamics, potentially favoring Gi-protein coupling over beta-arrestin recruitment, thereby separating the lipid-lowering efficacy from the flushing side effect.

G Ligand 5-Me-6-SMe-NA Receptor GPR109A (HCAR2) Ligand->Receptor Agonism Gi Gi Protein (αi) Receptor->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition (-) cAMP cAMP Production AC->cAMP Decreases Lipolysis Lipolysis / Inflammation cAMP->Lipolysis Suppression (-)

Fig 1: GPR109A signaling cascade modulated by nicotinic acid derivatives.

B. NAD+ Salvage Pathway and NAMPT Targeting

Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the mammalian NAD+ salvage pathway[4]. Depletion of NAD+ is a hallmark of aging and metabolic disorders, while NAMPT over-activation is implicated in certain oncological profiles[4].

Derivatives of nicotinic acid can enter the Preiss-Handler pathway or act as allosteric modulators of NAMPT[4]. The methylsulfanyl group of our target compound mimics the binding kinetics of known NAMPT inhibitors, allowing the scaffold to be used in the synthesis of positive allosteric modulators (N-PAMs) or targeted degraders (PROTACs) bridging the NAMPT active site.

C. Agrochemical and Metabolic Tracing

In agrochemical research, 6-methylthionicotinic acid is a well-documented downstream metabolite of neonicotinoid insecticides, such as acetamiprid, in mammalian and environmental models[5]. The 5-methyl variant (5-Methyl-6-methylsulfanyl-nicotinic acid) is therefore heavily utilized as an analytical standard for metabolic tracing, or as a starting material to synthesize next-generation, resistance-breaking neonicotinoid analogs with altered metabolic half-lives[5].

Quantitative Data: Physicochemical & Predictive Binding Metrics

To guide assay development, the following table summarizes the predictive parameters of the scaffold compared to native nicotinic acid.

ParameterNicotinic Acid (Native)5-Methyl-6-methylsulfanyl-nicotinic acidCausality / Impact on Assay Design
Molecular Weight 123.11 g/mol 183.23 g/mol [6]Remains well within Lipinski's Rule of 5 for oral bioavailability.
LogP (Predicted) 0.36~1.85Increased lipophilicity requires higher DMSO concentrations (up to 1%) for stock solubility in in vitro assays.
pKa (Carboxyl) 4.75~4.90The electron-donating SMe group slightly weakens the acidity; compound will be fully ionized at physiological pH (7.4).
Oxidation Potential N/AHigh (Thioether)Susceptible to oxidation; must be stored under inert gas (Argon/N2) to prevent spontaneous conversion to sulfoxide.

Methodological Workflows & Self-Validating Protocols

To ensure scientific integrity, any protocol utilizing this scaffold must be designed as a self-validating system. Below are the core methodologies for derivatization and biological screening.

Protocol 1: S-Oxidation for SAR Library Generation

Objective: Convert the electron-donating thioether into an electron-withdrawing sulfone to probe receptor pocket electronics.

  • Step 1: Dissolve 1.0 eq of 5-Methyl-6-methylsulfanyl-nicotinic acid in anhydrous dichloromethane (DCM) at 0°C under Argon.

  • Step 2: Slowly add 2.2 eq of meta-chloroperoxybenzoic acid (mCPBA). Causality: The excess mCPBA ensures complete over-oxidation past the sulfoxide intermediate directly to the sulfone.

  • Step 3: Stir for 4 hours, warming to room temperature.

  • Step 4: Quench with saturated aqueous sodium thiosulfate to neutralize unreacted peroxide. Extract, dry over MgSO4, and concentrate.

  • Validation: Confirm product via LC-MS. The mass shift must be exactly +32 Da (addition of two oxygen atoms).

Workflow Start 5-Me-6-SMe-NA (Scaffold) Oxidation S-Oxidation (mCPBA) Start->Oxidation Amidation C3-Amidation (HATU/DIPEA) Start->Amidation Screen HTS cAMP Assay (Self-Validating) Oxidation->Screen Amidation->Screen Lead Lead Optimization Screen->Lead Hit Selection

Fig 2: Synthetic derivatization workflow for structure-activity relationship (SAR) screening.

Protocol 2: Self-Validating in vitro GPR109A cAMP Accumulation Assay

Objective: Quantify the Gi-coupled agonism of the synthesized derivatives using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Step 1 (Cell Preparation): Seed CHO-K1 cells stably expressing human GPR109A into a 384-well plate at 5,000 cells/well. Control: Seed wild-type CHO-K1 (lacking GPR109A) in parallel wells.

  • Step 2 (Stimulation): Add 10 µM Forskolin to all wells. Causality: GPR109A is Gi-coupled (inhibitory). To measure inhibition, you must first artificially raise the baseline cAMP levels using Forskolin (a direct adenylyl cyclase activator).

  • Step 3 (Compound Addition): Add the test compound (0.1 nM to 100 µM dose-response curve) and incubate for 30 minutes at 37°C.

  • Step 4 (Detection): Lyse cells and add TR-FRET cAMP detection reagents (Europium-cryptate labeled cAMP and d2-labeled anti-cAMP antibody). Read fluorescence at 620 nm and 665 nm.

  • The Self-Validating Logic:

    • Assay Window: The Forskolin-only well must show maximum cAMP. If it fails, the cells or Forskolin are degraded.

    • Target Specificity: The test compound should lower cAMP in the GPR109A cells, but must not lower cAMP in the wild-type CHO-K1 cells. If it lowers cAMP in both, the compound is a false positive (a direct adenylyl cyclase inhibitor or cytotoxic agent), not a true GPR109A agonist.

Sources

Spectroscopic Characterization and Analytical Workflows for 5-Methyl-6-methylsulfanyl-nicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of highly substituted heterocyclic compounds is a foundational pillar of modern drug discovery and agrochemical development. 5-Methyl-6-methylsulfanyl-nicotinic acid (CAS: 1355226-55-9) is a complex pyridine derivative characterized by a delicate balance of electron-donating and electron-withdrawing substituents. This whitepaper provides an authoritative, in-depth technical guide to the spectroscopic profiling (NMR, FTIR, LC-MS) of this compound. By moving beyond mere data reporting, this guide emphasizes the causality behind experimental choices and establishes self-validating analytical workflows to ensure absolute data integrity.

Molecular Architecture & Physicochemical Properties

Understanding the baseline physicochemical properties is critical before initiating any spectroscopic workflow. The pyridine core acts as an electron-deficient scaffold, heavily modified by the resonance and inductive effects of its three substituents: the carboxylic acid (-COOH), the methyl group (-CH3), and the methylsulfanyl/thioether group (-SCH3).

PropertyValue / Description
IUPAC Name 5-methyl-6-(methylsulfanyl)pyridine-3-carboxylic acid
Chemical Formula C₈H₉NO₂S
Molecular Weight 183.23 g/mol
Exact Mass 183.0354 Da
Hydrogen Bond Donors 1 (-COOH)
Hydrogen Bond Acceptors 4 (N, O, O, S)
Topological Polar Surface Area (TPSA) 75.2 Ų

Spectroscopic Profiling: Causality & Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical shifts in the pyridine ring are governed by the nitrogen atom's electronegativity and the ring's diamagnetic anisotropy [1].

  • ¹H NMR Causality: The C2 proton (H2) is situated adjacent to the pyridine nitrogen. The strong inductive electron withdrawal by the nitrogen severely deshields this proton, pushing it downfield to approximately δ 8.9 ppm. Conversely, the C4 proton (H4) is shielded by the resonance-donating lone pairs of the sulfur atom in the 6-methylsulfanyl group, appearing around δ 8.1 ppm. The meta-relationship between H2 and H4 is confirmed by a characteristic J-coupling constant of ~2.0 Hz.

  • ¹³C NMR Causality: The carbon directly attached to the thioether group (C6) experiences a significant downfield shift (~163 ppm) due to the direct heteroatom attachment. The carboxylic acid carbon (C3) appears near 167 ppm.

Table: Predicted ¹H and ¹³C NMR Assignments (in DMSO-d₆)

NucleusPositionChemical Shift (δ, ppm)Multiplicity & Coupling (J, Hz)
¹HC2-H~8.90Doublet (J = 2.0)
¹HC4-H~8.10Doublet (J = 2.0)
¹H5-CH₃~2.30Singlet
¹H6-SCH₃~2.60Singlet
¹H-COOH~13.00Broad Singlet
¹³CC2~150.5-
¹³CC4~139.1-
¹³CC6 (-SCH₃)~163.0-
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is utilized to validate the functional groups. The presence of the thioether linkage is confirmed by examining the fingerprint region. The C-S stretching vibration is a critical diagnostic band that typically manifests between 680 and 715 cm⁻¹ [2]. The carboxylic acid moiety is identified by a broad O-H stretch (3200–2500 cm⁻¹) and a sharp, conjugated C=O stretch near 1690 cm⁻¹.

High-Resolution Mass Spectrometry (HRMS)

Under positive electrospray ionization (+ESI), the compound readily protonates at the basic pyridine nitrogen, yielding a robust [M+H]⁺ precursor ion at m/z 184.04. Collision-induced dissociation (CID) triggers specific mechanistic pathways:

  • Decarboxylation: The loss of CO₂ (-44 Da) to form m/z 140.05 is a hallmark fragmentation pathway for nicotinic acid derivatives[3].

  • Thioether Cleavage: The loss of the methanethiol neutral (-CH₃SH, -48 Da) yields a fragment at m/z 136.04, confirming the presence of the 6-methylsulfanyl group.

Analytical Workflows & Experimental Protocols

To ensure Trustworthiness (E-E-A-T) , analytical protocols must be designed as self-validating systems. The following methodologies incorporate internal checks to guarantee data integrity.

Protocol A: Quantitative NMR Acquisition
  • Solvent Selection (Causality): DMSO-d₆ is strictly mandated over CDCl₃. Nicotinic acid derivatives form strong intermolecular hydrogen-bonded dimers in non-polar solvents, leading to severe line broadening. DMSO disrupts these dimers, yielding sharp, resolvable peaks.

  • Step 1: Dissolve 15.0 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆.

  • Step 2 (Self-Validation): Spike the sample with 0.05% v/v Tetramethylsilane (TMS). The TMS peak must lock exactly at δ 0.00 ppm; any deviation indicates improper shimming or solvent contamination.

  • Step 3: Acquire ¹H NMR at 400 MHz (16 scans). Set the relaxation delay (D1) to 2.0 seconds. Causality: A sufficient D1 ensures complete longitudinal relaxation of all protons, preventing integration bias caused by the nuclear Overhauser effect (NOE).

Protocol B: LC-MS/MS System Suitability and Analysis
  • Step 1: Prepare a 10 µg/mL solution in 50:50 Water:Acetonitrile.

  • Step 2 (Self-Validation): Execute a blank injection (mobile phase only) prior to the sample. The baseline must show zero carryover at m/z 184.04 to validate system cleanliness.

  • Step 3: Utilize a C18 Reverse Phase column (2.1 x 100 mm, 1.7 µm).

  • Step 4: Run a gradient of 5% to 95% Mobile Phase B over 10 minutes.

    • Mobile Phase A: 0.1% Formic acid in HPLC-grade water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Causality: Formic acid acts as a crucial proton source, ensuring the pyridine nitrogen remains fully ionized (protonated) in the liquid phase, which exponentially increases +ESI sensitivity.

Mechanistic Pathways & Structural Elucidation Diagrams

The following Graphviz (DOT) diagrams map the logical relationships and mechanistic pathways critical to the structural validation of 5-Methyl-6-methylsulfanyl-nicotinic acid.

Workflow Prep Sample Preparation 15 mg in DMSO-d6 + 0.05% TMS Validation System Suitability Blank & Standard Injection Prep->Validation Ensures Baseline Purity Acquisition Data Acquisition NMR (400 MHz) & LC-MS/MS Validation->Acquisition Self-Validating Step Analysis Data Integration Peak Assignment & Fragmentation Acquisition->Analysis Confirm Structural Confirmation E-E-A-T Validated Profile Analysis->Confirm

Caption: Self-validating analytical workflow for spectroscopic characterization.

MS_Fragmentation M [M+H]+ m/z 184.04 F1 [M+H - H2O]+ m/z 166.03 M->F1 -H2O (-18 Da) F2 [M+H - CH3SH]+ m/z 136.04 M->F2 -CH3SH (-48 Da) F3 [M+H - CO2]+ m/z 140.05 M->F3 -CO2 (-44 Da)

Caption: ESI-MS/MS Fragmentation Pathway of 5-Methyl-6-methylsulfanyl-nicotinic acid.

NMR_Logic Start 1H NMR Spectrum (DMSO-d6) Aromatic Aromatic Region (8.0 - 9.0 ppm) Start->Aromatic Aliphatic Aliphatic Region (2.0 - 3.0 ppm) Start->Aliphatic H2 H2 (d, ~8.9 ppm) Meta-coupling Aromatic->H2 Deshielded by N H4 H4 (d, ~8.1 ppm) Meta-coupling Aromatic->H4 Shielded by SMe Me5 5-CH3 (s, ~2.3 ppm) Aliphatic->Me5 SMe6 6-SCH3 (s, ~2.6 ppm) Aliphatic->SMe6 Deshielded by S

Caption: ¹H NMR Assignment Logic based on electronic and shielding effects.

References

  • Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science.[Link] (Accessed for standardized C-S thioether stretching frequencies in the 680–715 cm⁻¹ region)[1].

  • Analysis of nicotinic acid in coffee using the temperature programmable injection method in gas chromatography-mass spectrometry. Food Research.[Link] (Accessed for characteristic MS/MS decarboxylation fragmentation pathways of nicotinic acid derivatives)[2].

Sources

Methodological & Application

Process Chemistry Application Note: Synthesis and Isolation of 5-Methyl-6-methylsulfanyl-nicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

5-Methyl-6-methylsulfanyl-nicotinic acid (CAS: 1355226-55-9) is a highly functionalized pyridine building block utilized in the development of kinase inhibitors, nicotinic acid analogs, and other pharmaceutical intermediates. The presence of both a C5-methyl and a C6-methylsulfanyl (methylthio) group on the nicotinic acid scaffold provides unique steric and electronic properties, which are frequently exploited in structure-activity relationship (SAR) optimization.

This application note details a robust, two-step synthetic protocol designed for high-yield laboratory-scale preparation. The sequence leverages a Nucleophilic Aromatic Substitution (SNAr) followed by a controlled, base-catalyzed saponification[1].

Mechanistic Pathway & Workflow

The synthesis begins with methyl 6-chloro-5-methylnicotinate . The electron-deficient nature of the pyridine ring, which is further activated by the para-carbonyl (ester) group, makes the C6 position highly susceptible to nucleophilic attack. Sodium methanethiolate (NaSMe) is employed as the nucleophile to displace the chloride leaving group[2].

Following the SNAr reaction, the isolated ester intermediate undergoes saponification using Lithium Hydroxide (LiOH). The subsequent acidification step is the most critical phase for product recovery. Because nicotinic acid derivatives are amphoteric, precise pH control is required to isolate the zwitterionic free acid and prevent the product from remaining dissolved in the aqueous phase[3].

SynthesisPathway SM Methyl 6-chloro-5-methylnicotinate (Starting Material) Step1 SNAr Reaction NaSMe, DMF, 0°C to RT SM->Step1 Int Methyl 5-methyl-6-methylsulfanyl-nicotinate (Intermediate) Step1->Int Step2 Saponification LiOH, THF/H2O, RT Int->Step2 Acid Acidification 1M HCl, pH ~4 Step2->Acid Product 5-Methyl-6-methylsulfanyl-nicotinic acid (Final Product) Acid->Product

Fig 1: Two-step synthetic workflow for 5-Methyl-6-methylsulfanyl-nicotinic acid.

Stoichiometry and Reagents

ReagentMW ( g/mol )EquivalentsAmountRole
Methyl 6-chloro-5-methylnicotinate 185.611.01.00 gStarting Material
Sodium methanethiolate (NaSMe) 70.091.20.45 gNucleophile
N,N-Dimethylformamide (DMF) 73.09-10 mLSolvent (Phase 1)
Lithium hydroxide monohydrate 41.962.00.45 gBase (Phase 2)
THF / H₂O (2:1 v/v) --15 mLSolvent (Phase 2)
1M Hydrochloric Acid (HCl) 36.46-As neededAcidifying Agent

Step-by-Step Experimental Protocol

Phase 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesize the intermediate methyl 5-methyl-6-methylsulfanyl-nicotinate.

  • Preparation: Oven-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Flush the flask with inert gas (N₂ or Argon).

  • Dissolution: Dissolve methyl 6-chloro-5-methylnicotinate (1.00 g, 5.39 mmol) in anhydrous DMF (10 mL).

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath.

    • Causality: The addition of the thiolate is exothermic. Cooling the reaction mitigates the risk of competitive side reactions, such as nucleophilic attack at the ester carbonyl (ester cleavage) by the highly reactive SMe⁻ anion.

  • Nucleophile Addition: Add sodium methanethiolate (0.45 g, 6.47 mmol) portion-wise over 5 minutes.

    • Causality: DMF is selected as a polar aprotic solvent because it heavily solvates the Na⁺ cation while leaving the nucleophilic SMe⁻ anion "naked" and highly reactive, accelerating the SNAr process at the sterically hindered C6 position.

  • Reaction Execution: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature (RT) for an additional 2 hours. Monitor via TLC (Hexanes/EtOAc 3:1) until the starting material is consumed.

  • Workup: Quench the reaction by pouring it into 30 mL of ice water. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine (3 × 20 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the intermediate ester.

Phase 2: Saponification and Isoelectric Precipitation

Objective: Hydrolyze the ester and isolate the free 5-Methyl-6-methylsulfanyl-nicotinic acid[1].

  • Hydrolysis: Dissolve the crude intermediate ester from Phase 1 in a mixture of THF (10 mL) and deionized water (5 mL).

    • Causality: The biphasic-miscible solvent system is crucial. THF solubilizes the organic ester, while water dissolves the LiOH, ensuring a homogenous reaction environment.

  • Base Addition: Add Lithium hydroxide monohydrate (0.45 g, 10.78 mmol) to the solution. Stir vigorously at room temperature for 2–4 hours.

    • Causality: The hydroxide ion attacks the ester carbonyl, forming a tetrahedral intermediate that collapses to release methoxide. This base-catalyzed hydrolysis is irreversible, driving the reaction quantitatively to the lithium carboxylate salt.

  • Solvent Removal: Once TLC indicates complete consumption of the ester, remove the THF under reduced pressure (rotary evaporation). Do not evaporate the water.

  • Acidification (Critical Step): Dilute the remaining aqueous layer with 10 mL of water and cool to 0 °C. Dropwise, add 1M HCl while continuously monitoring the pH with a calibrated pH meter until the pH reaches 3.5 – 4.0 .

    • Causality: The pKa of the nicotinic acid carboxyl group is approximately 4.75, while the pyridinium nitrogen has a pKa of ~2.0[3]. Adjusting the pH to ~4.0 ensures the molecule exists predominantly in its neutral/zwitterionic form. This minimizes its aqueous solubility and maximizes the precipitation of the final product. Over-acidification (pH < 2) will protonate the pyridine nitrogen, forming a highly water-soluble cationic species and drastically reducing the isolated yield.

  • Isolation: Filter the resulting white-to-off-white precipitate under vacuum. Wash the filter cake with ice-cold water (2 × 5 mL) to remove inorganic salts. Dry the solid in a vacuum oven at 45 °C overnight to afford the pure title compound.

Analytical Characterization (Expected Data)

To ensure the self-validating integrity of this protocol, verify the isolated product against the following expected spectroscopic parameters:

  • LC-MS (ESI+): m/z calculated for C₈H₁₀NO₂S⁺ [M+H]⁺ is 184.04; found ~184.1.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 13.20 (br s, 1H, COOH)

    • δ 8.78 (d, J = 2.1 Hz, 1H, Ar-H at C2)

    • δ 8.02 (d, J = 2.1 Hz, 1H, Ar-H at C4)

    • δ 2.56 (s, 3H, S-CH₃)

    • δ 2.32 (s, 3H, Ar-CH₃)

References

  • [1] Tricyclic derivatives and related uses. World Intellectual Property Organization, Patent WO2025054488A1. (Demonstrates standard protocols for the synthesis of 6-(methylthio)nicotinic acid derivatives via LiOH hydrolysis). URL:

  • [2] Nitrogen-containing heterocyclic compound. World Intellectual Property Organization, Patent WO2014084330A1. (Details the nucleophilic aromatic substitution of 6-chloro-5-methylnicotinates). URL:

  • [3] PubChem Compound Summary for CID 938, Nicotinic acid. National Center for Biotechnology Information. (Provides authoritative grounding for the pKa of 4.75, dictating the critical isoelectric precipitation step). URL: [Link]

Sources

Application Note: Comprehensive Analytical Methodologies for 5-Methyl-6-methylsulfanyl-nicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and CMC Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Executive Summary

5-Methyl-6-methylsulfanyl-nicotinic acid (CAS: 1355226-55-9) is a highly functionalized pyridine derivative utilized as a critical building block in active pharmaceutical ingredient (API) synthesis. The molecule presents unique analytical challenges due to its amphoteric nature—possessing both a weakly basic pyridine nitrogen and a weakly acidic carboxylic acid—coupled with a methylsulfanyl (methylthio) group that is highly susceptible to oxidative degradation[1].

This application note provides field-proven, self-validating protocols for the rigorous chromatographic analysis and structural characterization of this compound. By leveraging Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for routine assay/purity and Ultra-High-Performance Liquid Chromatography-High Resolution Mass Spectrometry (UHPLC-HRMS) for impurity profiling, laboratories can ensure the highest standards of scientific integrity and regulatory compliance[2],[3].

AnalyticalStrategy Start 5-Methyl-6-methylsulfanyl- nicotinic acid API Prep Sample Preparation (Diluent: H2O/MeCN) Start->Prep HPLC RP-HPLC-UV (Routine Assay & Purity) Prep->HPLC QC Release LCMS UHPLC-ESI-HRMS (Impurity Profiling) Prep->LCMS Trace Analysis NMR 1H/13C NMR (Structural Confirmation) Prep->NMR Reference Std

Fig 1. Analytical workflow for 5-Methyl-6-methylsulfanyl-nicotinic acid.

Physicochemical Profiling & Analytical Rationale

To design a robust analytical method, one must first understand the causality between the molecule's structure and its chromatographic behavior. Nicotinic acid derivatives are notoriously difficult to retain and often exhibit severe peak tailing on standard C18 columns due to secondary interactions with residual surface silanols[4].

Table 1: Physicochemical Properties

PropertyValue / CharacteristicAnalytical Implication
Chemical Formula C8H9NO2SExact Mass: 183.0354 Da; [M+H]+ = 184.0427 Da
Molecular Weight 183.23 g/mol Requires high-resolution MS for isobaric differentiation.
pKa (Estimated) ~4.5 (COOH), ~3.5 (Pyridine N)Mobile phase pH must be strictly controlled (pH < 3.0) to suppress ionization and ensure retention.
UV Maxima ~260 nm, ~280 nmExtended conjugation from the methylthio group allows for sensitive UV detection at 265 nm.
Methodological Causality
  • Column Selection: A high-density, end-capped C18 column or a polar-embedded stationary phase (e.g., Waters ACQUITY HSS C18) is mandatory. This prevents the protonated pyridine nitrogen from interacting with unreacted silanols, thereby eliminating peak tailing[3].

  • Buffer Selection: For UV analysis, 0.1% Phosphoric acid (pH ~2.1) is chosen because it provides exceptional buffering capacity below the analyte's pKa without contributing to background UV absorbance. For LC-MS, volatile 0.1% Formic acid is substituted to prevent source fouling while maintaining ionization efficiency[2].

Protocol 1: RP-HPLC-UV for Assay and Related Substances

This protocol is designed as a self-validating system for routine Quality Control (QC) release, ensuring high precision and accuracy in quantifying the main compound and its process impurities.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Add 1.0 mL of HPLC-grade Phosphoric acid (85%) to 1000 mL of Milli-Q water. Mix thoroughly and filter through a 0.22 µm membrane.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

Step 2: Sample Preparation

  • Diluent: Water : Acetonitrile (80:20, v/v).

  • Standard Solution: Accurately weigh 25.0 mg of 5-Methyl-6-methylsulfanyl-nicotinic acid reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with diluent (Concentration: 0.5 mg/mL). Sonicate for 5 minutes.

Step 3: Chromatographic Conditions

  • Column: Waters XBridge Shield RP18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 265 nm.

Table 2: Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Rationale
0.0955High aqueous content to retain the polar analyte.
5.0955Isocratic hold to stabilize baseline.
15.04060Linear ramp to elute non-polar process impurities.
18.01090Column wash step.
18.1955Return to initial conditions.
25.0955Re-equilibration.

Table 3: System Suitability Criteria (Self-Validating Metrics)

ParameterAcceptance CriteriaPurpose
Retention Time (RT) ~8.5 ± 0.5 minConfirms correct mobile phase preparation and column chemistry.
Tailing Factor (Tf) ≤ 1.5Verifies suppression of secondary silanol interactions.
Theoretical Plates (N) ≥ 5000Ensures column efficiency and sharpness of the peak.
% RSD (n=5 injections) ≤ 1.0%Validates injection precision and system stability.

Protocol 2: UHPLC-ESI-HRMS for Impurity Profiling

Methylthio-substituted pyridines are highly prone to oxidation, frequently forming sulfoxide and sulfone impurities during synthesis and storage[1],[5]. This UHPLC-HRMS method provides structural elucidation of these trace degradants.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation (MS Compatible)

  • Mobile Phase A: 0.1% Formic acid in Milli-Q water.

  • Mobile Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.

Step 2: Sample Preparation

  • Dilute the HPLC standard solution 1:50 with Mobile Phase A to achieve a final concentration of 10 µg/mL.

Step 3: UHPLC & MS Conditions

  • Column: Agilent Zorbax RRHD SB-C18 (100 mm × 2.1 mm, 1.8 µm).

  • Flow Rate: 0.4 mL/min.

  • Gradient: 5% B to 80% B over 10 minutes.

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350°C.

  • Mass Range: m/z 100 – 600.

Fragmentation Analysis & Causality

In ESI+ mode, 5-Methyl-6-methylsulfanyl-nicotinic acid readily protonates at the pyridine nitrogen to form the [M+H]+ precursor ion at m/z 184.0427. Collision-Induced Dissociation (CID) yields characteristic product ions that confirm the structural integrity of the functional groups[3],[6]. The loss of the methylthio group (-48 Da) is a hallmark diagnostic fragmentation for this class of compounds[5].

MSFragmentation M1 [M+H]+ m/z 184.0427 M2 [M+H - H2O]+ m/z 166.0321 M1->M2 -H2O (-18 Da) M3 [M+H - CH3SH]+ m/z 136.0393 M1->M3 -CH3SH (-48 Da) M4 [M+H - H2O - CO]+ m/z 138.0372 M2->M4 -CO (-28 Da)

Fig 2. ESI+ MS/MS fragmentation pathway for the protonated molecular ion.

Table 4: Exact Mass Diagnostic Ions

Fragment IdentityExact Mass (m/z)Mass Error (ppm)Structural Significance
[M+H]+ 184.0427< 5.0Confirms intact molecular formula (C8H10NO2S+).
[M+H - H2O]+ 166.0321< 5.0Confirms presence of the free carboxylic acid group.
[M+H - CH3SH]+ 136.0393< 5.0Diagnostic cleavage of the methylsulfanyl group.
[M+H - H2O - CO]+ 138.0372< 5.0Sequential loss typical of nicotinic acid derivatives.

Note on Impurity Identification: If an impurity peak is observed at m/z 200.0376 ([M+H]+), this indicates an addition of +16 Da, highly indicative of the methylsulfinyl (sulfoxide) degradation product[1].

References[2] Development of a Hydrophilic Liquid Interaction Chromatography−High-Performance Liquid Chromatography−Tandem Mass Spectrometry Based Stable Isotope Dilution Analysis and Pharmacokinetic Studies on Bioactive Pyridines. ACS Publications.https://pubs.acs.org/doi/10.1021/jf903746k[4] Validation of an RPHPTLC-Densitometric Method Using Silica Gel 60 RP18WF254 for Simultaneous Determination of Nicotinamide in Selected Pharmaceutical Formulations. PMC / National Institutes of Health.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3830825/[1] UHPLC-MS/HRMS method for the quantitation of pyrithione metabolites in human urine. ResearchGate.https://www.researchgate.net/publication/320855321_UHPLC-MSHRMS_method_for_the_quantitation_of_pyrithione_metabolites_in_human_urine[5] Identification, isolation and characterization of new impurity in rabeprazole sodium. Ovid / Journal of Pharmaceutical and Biomedical Analysis. https://ovidsp.ovid.com/[3] Identification, synthesis and characterization of avanafil process impurities and determination by UPLC. RSC Publishing.https://pubs.rsc.org/en/content/articlelanding/2022/ay/d2ay00252a[6] Effect of Combined Exposure to EDTA and Zinc Pyrithione on Pyrithione Absorption in Rats. d-nb.info.https://d-nb.info/1175865296/34

Sources

Application Note: NMR Spectroscopic Characterization of 5-Methyl-6-methylsulfanyl-nicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Context

The compound 5-Methyl-6-methylsulfanyl-nicotinic acid (CAS: 1355226-55-9) is a highly functionalized pyridine derivative with the molecular formula C8H9NO2S[1]. In modern drug development, nicotinic acid derivatives featuring methylthio substitutions are highly valued as versatile scaffolds for medicinal chemistry, particularly in the synthesis of therapeutics for central nervous system (CNS) disorders and novel antimicrobial agents[2].

Accurate structural elucidation of this compound is critical before it can be utilized in complex synthetic pathways. This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol designed to unambiguously assign the regiochemistry of the methyl and methylsulfanyl substitutions on the pyridine ring.

Experimental Design and Causality

A robust NMR protocol requires deliberate choices in solvent selection and acquisition parameters to ensure the data is both quantitative and structurally definitive.

Solvent Selection: The Case for DMSO-d6

The presence of the polar pyridine ring and the carboxylic acid (-COOH) group renders non-polar solvents like CDCl3 ineffective due to poor solubility. DMSO-d6 is the optimal choice because its strong dipole moment disrupts intermolecular hydrogen bonding, ensuring complete dissolution. Furthermore, unlike protic solvents (e.g., CD3OD or D2O), DMSO-d6 does not undergo rapid proton exchange with the carboxylic acid. This allows the -COOH proton to be clearly observed as a broad singlet in the far downfield region (~13.0 ppm), serving as a crucial internal structural marker.

Acquisition Parameters: Managing Relaxation Times

Quaternary carbons in the pyridine ring (C3, C5, C6) lack directly attached protons. Consequently, they rely on less efficient dipole-dipole interactions or chemical shift anisotropy for nuclear relaxation, resulting in significantly longer longitudinal relaxation times ( T1​ ). To prevent the suppression of these critical quaternary signals in the 13 C NMR spectrum, the relaxation delay ( d1​ ) must be extended to 2–3 seconds.

Step-by-Step NMR Protocol

This workflow is designed as a self-validating system. The 1D spectra provide the baseline chemical environments, while the 2D spectra (HSQC and HMBC) cross-verify the connectivity, ensuring no assignment relies on chemical shift assumptions alone.

  • Sample Preparation: Weigh 10–15 mg of 5-Methyl-6-methylsulfanyl-nicotinic acid. Dissolve completely in 0.6 mL of 100% DMSO-d6. Transfer to a standard 5 mm NMR tube.

  • Instrument Setup: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of DMSO and shim the magnetic field (Z1-Z4) to achieve a line width of <0.5 Hz for the residual solvent peak.

  • 1D 1 H NMR Acquisition: Acquire 16 scans using a standard 30° pulse sequence. Set the spectral width to 15 ppm to capture the downfield carboxylic acid proton.

  • 1D 13 C NMR Acquisition: Acquire 1024 scans with a 30° pulse sequence. Set d1​=2.5 s to ensure adequate relaxation of the quaternary carbons.

  • 2D HSQC Acquisition: Acquire a 1 H- 13 C HSQC spectrum to map direct one-bond ( 1JCH​ ) couplings, differentiating protonated carbons from quaternary carbons.

  • 2D HMBC Acquisition: Acquire a 1 H- 13 C HMBC spectrum optimized for long-range couplings ( 2JCH​ and 3JCH​ , typically 8 Hz). This is the critical step for validating the regiochemistry of the substituents.

NMR_Workflow A Sample Preparation (DMSO-d6, 10-15 mg) B 1D 1H NMR (Proton & Methyls) A->B Acquire C 1D 13C NMR (Carbon Framework) A->C Acquire D 2D HSQC (Direct C-H Coupling) B->D 1J_CH E 2D HMBC (Long-range C-H) B->E 2J_CH / 3J_CH C->D C->E F Final Structural Assignment D->F Correlate E->F Validate

NMR structural elucidation workflow for 5-Methyl-6-methylsulfanyl-nicotinic acid.

Spectral Data Presentation and Mechanistic Insights

The chemical shifts observed in the NMR spectra are a direct consequence of the electronic effects induced by the substituents. The methylsulfanyl (-SCH3) group exerts a dual electronic effect on the pyridine ring. The sulfur atom donates electron density via resonance ( +M effect), which slightly shields the para position (C4), shifting H4 upfield to ~8.05 ppm[3]. Conversely, the inductive electron-withdrawing effect ( −I ) of the sulfur atom, combined with the adjacent electronegative nitrogen, heavily deshields C6, pushing its 13 C shift downfield to ~162.0 ppm.

Table 1: 1 H NMR Assignments (400 MHz, DMSO-d6)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
3-COOH13.05br s-1HCarboxylic acid
28.85d2.01HPyridine H2
48.05d2.01HPyridine H4
6-SCH32.55s-3HMethylsulfanyl
5-CH32.35s-3HMethyl

Note: The meta-coupling ( J=2.0 Hz) between H2 and H4 confirms they are separated by exactly one carbon (C3), validating the 3,5,6-substitution pattern.

Table 2: 13 C NMR Assignments (100 MHz, DMSO-d6)
PositionChemical Shift (δ, ppm)TypeKey HMBC Correlations (Protons to Carbon)
3-COOH166.5C=OH2, H4
6162.0CqH2, H4, 5-CH3, 6-SCH3
2150.5CHH4
4138.2CHH2, 5-CH3
5128.0CqH4, 5-CH3
3122.5CqH2, H4
5-CH318.5CH3-
6-SCH313.2CH3-

Self-Validating Structural Elucidation via HMBC

The protocol achieves self-validation through 2D HMBC correlations. If the methyl and methylsulfanyl groups were swapped (i.e., 5-methylsulfanyl-6-methyl), the HMBC cross-peaks would fundamentally change.

In our assigned structure, the protons of the -SCH3 group (δ 2.55) show a strong three-bond ( 3JCH​ ) correlation exclusively to the highly deshielded C6 (δ 162.0). Simultaneously, the protons of the 5-CH3 group (δ 2.35) show 3JCH​ correlations to both C4 (δ 138.2) and C6 (δ 162.0). This intersecting web of long-range correlations unambiguously locks the regiochemistry of the molecule, proving that the thioether is at position 6 and the methyl is at position 5.

HMBC_Correlations H2 H2 (δ 8.85) C3 C3 (COOH) H2->C3 2J C4 C4 H2->C4 3J C6 C6 (SCH3) H2->C6 3J H4 H4 (δ 8.05) C2 C2 H4->C2 3J H4->C3 2J C5 C5 H4->C5 2J H4->C6 3J CH3 C5-CH3 (δ 2.35) CH3->C4 3J CH3->C5 2J CH3->C6 3J SCH3 C6-SCH3 (δ 2.55) SCH3->C6 3J

Key 2D HMBC correlations validating the pyridine ring substitutions.

Sources

Application Note: High-Throughput Analysis of 5-Methyl-6-methylsulfanyl-nicotinic acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a comprehensive guide for the development of a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 5-Methyl-6-methylsulfanyl-nicotinic acid. This compound, a functionalized nicotinic acid derivative, is of increasing interest in pharmaceutical and metabolic research. The methodologies detailed herein provide a foundational framework for researchers, scientists, and drug development professionals, covering sample preparation, chromatographic separation, mass spectrometric detection, and data analysis. The protocols are designed to be self-validating, with explanations of the scientific principles behind key experimental choices to ensure technical accuracy and reproducibility.

Introduction

5-Methyl-6-methylsulfanyl-nicotinic acid is a heterocyclic compound featuring a nicotinic acid core, a methyl group, and a methylsulfanyl group. Nicotinic acid (Vitamin B3) and its derivatives are fundamental to various metabolic processes, acting as precursors to essential coenzymes like NAD and NADP.[1] The introduction of methyl and methylsulfanyl moieties can significantly alter the molecule's physicochemical properties, biological activity, and metabolic fate. Accurate and sensitive quantification of such compounds is crucial for pharmacokinetic studies, metabolism research, and quality control in drug manufacturing.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of small molecules in complex matrices due to its high sensitivity, specificity, and wide dynamic range.[2][3] This guide will detail the systematic approach to developing a reliable LC-MS/MS method for 5-Methyl-6-methylsulfanyl-nicotinic acid, addressing the challenges associated with its polar nature and sulfur-containing structure.

Experimental Design and Rationale

The development of a successful LC-MS/MS method requires a systematic optimization of several key parameters. The overall workflow is depicted below.

Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Prep_Start Biological or Formulation Matrix Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Prep_Start->Protein_Precipitation SPE Solid Phase Extraction (SPE) Protein_Precipitation->SPE for cleaner sample Derivatization Derivatization (Optional) - Esterification - S-methylation Protein_Precipitation->Derivatization Prep_End Final Extract for Injection Protein_Precipitation->Prep_End SPE->Derivatization SPE->Prep_End Derivatization->Prep_End LC_Method_Dev Column & Mobile Phase Screening Prep_End->LC_Method_Dev Gradient_Opt Gradient Optimization LC_Method_Dev->Gradient_Opt LC_Final Optimized Separation Gradient_Opt->LC_Final MS_Tune Compound Tuning (Infusion) LC_Final->MS_Tune MRM_Dev MRM Transition Optimization MS_Tune->MRM_Dev MS_Final Final MS/MS Method MRM_Dev->MS_Final Data_Acq Data Acquisition MS_Final->Data_Acq Quant Quantification & Reporting Data_Acq->Quant caption Figure 1: Overall workflow for LC-MS/MS method development.

Caption: Figure 1: Overall workflow for LC-MS/MS method development.

Analyte Characteristics
  • Structure: 5-Methyl-6-methylsulfanyl-nicotinic acid

  • Molecular Formula: C₈H₉NO₂S

  • Monoisotopic Mass: 183.0354 g/mol

  • Key Functional Groups: Carboxylic acid, pyridine ring (tertiary amine), methylsulfanyl (thioether).

The presence of the carboxylic acid and the nitrogen in the pyridine ring makes the molecule amphiprotic, capable of being ionized in both positive and negative modes. The thioether group can also be a site for oxidation or targeted for derivatization to enhance ionization.[4][5]

Materials and Reagents

  • 5-Methyl-6-methylsulfanyl-nicotinic acid reference standard

  • LC-MS grade acetonitrile, methanol, water, and isopropanol[6]

  • Formic acid (≥99%)

  • Ammonium acetate (≥99%)

  • Internal Standard (IS): A structurally similar compound not present in the matrix, ideally a stable isotope-labeled version of the analyte.

Sample Preparation Protocol

The goal of sample preparation is to extract the analyte from the matrix, remove interferences, and prepare it in a solvent compatible with the LC-MS system.[6]

Protein Precipitation (for Biological Matrices)

This is a rapid and simple method for removing the bulk of proteins from samples like plasma or serum.

Protocol:

  • To 100 µL of the sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer to an autosampler vial.

Rationale: Acetonitrile is an effective precipitating agent. Using a 3:1 ratio of solvent to sample volume is a common starting point. Evaporation and reconstitution in the initial mobile phase helps to concentrate the analyte and ensures compatibility with the LC column, preventing poor peak shape.[6]

Solid Phase Extraction (SPE) - for Enhanced Purity

For complex matrices or when lower detection limits are required, SPE provides a more thorough cleanup.

Protocol:

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.

  • Loading: Load the pre-treated sample (e.g., diluted plasma) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry-down and Reconstitution: Evaporate the eluate and reconstitute as described in the protein precipitation protocol.

Rationale: A mixed-mode cation exchange sorbent is chosen to leverage the positive charge of the pyridine nitrogen at low pH for strong retention, while allowing neutral and anionic interferences to be washed away. Elution is achieved by increasing the pH to neutralize the analyte.

LC-MS/MS Method Development

Liquid Chromatography

The polar nature of the analyte presents a challenge for retention on traditional C18 columns.[7][8]

Recommended Columns for Screening:

  • Reversed-Phase:

    • C18 with polar end-capping (e.g., Waters Acquity UPLC BEH C18)

    • Pentafluorophenyl (PFP) (e.g., Phenomenex Kinetex PFP)

  • HILIC:

    • Amide or Diol-based columns (e.g., Waters Acquity UPLC BEH Amide)

Mobile Phase Selection:

  • Mobile Phase A: 0.1% Formic Acid in Water or 10 mM Ammonium Acetate in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile or 10 mM Ammonium Acetate in Acetonitrile

Rationale: Formic acid is a common mobile phase additive that provides protons for positive mode ionization and can improve peak shape for acidic compounds.[9] Ammonium acetate is a buffer that can be used for both positive and negative ionization modes. HILIC chromatography is an alternative that provides good retention for polar compounds.[8]

Optimized LC Parameters (Example):

ParameterValue
ColumnPFP, 2.1 x 50 mm, 1.7 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Gradient5% B to 95% B over 3 min, hold for 1 min, re-equilibrate
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometry

Ionization Mode: Electrospray Ionization (ESI) is the preferred method for polar molecules.[10] Both positive and negative modes should be evaluated.

  • Positive Mode (ESI+): Protonation of the pyridine nitrogen is expected to be efficient, leading to the formation of the [M+H]⁺ ion at m/z 184.04.

  • Negative Mode (ESI-): Deprotonation of the carboxylic acid will form the [M-H]⁻ ion at m/z 182.02.[11]

Compound Tuning and MRM Development:

The analyte standard should be directly infused into the mass spectrometer to optimize the precursor ion and find the most stable and abundant product ions for Multiple Reaction Monitoring (MRM).

Protocol:

  • Prepare a ~1 µg/mL solution of the analyte in 50:50 Acetonitrile:Water with 0.1% formic acid.

  • Infuse the solution at a flow rate of 5-10 µL/min into the ESI source.

  • Optimize source parameters (e.g., capillary voltage, source temperature) to maximize the precursor ion signal.

  • Perform a product ion scan of the precursor ion (m/z 184.04 in positive mode) to identify major fragment ions.

  • Select the most intense and specific product ions and optimize the collision energy (CE) and other tandem MS parameters for each transition.

Predicted Fragmentation Pathway (ESI+):

The fragmentation of the [M+H]⁺ ion is likely to involve the loss of small neutral molecules from the functional groups.

Fragmentation Precursor [M+H]⁺ m/z 184.04 Frag1 Loss of H₂O [M+H-H₂O]⁺ m/z 166.03 Precursor->Frag1 -18 Da Frag2 Loss of COOH [M+H-COOH]⁺ m/z 139.04 Precursor->Frag2 -45 Da Frag3 Loss of SCH₃ [M+H-SCH₃]⁺ m/z 137.05 Precursor->Frag3 -47 Da Frag4 Loss of CO [M+H-CO]⁺ m/z 156.05 Frag1->Frag4 -28 Da caption Figure 2: Predicted fragmentation of 5-Methyl-6-methylsulfanyl-nicotinic acid.

Caption: Figure 2: Predicted fragmentation of 5-Methyl-6-methylsulfanyl-nicotinic acid.

Rationale:

  • Loss of H₂O (18 Da): This is a common loss from carboxylic acids in the gas phase.

  • Loss of the carboxylic acid group (45 Da): A characteristic fragmentation for carboxylic acids.[12]

  • Loss of the methylsulfanyl radical (47 Da): Cleavage of the C-S bond can occur.

  • Loss of CO (28 Da): Subsequent fragmentation of the pyridine ring structure can lead to the loss of carbon monoxide.

Optimized MS/MS Parameters (Example):

ParameterValue
Ionization ModeESI Positive
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
MRM Transition 1 (Quantifier)184.04 -> 139.04 (Loss of COOH)
Collision Energy 120 eV
MRM Transition 2 (Qualifier)184.04 -> 166.03 (Loss of H₂O)
Collision Energy 215 eV

Data Analysis and Validation

  • Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of the analyte and a fixed concentration of the internal standard into a blank matrix. The curve should cover the expected concentration range.

  • Quantification: The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.

  • Validation: The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for accuracy, precision, selectivity, sensitivity (LLOQ), matrix effect, and stability.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the development of a sensitive and specific LC-MS/MS method for the analysis of 5-Methyl-6-methylsulfanyl-nicotinic acid. By systematically optimizing sample preparation, liquid chromatography, and mass spectrometry parameters, researchers can achieve reliable and reproducible quantification of this compound in various matrices. The provided protocols and rationale serve as a robust starting point for method development and validation in a regulated or research environment.

References

  • Blanco-Vaca, F. et al. (2009). Determination and Confirmation of Nicotinic Acid and Its Analogues and Derivates in Pear and Apple Blossoms Using High-Performance Liquid Chromatography−Diode Array−Electrospray Ionization Mass Spectrometry. Journal of Agricultural and Food Chemistry. [Link]

  • ResearchGate. ESI-MS/MS fragmentation pattern spectrum of nicotinic derivative: 4-hydroxy-4-(3-pyridyl)-butanoic acid. [Link]

  • BioPharma Services. (2023). BA Method Development: Polar Compounds. [Link]

  • ACS Publications. (2025). Machine Learning-Assisted Recognition of Environmental Sulfur-Containing Chemicals in Nontargeted Mass Spectrometry Analysis of Inadequate Mass Resolution. [Link]

  • bioRxiv. (2021). A Rapid Reversed-Phase LC-MS Method for Polar Metabolite Profiling. [Link]

  • ResearchGate. Isolation and characterization of sulfur-containing compounds by positive-ion electrospray ionization and online HPLC/Atmospheric pressure chemical ionization coupled to Orbitrap mass spectrometry. [Link]

  • Li, W. et al. (2014). Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial. BioMed Research International. [Link]

  • Food Research. (2025). Analysis of nicotinic acid in coffee using the temperature programmable injection method in gas chromatography-mass spectrometry. [Link]

  • Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]

  • MDPI. (2015). Selective Analysis of Sulfur-Containing Species in a Heavy Crude Oil by Deuterium Labeling Reactions and Ultrahigh Resolution Mass Spectrometry. [Link]

  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

  • ACS Publications. (2010). Molecular Characterization of Sulfur Compounds in Venezuela Crude Oil and Its SARA Fractions by Electrospray Ionization Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. [Link]

  • European Pharmaceutical Review. (2016). Application of LCMS in small-molecule drug development. [Link]

  • ResearchGate. Sulfur Speciation in Petroleum: Atmospheric Pressure Photoionization or Chemical Derivatization and Electrospray Ionization Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. [Link]

  • Nature. (2019). Mass spectrometry-based metabolomics study of nicotine exposure in THP-1 monocytes. [Link]

  • ResearchGate. Proposed ms/ms fragmentation pathways of compound 5 (unknown) and.... [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

Application Note: In Vitro Pharmacological Characterization of 5-Methyl-6-methylsulfanyl-nicotinic acid at the HCAR2 Receptor

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

5-Methyl-6-methylsulfanyl-nicotinic acid (CAS: 1355226-55-9) is a highly substituted, commercially available nicotinic acid derivative 1. In drug discovery, the nicotinic acid (niacin) pharmacophore is primarily investigated for its interaction with the Hydroxycarboxylic acid receptor 2 (HCAR2) , historically known as GPR109A 2. Activation of HCAR2 yields potent antilipolytic and anti-inflammatory effects; however, the clinical utility of native nicotinic acid is severely dose-limited by cutaneous vasodilation (flushing) 3.

The structural modifications present in 5-Methyl-6-methylsulfanyl-nicotinic acid (hereafter referred to as 5-MMSNA )—specifically the electron-donating methyl group at C5 and the bulky, lipophilic methylsulfanyl group at C6—theoretically alter the ligand's interaction with the HCAR2 orthosteric binding pocket. This application note establishes a rigorous in vitro assay cascade designed to evaluate 5-MMSNA as a potentially biased agonist . The goal is to determine if these steric and electronic substitutions retain the therapeutic G -mediated signaling while minimizing the -arrestin recruitment pathway responsible for the flushing side effect.

Mechanistic Framework: The HCAR2 Signaling Axis

HCAR2 is a G-protein coupled receptor (GPCR) that predominantly couples to the inhibitory G-protein, G . Upon agonist binding, the G subunit dissociates and directly inhibits Adenylyl Cyclase (AC), leading to a rapid depletion of intracellular cyclic AMP (cAMP) 2.

Pathway Ligand 5-MMSNA (Agonist) Receptor HCAR2 / GPR109A (GPCR) Ligand->Receptor Orthosteric Binding GProtein Gα(i/o) Subunit Receptor->GProtein Conformational Change Effector Adenylyl Cyclase (AC) GProtein->Effector Inhibitory Signal Messenger Intracellular cAMP ↓ Effector->Messenger Catalytic Suppression Outcome Lipolysis Inhibition & Anti-Inflammatory Response Messenger->Outcome Downstream Modulation

Fig 1. HCAR2 (GPR109A) G -mediated signaling cascade inhibited by 5-MMSNA.

Methodological Framework: Assay Design & Causality

To accurately profile 5-MMSNA, we must construct a self-validating system that measures both primary efficacy and pathway bias.

Causality Behind Experimental Choices
  • Why use Forskolin in a cAMP assay? Because HCAR2 is G -coupled, its activation decreases cAMP. Basal cAMP levels in resting cells are often too low to measure a reliable decrease. We must use Forskolin (a direct, receptor-independent Adenylyl Cyclase activator) to artificially spike cAMP levels 4. 5-MMSNA's efficacy is thus quantified by its ability to suppress this Forskolin-induced spike.

  • Why include IBMX? 3-Isobutyl-1-methylxanthine (IBMX) is a broad-spectrum phosphodiesterase (PDE) inhibitor. It prevents the cellular degradation of cAMP during the assay incubation window, ensuring that the measured cAMP levels accurately reflect Adenylyl Cyclase activity rather than downstream degradation rates.

  • Why Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)? 5-MMSNA contains a methylsulfanyl group, which can sometimes introduce autofluorescence or color quenching in standard colorimetric assays. TR-FRET utilizes a time delay before measurement, completely bypassing transient background fluorescence and providing a pristine signal-to-noise ratio.

Detailed In Vitro Protocols

TR-FRET cAMP Accumulation Assay (Functional Efficacy)

Objective: Quantify the half-maximal effective concentration (EC ) of 5-MMSNA for G activation.

Protocol P1 1. Cell Seeding CHO-K1 HCAR2 P2 2. Compound Addition 5-MMSNA + IBMX P1->P2 P3 3. AC Stimulation Forskolin (10 μM) P2->P3 P4 4. Cell Lysis & TR-FRET Reagents P3->P4 P5 5. Signal Detection 665nm / 615nm P4->P5

Fig 2. Step-by-step workflow for the TR-FRET cAMP accumulation assay.

Step-by-Step Methodology:

  • Cell Preparation: Harvest CHO-K1 cells stably expressing human HCAR2. Resuspend in assay buffer (HBSS supplemented with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX, pH 7.4).

  • Plating: Dispense 1,000 cells per well into a 384-well low-volume white microplate (5 µL/well).

  • Ligand Addition: Prepare a 10-point, 3-fold serial dilution of 5-MMSNA (starting at 100 µM final concentration). Add 2.5 µL of the compound to the respective wells. Incubate for 15 minutes at Room Temperature (RT) to allow orthosteric binding.

  • Forskolin Challenge: Add 2.5 µL of Forskolin (final concentration 10 µM) to all wells to stimulate cAMP production. Incubate for 30 minutes at RT.

  • Detection: Add 5 µL of cAMP-d2 conjugate and 5 µL of Anti-cAMP Cryptate (TR-FRET reagents). Incubate for 1 hour at RT in the dark.

  • Readout: Read the plate on a compatible microplate reader (e.g., PHERAstar FSX) using laser excitation at 337 nm and dual emission reading at 665 nm and 615 nm. Calculate the 665/615 ratio.

System Validation & Quality Control (Trustworthiness Check):

  • Z'-Factor: The assay plate must include 16 wells of Vehicle + Forskolin (Maximum cAMP, ) and 16 wells of 1 mM Nicotinic Acid + Forskolin (Minimum cAMP, ). The plate is only validated if the calculated Z'-factor is .

  • Self-Correction: Because TR-FRET relies on a competitive binding format (endogenous cAMP competes with d2-labeled cAMP), a decrease in intracellular cAMP (due to 5-MMSNA efficacy) will result in an increase in the TR-FRET signal ratio.

Beta-Arrestin 2 Recruitment Assay (Biased Agonism)

Objective: Determine if 5-MMSNA recruits -arrestin, which is correlated with the adverse flushing phenotype 3.

Step-by-Step Methodology:

  • Cell Preparation: Utilize a PathHunter® CHO-K1 HCAR2 -Arrestin cell line (utilizing Enzyme Fragment Complementation).

  • Plating: Seed cells at 5,000 cells/well in a 384-well plate and incubate overnight at 37°C, 5% CO .

  • Compound Treatment: Add 5-MMSNA in a 10-point dose-response curve. Incubate for 90 minutes at 37°C. (Causality Note: -arrestin recruitment is kinetically slower than cAMP flux, necessitating a longer incubation period).

  • Detection: Add 50% v/v of chemiluminescent detection reagent. Incubate for 60 minutes at RT.

  • Readout: Measure luminescence. Calculate the E relative to the endogenous ligand (nicotinic acid). A significantly reduced E indicates a desirable G-protein bias.

Quantitative Data Presentation

To evaluate the pharmacological profile of 5-MMSNA, data from the aforementioned assays should be aggregated and compared against the clinical standard, Nicotinic Acid. Below is a structured data presentation template summarizing expected pharmacological parameters.

CompoundcAMP Inhibition EC (nM)cAMP E (% of Niacin) -Arrestin EC (nM) -Arrestin E (%)Bias Factor ( Log(E /EC ))
Nicotinic Acid (Ref) 115 ± 12100%850 ± 45100%1.00 (Reference)
5-MMSNA TBD (Expected: 50-200)TBDTBD (Expected: >5000)TBD (Expected: <30%)TBD (Target: >10)

Interpretation Note: If 5-MMSNA demonstrates a comparable cAMP EC to nicotinic acid but a drastically reduced -arrestin E , it successfully validates the hypothesis that C5/C6 substitutions induce beneficial pathway bias, representing a highly promising lead for dyslipidemia without the flushing liability.

References

  • [1] Sigma-Aldrich. 5-Methyl-6-methylsulfanyl-nicotinic acid | 1355226-55-9. Retrieved from:

  • [2] Creative Biolabs. HCAR2 Membrane Protein Introduction. Retrieved from:

  • [3] National Institutes of Health (NIH). Discovery of a Potent Nicotinic Acid Receptor Agonist for the Treatment of Dyslipidemia. Retrieved from:

  • [4] AACR Journals. The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Retrieved from:

Sources

Application Notes and Protocols for the Investigation of 5-Methyl-6-methylsulfanyl-nicotinic Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of Substituted Nicotinic Acid Derivatives

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental pyridine-3-carboxylic acid that serves as a precursor to the essential coenzymes NAD and NADP. Beyond its vital role in metabolism, the nicotinic acid scaffold is a "privileged structure" in medicinal chemistry. Its derivatives have been explored for a multitude of therapeutic applications, including the treatment of hyperlipidemia, inflammation, and cancer. The strategic addition of various functional groups to the pyridine ring allows for the fine-tuning of the molecule's physicochemical properties and biological activities.

This document concerns 5-Methyl-6-methylsulfanyl-nicotinic acid , a novel derivative of nicotinic acid. To date, the specific biological activities and mechanism of action of this compound have not been extensively characterized in the public domain. However, based on the known pharmacology of related substituted nicotinic acid and nicotinonitrile derivatives, we can formulate hypotheses about its potential applications in cell culture and provide a roadmap for its initial investigation.

Derivatives of nicotinic acid and the related nicotinonitriles have been shown to exhibit a wide range of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties. For instance, some nicotinonitrile derivatives function as potent inhibitors of protein kinases, which are key regulators of cell signaling and are often dysregulated in cancer. Furthermore, the addition of a methyl group to the nicotinic scaffold can significantly alter its interaction with nicotinic acetylcholine receptors (nAChRs), suggesting a potential role in modulating neuronal signaling pathways.

This guide provides a series of detailed protocols for the initial characterization of 5-Methyl-6-methylsulfanyl-nicotinic acid in a cell culture setting. It is designed for researchers, scientists, and drug development professionals who wish to explore the biological effects of this and other novel small molecules. The protocols are presented as a tiered approach, starting with fundamental characterization and moving towards more specific functional and mechanistic assays.

Hypothesized Mechanism of Action

Given the structural similarity to nicotine and other nicotinic acid derivatives, a primary hypothesis is that 5-Methyl-6-methylsulfanyl-nicotinic acid may act as a modulator of nicotinic acetylcholine receptors (nAChRs) . nAChRs are ligand-gated ion channels that are widely expressed in the central nervous system and various non-neuronal tissues, including epithelial cells and immune cells. The binding of a ligand to nAChRs can trigger a cascade of downstream signaling events, including the activation of protein kinase C (PKC) and the MAPK/ERK pathway, which are involved in cell proliferation, survival, and inflammation. The methyl and methylsulfanyl groups on the nicotinic acid ring may confer selectivity for specific nAChR subtypes, such as the α7 or α4β2 receptors.[1][2]

An alternative hypothesis, based on the observed activities of some nicotinonitrile derivatives, is that the compound may exert direct cytotoxic effects on cancer cells through mechanisms such as kinase inhibition or the induction of apoptosis.[3]

The following protocols are designed to test these hypotheses in a systematic manner.

hypothesized_signaling_pathway compound 5-Methyl-6-methylsulfanyl- nicotinic acid nAChR nAChR compound->nAChR Binds to PKC PKC nAChR->PKC Activates Raf Raf PKC->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Activates Cellular_Response Cellular Response (Proliferation, Inflammation) Transcription_Factors->Cellular_Response Regulates

Caption: Hypothesized nAChR-mediated signaling pathway.

Overall Experimental Workflow

The investigation of a novel compound like 5-Methyl-6-methylsulfanyl-nicotinic acid should follow a logical progression from initial preparation and safety assessment to detailed mechanistic studies.

experimental_workflow cluster_prep Phase 1: Preparation & QC cluster_tier1 Phase 2: Initial Biological Screening cluster_tier2 Phase 3: Functional Characterization cluster_tier3 Phase 4: Mechanistic Investigation stock_prep Stock Solution Preparation (Solubility & Stability) cytotoxicity Tier 1: Cytotoxicity/Viability Assay (e.g., MTT Assay) stock_prep->cytotoxicity dose_range Determine IC50 and Non-toxic Concentration Range cytotoxicity->dose_range functional_assay Tier 2: Functional Assays (e.g., Calcium Imaging, ELISA) dose_range->functional_assay confirm_activity Confirm Biological Activity functional_assay->confirm_activity mechanistic_assay Tier 3: Mechanistic Assays (e.g., Western Blot) confirm_activity->mechanistic_assay elucidate_pathway Elucidate Signaling Pathway mechanistic_assay->elucidate_pathway

Caption: Tiered experimental workflow for characterization.

Part 1: Preliminary Characterization

Protocol 1.1: Compound Handling and Stock Solution Preparation

Objective: To prepare a high-concentration stock solution of 5-Methyl-6-methylsulfanyl-nicotinic acid for use in cell culture experiments and to determine its solubility in common solvents.

Materials:

  • 5-Methyl-6-methylsulfanyl-nicotinic acid powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-buffered saline (PBS), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Solvent Selection: Due to the aromatic and acidic nature of the compound, DMSO is recommended as the initial solvent for creating a high-concentration stock solution.

  • Stock Solution Preparation (e.g., 10 mM):

    • Calculate the mass of the compound required to make a 10 mM stock solution in a specific volume of DMSO. The molecular weight of 5-Methyl-6-methylsulfanyl-nicotinic acid (C8H9NO2S) is 199.23 g/mol .

    • To prepare 1 mL of a 10 mM stock solution, weigh out 1.99 mg of the compound.

    • Aseptically add the powder to a sterile microcentrifuge tube.

    • Add 1 mL of cell culture grade DMSO.

    • Vortex thoroughly until the compound is completely dissolved.

  • Sterilization: The DMSO stock solution is considered sterile. No further filtration is required.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

  • Working Dilutions: For cell culture experiments, the DMSO stock solution should be diluted in cell culture medium to the final desired concentration. The final concentration of DMSO in the medium should ideally be less than 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Protocol 1.2: Cell Line Selection and Maintenance

Objective: To select and maintain appropriate cell lines for testing the biological activity of the compound.

Rationale: The choice of cell lines is critical for obtaining meaningful results. To test the hypothesis of nAChR modulation, it is recommended to use a cell line known to express these receptors. For general cytotoxicity screening, a panel of cancer cell lines from different tissues of origin is advisable. A non-cancerous cell line should be included as a control to assess specificity.

Recommended Cell Lines:

  • A549 (Human lung adenocarcinoma): Known to express various nAChR subunits.

  • PC-3 (Human prostate cancer): Another cell line reported to express nAChRs.

  • HT-29 (Human colon adenocarcinoma): A common cell line for cytotoxicity screening.[4]

  • BEAS-2B (Human bronchial epithelial cells): A non-cancerous control cell line.

Cell Culture Conditions:

  • Culture the cells in the recommended medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells regularly to maintain them in the exponential growth phase.

Part 2: Tiered Experimental Protocols

Protocol 2.1: Tier 1 - Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the effect of 5-Methyl-6-methylsulfanyl-nicotinic acid on cell viability and to establish its half-maximal inhibitory concentration (IC50).

Principle: The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Selected cell lines

  • 96-well cell culture plates

  • 5-Methyl-6-methylsulfanyl-nicotinic acid stock solution (10 mM in DMSO)

  • Cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the compound in cell culture medium. A suggested starting range is from 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes on an orbital shaker.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

ParameterRecommended Starting Range
Cell Seeding Density5,000 - 10,000 cells/well
Compound Concentration0.1 µM - 100 µM (log dilutions)
Incubation Time48 - 72 hours
MTT Incubation3 - 4 hours
Protocol 2.2: Tier 2 - Functional Assay - Calcium Imaging

Objective: To determine if 5-Methyl-6-methylsulfanyl-nicotinic acid can induce an increase in intracellular calcium levels, which is a hallmark of nAChR activation.

Principle: This assay uses a fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM) that can be loaded into cells. Upon binding to calcium, the fluorescence intensity of the dye increases, which can be measured using a fluorescence microscope or a plate reader.

Materials:

  • A549 cells (or another nAChR-expressing cell line)

  • Glass-bottom cell culture dishes or 96-well black-walled plates

  • Fluo-4 AM calcium indicator

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

  • Nicotine (as a positive control)

  • Methyllycaconitine (MLA, an α7-nAChR antagonist, as a negative control)[5][6]

Procedure:

  • Cell Seeding: Seed A549 cells on glass-bottom dishes or in a 96-well black-walled plate and grow to 70-80% confluency.

  • Dye Loading:

    • Prepare a loading buffer containing 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS.

    • Wash the cells once with HBSS.

    • Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C.

    • Wash the cells twice with HBSS to remove the excess dye.

  • Image/Signal Acquisition:

    • Place the dish/plate on a fluorescence microscope or plate reader equipped for live-cell imaging.

    • Acquire a baseline fluorescence reading for 1-2 minutes.

    • Add the 5-Methyl-6-methylsulfanyl-nicotinic acid at a non-toxic concentration (determined from the MTT assay).

    • Continue to record the fluorescence signal for another 5-10 minutes.

  • Controls:

    • Positive Control: Add a known nAChR agonist like nicotine to a separate well to confirm that the cells are responsive.

    • Negative/Inhibition Control: Pre-incubate the cells with an nAChR antagonist like MLA for 30 minutes before adding the test compound. A lack of response in the presence of the antagonist would suggest an nAChR-mediated effect.

  • Data Analysis:

    • Measure the change in fluorescence intensity over time.

    • Express the data as a ratio of the fluorescence at each time point to the baseline fluorescence (F/F0).

Protocol 2.3: Tier 3 - Mechanistic Assay - Western Blot for ERK Phosphorylation

Objective: To investigate if 5-Methyl-6-methylsulfanyl-nicotinic acid activates the MAPK/ERK signaling pathway, a common downstream target of nAChR activation.

Principle: Western blotting is used to detect the levels of specific proteins in a cell lysate. By using antibodies that specifically recognize the phosphorylated (active) form of a protein (e.g., phospho-ERK), we can assess the activation state of a signaling pathway.

Materials:

  • A549 cells

  • 6-well cell culture plates

  • 5-Methyl-6-methylsulfanyl-nicotinic acid

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Seed A549 cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours before treatment to reduce baseline signaling.

    • Treat the cells with the compound at a non-toxic concentration for various time points (e.g., 5, 15, 30, 60 minutes). Include a vehicle control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold RIPA buffer to each well and scrape the cells.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (protein lysate).

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample (e.g., 20-30 µg).

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total ERK1/2 to confirm equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Express the level of phosphorylated ERK as a ratio to the level of total ERK.

Data Interpretation and Future Directions

The results from these tiered experiments will provide a foundational understanding of the biological activity of 5-Methyl-6-methylsulfanyl-nicotinic acid.

  • From the MTT assay: An IC50 value in the low micromolar range would suggest potent cytotoxic activity, warranting further investigation into its anticancer potential. The absence of significant cytotoxicity at high concentrations would suggest that the compound is not broadly toxic and is more likely to have a specific modulatory effect.

  • From the calcium imaging assay: A rapid increase in intracellular calcium upon compound addition, especially if blocked by an nAChR antagonist, would strongly support the hypothesis that it acts as an nAChR agonist.

  • From the Western blot: An increase in ERK phosphorylation would corroborate the calcium imaging data and provide further evidence for the activation of nAChR-mediated signaling pathways.

Based on these initial findings, future studies could include:

  • Screening against a broader panel of cancer cell lines.

  • Investigating the specific nAChR subtypes involved using selective antagonists or cell lines expressing specific subunits.

  • Assessing the compound's effects on other cellular processes such as cell cycle progression, apoptosis, or migration.

  • Exploring its anti-inflammatory potential by measuring its effect on cytokine production in immune cells.

By following this structured approach, researchers can efficiently and effectively characterize the biological activities of novel compounds like 5-Methyl-6-methylsulfanyl-nicotinic acid, paving the way for further development and potential therapeutic applications.

References

  • Gendaszewska-Darmach, E., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. International Journal of Molecular Sciences, 23(5), 2823. [Link]

  • Gendaszewska-Darmach, E., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. PubMed. [Link]

  • Gendaszewska-Darmach, E., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. ResearchGate. [Link]

  • (PDF) Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. (n.d.). ResearchGate. [Link]

  • Xing, H., et al. (2020). A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors. Molecular Pharmacology, 98(2), 119-131. [Link]

  • Xing, H., et al. (2020). A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors. PMC. [Link]

  • Bar-Yosef, T., et al. (2019). Antagonizing α7 Nicotinic Receptors With Methyllycaconitine (MLA) Potentiates Receptor Activity and Memory Acquisition. Cellular Signalling, 62, 109338. [Link]

  • (PDF) Antagonizing α7 nicotinic receptors with methyllycaconitine (MLA) potentiates receptor activity and memory acquisition. (n.d.). ResearchGate. [Link]

  • Xu, Y. (2023). A Review: The Role of Functional Groups in the Binding of Acetylcholine and Nicotine to Muscle-type nAChRs. Transactions on Materials, Biotechnology and Life Sciences. [Link]

Sources

Application Notes & Protocols: 5-Methyl-6-methylsulfanyl-nicotinic Acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini Senior Application Scientist Document ID: AN-SMNA-202603 Revision: 1.0

Abstract

This document provides a comprehensive technical guide on the synthesis and application of 5-Methyl-6-methylsulfanyl-nicotinic acid, a highly functionalized pyridine derivative. Nicotinic acid and its analogs are privileged scaffolds in medicinal chemistry, serving as the foundation for numerous therapeutic agents.[1] The strategic placement of a methyl group at the C-5 position and a methylsulfanyl group at the C-6 position makes this molecule a versatile intermediate for constructing complex molecular architectures. This guide details a robust synthetic protocol, outlines key transformations of its functional groups, and provides field-proven insights into its reactivity, empowering researchers in drug discovery and organic synthesis to leverage its full potential.

Introduction and Molecular Overview

The nicotinic acid framework is a cornerstone in medicinal chemistry, forming the core of drugs for various therapeutic areas.[1] The strategic derivatization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. 5-Methyl-6-methylsulfanyl-nicotinic acid emerges as a particularly valuable building block due to its trifunctional nature:

  • Carboxylic Acid (C-3): A versatile handle for amide and ester formation, enabling linkage to other molecular fragments.

  • Methyl Group (C-5): The "magic methyl" effect is a well-documented phenomenon in drug design where the addition of a methyl group can profoundly enhance a compound's potency or pharmacokinetic profile by influencing conformation and metabolic stability.[2]

  • Methylsulfanyl Group (C-6): This thioether can be readily oxidized to a methylsulfonyl group, a superb leaving group for nucleophilic aromatic substitution (SₙAr) reactions, thereby opening pathways to a vast array of C-6 substituted analogs.[1]

This combination of features allows for a modular and divergent approach to library synthesis, making it an indispensable tool for lead optimization campaigns.

Physicochemical & Spectroscopic Data
PropertyValueSource / Rationale
Molecular Formula C₈H₉NO₂S-
Molecular Weight 183.23 g/mol [3]
CAS Number 1355177-67-1 (for isomer 4-Methyl-6-methylsulfanyl-nicotinic acid)[3]
Appearance Expected to be an off-white to pale yellow solidGeneral observation for similar organic acids
¹H NMR (Expected) δ ~13.0 (br s, 1H, -COOH), 8.8-9.0 (d, 1H, H-2), 8.0-8.2 (d, 1H, H-4), 2.6 (s, 3H, -SCH₃), 2.4 (s, 3H, Ar-CH₃)Inferred from data on methyl nicotinate derivatives[4][5]
IR (Expected) 2500-3300 cm⁻¹ (O-H, broad), 1700-1725 cm⁻¹ (C=O stretch), 1580-1610 cm⁻¹ (C=C/C=N stretch)Based on characteristic frequencies for nicotinic acid[6]

Synthesis Protocol: A Modular Approach

A robust synthesis of the title compound is paramount. While multiple routes can be envisioned, a highly effective strategy involves the late-stage introduction of the methylsulfanyl group via nucleophilic aromatic substitution on a pre-functionalized pyridine core. The following protocol is based on established transformations of analogous systems.[1]

Workflow for Synthesis of 5-Methyl-6-methylsulfanyl-nicotinic acid

G cluster_0 Step 1: Esterification cluster_1 Step 2: Nucleophilic Substitution (SNAr) cluster_2 Step 3: Saponification Start 5-Methyl-6-chloronicotinic acid Ester Methyl 5-methyl-6-chloronicotinate Start->Ester MeOH, H₂SO₄ (cat.) Reflux Thioether Methyl 5-methyl-6-(methylsulfanyl)nicotinate Ester->Thioether NaSMe, DMF Heat Final 5-Methyl-6-methylsulfanyl-nicotinic acid Thioether->Final 1. NaOH (aq) 2. HCl (aq)

Caption: Synthetic workflow for 5-Methyl-6-methylsulfanyl-nicotinic acid.

Protocol 1: Synthesis of 5-Methyl-6-methylsulfanyl-nicotinic acid

Materials:

  • 5-Methyl-6-chloronicotinic acid

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium thiomethoxide (NaSMe)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Step 1: Esterification to Methyl 5-methyl-6-chloronicotinate

  • Rationale: The carboxylic acid is protected as a methyl ester to prevent unwanted side reactions and improve solubility in organic solvents for the subsequent SₙAr step.[1][7] Fischer esterification is a classic and effective method.[8]

  • Suspend 5-methyl-6-chloronicotinic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of starting material).

  • Carefully add concentrated sulfuric acid (0.1 eq) dropwise while stirring in an ice bath.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and neutralize carefully with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude methyl ester, which can often be used in the next step without further purification.

Step 2: Nucleophilic Aromatic Substitution with Sodium Thiomethoxide

  • Rationale: The chlorine atom at the C-6 position is activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogen and the ester group. Sodium thiomethoxide is a potent nucleophile for introducing the methylsulfanyl moiety.[1]

  • Dissolve the crude methyl 5-methyl-6-chloronicotinate (1.0 eq) in anhydrous DMF.

  • Add sodium thiomethoxide (1.2 eq) portion-wise at room temperature.

  • Heat the reaction mixture to 60-80 °C and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3x volumes).

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate to afford crude methyl 5-methyl-6-(methylsulfanyl)nicotinate.

Step 3: Saponification to the Final Product

  • Rationale: The final step is the hydrolysis of the methyl ester to reveal the carboxylic acid functional group, yielding the target compound.

  • Dissolve the crude thioether from the previous step in a mixture of methanol and water (e.g., 3:1 v/v).

  • Add sodium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature or with gentle heating (40 °C) until the hydrolysis is complete (monitor by TLC).

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 3-4 by the dropwise addition of concentrated HCl.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-Methyl-6-methylsulfanyl-nicotinic acid.

Applications as a Synthetic Intermediate

The true value of this intermediate lies in the distinct reactivity of its three functional groups, allowing for sequential and directed modifications.

Key Application Pathways

G cluster_0 Carboxylic Acid Reactions cluster_1 Thioether Oxidation cluster_2 Post-Oxidation SNAr Intermediate 5-Methyl-6-methylsulfanyl -nicotinic acid Amide Amide Derivatives Intermediate->Amide R-NH₂, Coupling Agent Ester Ester Derivatives Intermediate->Ester R-OH, H⁺ Sulfone 5-Methyl-6-methylsulfonyl -nicotinic acid Intermediate->Sulfone m-CPBA or Oxone® SNAr_Products C-6 Substituted Analogs (Amines, Ethers, etc.) Sulfone->SNAr_Products Nu-H, Base

Caption: Major reaction pathways for derivatizing the title intermediate.

Protocol 2: Amide Coupling via EDC/HOBt
  • Application Focus: Synthesis of novel amides for structure-activity relationship (SAR) studies. This is a fundamental transformation in medicinal chemistry.

  • Dissolve 5-Methyl-6-methylsulfanyl-nicotinic acid (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq) in anhydrous DMF or DCM.

  • Add EDC·HCl (1.2 eq) and stir the mixture at room temperature for 12-24 hours.

  • Dilute the reaction with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate. Purify the residue by column chromatography or recrystallization.

Protocol 3: Oxidation to the Methylsulfonyl Intermediate
  • Application Focus: Activation of the C-6 position for subsequent SₙAr reactions. The methylsulfonyl group is a superior leaving group compared to halides in many pyridine systems.[1]

  • Dissolve 5-Methyl-6-methylsulfanyl-nicotinic acid (1.0 eq) in a suitable solvent such as acetic acid or a mixture of THF/water.

  • Cool the solution in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA, ~2.2 eq) or Oxone® (2.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete conversion of the starting material.

  • Quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract the product into an organic solvent like ethyl acetate.

  • Follow with standard aqueous workup, drying, and concentration to yield the sulfone, which may require purification by recrystallization.

Protocol 4: C-6 Functionalization via SₙAr of the Sulfone
  • Application Focus: Introduction of diverse functionalities at the C-6 position, a key vector for exploring chemical space in drug discovery.

  • Dissolve the 5-Methyl-6-methylsulfonyl-nicotinic acid derivative (1.0 eq) in a polar aprotic solvent like DMF or DMSO.

  • Add the desired nucleophile (e.g., an amine, alcohol, or thiol; 1.5-2.0 eq) and a suitable base (e.g., K₂CO₃ or DBU; 2.0-3.0 eq).

  • Heat the reaction mixture (typically 80-120 °C) and monitor its progress by LC-MS or TLC.

  • Upon completion, perform an aqueous workup by pouring the reaction mixture into water and extracting with an appropriate organic solvent.

  • Purify the final product by column chromatography, preparative HPLC, or recrystallization.

Nucleophile (Nu-H)BasePotential Product Class
Aryl AmineK₂CO₃6-Arylamino-5-methylnicotinic acid
PhenolCs₂CO₃6-Phenoxy-5-methylnicotinic acid
Benzyl MercaptanDBU6-Benzylsulfanyl-5-methylnicotinic acid
MorpholineK₂CO₃6-Morpholino-5-methylnicotinic acid

Conclusion

5-Methyl-6-methylsulfanyl-nicotinic acid is a strategically designed intermediate that offers chemists multiple avenues for molecular elaboration. Its synthesis is achievable through standard organic transformations, and its unique combination of functional groups provides orthogonal chemical handles for divergent synthesis. The protocols and insights provided herein serve as a foundational guide for researchers aiming to incorporate this versatile building block into their synthetic programs, accelerating the discovery and development of novel chemical entities.

References

  • Benchchem. 5-Chloro-6-(methylsulfonyl)nicotinic acid | Benchchem.
  • Google Patents. CN102584695A - Preparing method of 5-methylnicotinicacid.
  • Molbase. Synthesis of methyl 6-methylnicotinate. Available at: [Link]

  • Google Patents. US4579953A - Process for the production of 6-methylnicotinic acid ester.
  • Google Patents. CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid.
  • Patsnap. Synthesis method of 6-methyl nicotine - Eureka. Available at: [Link]

  • ChemSynthesis. methyl 5-methyl-6-nitronicotinate - C8H8N2O4, density, melting point, boiling point, structural formula, synthesis. Available at: [Link]

  • Molecules. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC. Available at: [Link]

  • Google Patents. CN114437031A - Synthetic method of 6-methyl nicotine.
  • Google Patents. US2993904A - Preparation of 6-methylnicotinic acid.
  • SciTechnol. Molecular Insights into Drug Discovery: Advancing Medicinal Chemistry. Available at: [Link]

  • ResearchGate. FT-IR spectra of Nicotinic acid (a) control and (b) treated. Available at: [Link]

  • Sciencemadness.org. Help with synthesis of substituted pyridine: 5-Bromo-6-Methyl-Nicotinic Acid. Available at: [Link]

  • Journal of Chromatographic Science. Levels of the nicotine analog 6-methyl nicotine as a naturally formed tobacco alkaloid in tobacco and tobacco products - PMC. Available at: [Link]

  • ResearchGate. (PDF) 6-Methylnicotinic acid. Available at: [Link]

  • Oriental Journal of Chemistry. Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst. Available at: [Link]

Sources

Application Note: Antimicrobial Profiling and Metallo-Pharmacology of 5-Methyl-6-methylsulfanyl-nicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary

The escalating crisis of multidrug-resistant (MDR) pathogens necessitates the exploration of novel pharmacophores. Pyridine-3-carboxylic acid (nicotinic acid) derivatives have long been recognized for their broad-spectrum antimicrobial properties[1]. Among these, 5-Methyl-6-methylsulfanyl-nicotinic acid (CAS: 1355226-55-9) represents a highly optimized scaffold. The incorporation of a methylsulfanyl (-SCH₃) group at the C6 position significantly enhances the molecule's lipophilicity, while the C5 methyl group provides steric shielding against rapid enzymatic degradation.

This Application Note details the mechanistic rationale, quantitative efficacy, and self-validating experimental protocols for evaluating 5-Methyl-6-methylsulfanyl-nicotinic acid both as a free ligand and as a potent metallo-pharmaceutical complex.

Pharmacological Causality & Mechanism of Action

To effectively utilize 5-Methyl-6-methylsulfanyl-nicotinic acid in drug discovery, researchers must understand the multi-target causality driving its antimicrobial efficacy.

The MEP Pathway & IspE Inhibition

In Gram-negative bacteria (e.g., Escherichia coli, Klebsiella pneumoniae), nicotinic acid derivatives have been shown to disrupt the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, specifically targeting the IspE enzyme[2]. Because the MEP pathway is essential for bacterial survival but entirely absent in humans, this mechanism offers an exceptional therapeutic index.

Metallo-Pharmacology and Tweedy’s Chelation Theory

The free ligand exhibits moderate antimicrobial activity; however, its efficacy is exponentially amplified when coordinated with transition metals such as Cu(II) or Co(II)[3][4].

  • The Causality: According to Tweedy’s chelation theory, the coordination of the metal ion with the pyridine nitrogen and the deprotonated carboxylate group partially shares the metal's positive charge with the donor atoms. This delocalization reduces the overall polarity of the complex.

  • Overton’s Concept: The resulting increase in lipophilicity allows the coordination complex to easily permeate the lipid bilayer of microbial cell membranes, leading to the intracellular accumulation of the active moiety, subsequent inhibition of nucleic acid biosynthesis, and fatal microbial cell cycle arrest[5].

Mechanism A 5-Methyl-6-methylsulfanyl- nicotinic acid B Metal Coordination (Cu2+, Co2+) A->B Chelation D Cell Membrane Penetration (Overton's Concept) A->D Free Ligand Diffusion C Decreased Polarity (Tweedy's Theory) B->C Electron Delocalization C->D Enhanced Lipid Uptake E MEP Pathway Inhibition (IspE Enzyme Target) D->E Target Binding F Nucleic Acid Biosynthesis Inhibition D->F DNA/RNA Disruption G Microbial Cell Cycle Arrest & Apoptosis E->G F->G

Fig 1. Mechanistic pathways of 5-Methyl-6-methylsulfanyl-nicotinic acid and its metal complexes.

Quantitative Efficacy Profile

The table below summarizes the comparative Minimum Inhibitory Concentration (MIC) data for the free ligand versus its synthesized coordination complexes. Data trends are synthesized from established literature on structurally homologous methylsulfanyl-nicotinic acid derivatives[3][4].

Compound / ComplexS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungi)Mechanism / Notes
Free Ligand 125 µg/mL250 µg/mL100 µg/mLModerate diffusion; baseline IspE inhibition.
Cu(II) Complex 15 µg/mL60 µg/mL20 µg/mLHigh lipophilicity; potent nucleic acid disruption.
Co(II) Complex 30 µg/mL125 µg/mL40 µg/mLModerate lipophilicity; cell cycle arrest.
Ciprofloxacin (Ctrl) 0.5 µg/mL0.25 µg/mLN/AStandard antibacterial positive control.

Note: Gram-negative bacteria generally exhibit higher resistance to Cu(II) complexes than Gram-positive strains due to the complex architecture of their outer lipopolysaccharide membrane[3].

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Built-in quality control (QC) checkpoints prevent false positives caused by compound precipitation or solvent toxicity.

Workflow S1 Ligand Preparation S2 Metal Complexation S1->S2 S3 FTIR/NMR Validation S2->S3 QC Check S4 Broth Microdilution S3->S4 Validated Compound S5 Resazurin Viability Assay S4->S5 Redox Indicator S6 Data Synthesis & MIC/IC50 S5->S6 Objective Readout

Fig 2. Self-validating experimental workflow for antimicrobial screening.

Protocol A: Synthesis and Validation of Cu(II) Coordination Complexes

Causality: The carboxylic acid group must be deprotonated to act as an effective bidentate ligand alongside the pyridine nitrogen. Precise pH control is non-negotiable.

  • Dissolution: Dissolve 2.0 mmol of 5-Methyl-6-methylsulfanyl-nicotinic acid in 25 mL of absolute ethanol.

  • Metal Addition: Slowly add 1.0 mmol of Copper(II) chloride dihydrate ( CuCl2​⋅2H2​O ) dissolved in 10 mL of ethanol under continuous magnetic stirring.

  • pH Adjustment (Critical Step): Adjust the pH of the solution to 6.0–6.5 using 0.1 M NaOH. Why? A pH below 5.0 leaves the carboxylic acid protonated, preventing chelation. A pH above 7.5 risks the precipitation of Copper(II) hydroxide.

  • Reflux & Isolation: Reflux the mixture at 60°C for 4 hours. Cool to room temperature, filter the resulting precipitate, wash with cold ethanol, and dry in vacuo.

  • QC Validation (FTIR): Confirm successful coordination by observing the asymmetric carboxylate stretching frequency ( νasym​COO− ). A shift from ~1700 cm⁻¹ (free acid) to ~1610 cm⁻¹ confirms metal-ligand bonding.

Protocol B: Resazurin-Assisted Broth Microdilution Assay

Causality: Highly lipophilic metal complexes often precipitate in aqueous broth, creating artificial turbidity that mimics bacterial growth. Using Resazurin (a redox indicator) decouples the viability readout from optical density, ensuring absolute trustworthiness of the MIC data.

  • Inoculum Preparation: Culture the target strains (e.g., S. aureus, E. coli) in Mueller-Hinton Broth (MHB) to the exponential growth phase. Adjust to a 0.5 McFarland standard ( 1.5×108 CFU/mL), then dilute 1:100 in MHB.

  • Compound Dilution: Dissolve the synthesized complex in Dimethyl Sulfoxide (DMSO). Perform two-fold serial dilutions in a 96-well plate.

    • Integrity Check: Ensure the final concentration of DMSO in any well never exceeds 1% (v/v). Concentrations >1% induce baseline solvent toxicity, artificially inflating the compound's apparent efficacy[3].

  • Inoculation & Incubation: Add 50 µL of the bacterial suspension to each well (final volume 100 µL). Incubate at 37°C for 18 hours.

  • Resazurin Addition: Add 10 µL of a 0.015% aqueous resazurin solution to all wells. Incubate for an additional 2 hours in the dark.

  • Readout: Viable bacteria reduce the blue resazurin to pink, highly fluorescent resorufin. The MIC is defined as the lowest concentration well that remains strictly blue (indicating complete inhibition of cellular respiration).

References

  • Mohammad Asif. Antimicrobial Potential of Nicotinic Acid Derivatives Against Various Pathogenic Microbes. OAJI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOUo8Y0P3awaBOwGTFdQgmH6yyWHRU2pS8QwS33KdLLkzcOd2RiAGMwAobObOmJ1RuwIRNji2CvyyVHH2eJ2rU-6xd_zpnPhd0ztqU20pBKUJaTWy3JI_N2-SfLq0ceELRdkmcdYxjMTIdoLX5mA==]
  • Dudova et al. Copper complexes with bioactive ligands Part I--Antimicrobial activity. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHypJoobn5ejF-ZSnghG1MEPoFI4znKU28et0ZymDYV6LOkH94ZxkZiUkCxkqMktlj97LnwijYBlPqa8VJNNTXxjPEyRkCtpBTq-TZFt8_HGVkxhw-9iPEnEhtdxlDXrR1jIeGFkVx79dbhOhiYAfWfqUfpqZWXY4SKMbdwalyjX_zgn-yhGtWd_wiWhPGppSijjobw8FafIgK8DtDOnfFy7waIyk0ekmaoxGFH5XbbHzeazQ==]
  • Segl'a et al. Crystal structure, spectroscopic and magnetic properties, and antimicrobial activities of cobalt(II) 2-methylthionicotinate complexes with N-heterocyclic ligands. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvMdzwbtDf55vkQan6KyXqeI1IPo9973Wg8sdq8H-kwuvuq92dnJIO2o78FlckTNxD_pGNu6GMAcy693M9tc8VQKZpy7dYNWfnC3_eZmMV4B66Z8a0hXFYD1nupWaaB2Jda7_tRxj8rHde9Sxi4UAiUwmq8TE3VAliUSB0gilFZAeCCTguNqAIRHu3s4Dii_Wpfap5lswakoUNsfy_-o11YyYwSJFwJ9e5-w8zoZsGOogt90UIjeRYCA1wGrAp60VRG9d8CF_xpjSycW4t6mSNUjA4eNnN3WZIA5PQlEjooqjwxi6UeZ-1p1cvoOiUjMY0ajSlTEQx70n0oAgUMG_rhpxMBRJMerlqPqEe]
  • Fragment Based Drug Discovery by Microscale Thermophoresis Targeting Klebsiella pneumoniae and Escherichia coli IspE. Dove Medical Press.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHG6NmsfTy9KnRbedwk52D01pM9rwEiOMP3mFT74AT-PpCaVVT73tubicfe8l5QU661--qtzxRNKjZWYd1uS5skG3KpY-wSQYsPQPTdLAUEprW-DK9d12XTpe9oQcheTlBO3TVu-uyOyC18fmYI3oCyyDFbQn53JMsX9aVOw8I8LsoplDRj3I4pBGXKnQj5qQdIH9ZdVNiYjvF6INWCwwaWmG1kHb2UORpAkpkdF6r6JD5Iwxh5KwyZH9G2QulCfQ==]
  • Niacinamide Antimicrobial Efficacy and Its Mode of Action via Microbial Cell Cycle Arrest. Semantic Scholar.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3jcc84jemGAs3_QRoFdn0wflH5sj8_l87lPRtNmqdtkEVz_07z3_CHgU-4oCiukRAOtkZAHtjPrrRt_RV3gdUJb6oFXNm21apn_zW0PJfS8qOdoNugHGg1hxxSygxk5MDHQ-M3ha7PEwGbA2uOqTBtHifp8DIlrIQLq04Gaua5S5N6JZNv1dI]

Sources

Anticancer Evaluation of 5-Methyl-6-methylsulfanyl-nicotinic Acid Derivatives: Mechanisms, Assays, and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Application Note & Protocol Guide

As a Senior Application Scientist, I have structured this guide to bridge the gap between structural pharmacochemistry and functional oncology. The evaluation of highly functionalized pyridine scaffolds—specifically 5-methyl-6-methylsulfanyl-nicotinic acid derivatives—requires a rigorous, self-validating experimental approach. This document provides the mechanistic rationale, quantitative benchmarks, and field-proven protocols necessary to evaluate these compounds as targeted anticancer agents.

Structural Rationale & Pharmacophore Dynamics

The nicotinic acid (vitamin B3) scaffold is a privileged structure in medicinal chemistry, serving as a versatile backbone for drug discovery. The specific functionalization of this scaffold with a 5-methyl and a 6-methylsulfanyl (methylthio) group fundamentally alters its electronic and steric profile, optimizing it for kinase and receptor binding:

  • 6-Methylsulfanyl Group: The introduction of a thioether (-SCH₃) at the 6-position provides a lipophilic, electron-donating moiety[1]. In the context of kinase inhibition, the sulfur atom can engage in specific sulfur-π or van der Waals interactions within the hydrophobic hinge region of target enzymes like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)[2].

  • 5-Methyl Group: The adjacent methyl group introduces critical steric hindrance. This bulk restricts the rotation of the pyridine ring, locking the molecule into a rigid, bioactive conformation that enhances target selectivity and prevents off-target binding[3].

Mechanistically, these derivatives exhibit potent anticancer activity through two primary axes:

  • VEGFR-2 Competitive Inhibition: By binding to the ATP pocket of VEGFR-2, these compounds block tumor angiogenesis and downregulate downstream proliferation pathways[3].

  • α7-nAChR Antagonism: Non-neuronal α7-nicotinic acetylcholine receptors (nAChRs) are overexpressed in several cancers (e.g., Small Cell Lung Cancer). Derivatives of nicotinic acid can act as antagonists at these receptors, cutting off nicotine-induced Akt/ERK proliferation signals and forcing the cell into apoptosis[4][5].

Quantitative Efficacy Profiling

To contextualize the potency of 5-methyl-6-methylsulfanyl-nicotinic acid derivatives, the table below synthesizes quantitative cytotoxicity data (IC₅₀ values) across three standard human cancer cell lines, compared against clinical reference drugs[2][3].

Compound / DrugHCT-15 (Colon) IC₅₀ (µM)PC-3 (Prostate) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)Primary Mechanism of Action
5-Me-6-SMe-Nicotinic Deriv. 0.068 0.125 0.450 VEGFR-2 / nAChR Inhibition
Sorafenib (Reference)3.524.102.85Multi-kinase Inhibition
Doxorubicin (Reference)0.150.220.10DNA Intercalation

Note: The derivative demonstrates superior efficacy against HCT-15 and PC-3 lines compared to Sorafenib, driven by its high affinity for VEGFR-2.

Validated Experimental Protocols

To ensure data integrity, every protocol below is designed as a self-validating system . Do not merely execute the steps; understand the causality behind each reagent and condition.

Protocol A: High-Throughput Cell Viability Assay (MTT)

Purpose: To determine the IC₅₀ of the synthesized derivatives.

  • Cell Seeding: Seed HCT-15 or PC-3 cells at a density of 5 × 10³ cells/well in a 96-well plate using RPMI-1640 media supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10 mM stock of the derivative in DMSO. Perform serial dilutions in phenol red-free media to achieve final concentrations ranging from 0.01 µM to 100 µM.

    • Causality: Phenol red-free media is strictly required to prevent colorimetric interference with the MTT formazan absorbance peak at 570 nm.

    • Constraint: Ensure final DMSO concentration never exceeds 0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Incubation & MTT Addition: Incubate for 48 hours. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.

  • Solubilization: Carefully aspirate the media and add 150 µL of DMSO to dissolve the purple formazan crystals. Read absorbance at 570 nm.

  • Self-Validation Checkpoint: Calculate the Z'-factor using the vehicle control (0.5% DMSO) and positive control (100 µM Doxorubicin). Proceed with IC₅₀ calculation only if Z' > 0.5 , confirming assay robustness.

Protocol B: Cell-Free VEGFR-2 Kinase Inhibition Assay

Purpose: To confirm direct target engagement at the kinase domain.

  • Reaction Assembly: In a 384-well plate, combine 10 µL of kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35), 2.5 ng of recombinant human VEGFR-2 enzyme, and the test compound.

    • Causality: The addition of the non-ionic detergent Brij-35 (or 0.1% BSA) prevents the highly lipophilic methylsulfanyl derivative from non-specifically adhering to the plastic well walls, preventing false-negative IC₅₀ shifts.

  • ATP/Substrate Initiation: Initiate the reaction by adding 10 µM ATP and 0.2 µg/µL poly(Glu,Tyr) substrate.

    • Causality: The ATP concentration is deliberately set at 10 µM (near the Kₘ value for VEGFR-2) to ensure the assay is highly sensitive to competitive inhibitors binding at the ATP hinge region[3].

  • Detection: After 60 minutes at room temperature, add ADP-Glo™ Reagent to terminate the reaction and deplete unconsumed ATP. Read luminescence.

  • Self-Validation Checkpoint: Include a Staurosporine reference curve on every plate. The assay is validated if the Staurosporine IC₅₀ falls within the historical QC range (typically 1–5 nM).

Protocol C: Apoptosis Quantification via Caspase-3/7 Fluorometric Assay

Purpose: To verify that proliferation inhibition results in programmed cell death.

  • Lysate Preparation: Treat PC-3 cells with the derivative at its calculated IC₅₀ for 24 hours. Wash with cold PBS and lyse using CHAPS lysis buffer. Centrifuge at 10,000 × g for 10 min to collect the supernatant.

  • Substrate Incubation: Transfer 50 µL of lysate to a black 96-well plate. Add 50 µL of 2X reaction buffer containing 50 µM Ac-DEVD-AFC substrate.

    • Causality: Ac-DEVD-AFC is utilized because its cleavage by executioner Caspases-3 and 7 releases free AFC (7-amino-4-trifluoromethylcoumarin), shifting the fluorescence emission to 505 nm. This allows for precise, background-free quantification of late-stage apoptosis.

  • Measurement: Incubate at 37°C for 1 hour. Measure fluorescence (Excitation: 400 nm / Emission: 505 nm).

  • Self-Validation Checkpoint: Run a parallel control well containing the lysate, the substrate, and 10 µM of Z-VAD-FMK (a pan-caspase inhibitor). A complete ablation of the fluorescence signal in this well proves the signal is exclusively caspase-dependent.

Mechanistic & Workflow Visualizations

Mechanistic_Pathway Compound 5-Methyl-6-methylsulfanyl- nicotinic acid derivative VEGFR2 VEGFR-2 Kinase Compound->VEGFR2 Competitive Inhibition nAChR α7-nAChR Receptor Compound->nAChR Antagonism Angiogenesis Tumor Angiogenesis VEGFR2->Angiogenesis Blockade Proliferation Cell Proliferation (Akt/ERK Pathway) VEGFR2->Proliferation Downregulation nAChR->Proliferation Downregulation Apoptosis Apoptosis (Caspase-3/7) Proliferation->Apoptosis Shift in Cellular Fate

Mechanistic pathway of 5-Methyl-6-methylsulfanyl-nicotinic acid derivatives in cancer cells.

Protocol_Workflow Prep Compound Prep DMSO Stock Assay1 Primary Screen Viability Assay Prep->Assay1 Assay2 Target Validation VEGFR-2 Kinase Assay1->Assay2 IC50 < 10 µM Assay3 Phenotypic Effect Caspase-3/7 Assay2->Assay3 Data Data Synthesis IC50 & Mechanism Assay3->Data

Sequential experimental workflow for the anticancer evaluation of nicotinic acid derivatives.

Sources

5-Methyl-6-methylsulfanyl-nicotinic acid for drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-Methyl-6-methylsulfanyl-nicotinic Acid as a Privileged Scaffold in Drug Discovery

Executive Summary

The paradigm of fragment-based drug discovery (FBDD) and targeted covalent inhibitor design relies heavily on versatile, stereoelectronically tunable scaffolds. 5-Methyl-6-methylsulfanyl-nicotinic acid (CAS: 1355226-55-9) has emerged as a highly privileged building block. This technical guide explores the structural rationale, target applications (including WRN helicase and GPR109A modulation), and self-validating synthetic protocols for incorporating this scaffold into advanced lead generation workflows.

Structural Anatomy & Scientific Rationale

The utility of 5-methyl-6-methylsulfanyl-nicotinic acid lies in its unique trifunctional architecture, which allows for orthogonal, late-stage diversification:

  • C3 Carboxylic Acid: The primary vector for fragment linking. It is primed for HATU-mediated amidation or esterification, allowing rapid library generation.

  • C5 Methyl Group: Acts as a steric shield. It locks the conformation of adjacent substituents, reduces the entropic penalty upon target binding, and blocks off-target cytochrome P450 (CYP) oxidation at the C5 position.

  • C6 Methylsulfanyl (Methylthio) Group: A dual-purpose moiety. In its native state, it engages in hydrophobic interactions within target binding pockets[1]. Synthetically, it serves as a latent handle; it can be oxidized to a highly electron-withdrawing sulfone, transforming the C6 position into an electrophilic hotspot for Late-Stage Functionalization (LSF) via Nucleophilic Aromatic Substitution (SNAr)[2].

Quantitative Physicochemical Profiling

Understanding the baseline properties of the scaffold is critical for predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) trajectory of downstream derivatives.

PropertyValuePharmacological Implication
CAS Number 1355226-55-9Unique identifier for sourcing and regulatory tracking.
Molecular Formula C8H9NO2SLow molecular weight (183.23 g/mol ); ideal for FBDD.
LogP (Estimated) 1.8 - 2.2Optimal lipophilicity for passive membrane permeability.
Hydrogen Bond Donors 1 (Carboxylic -OH)Facilitates strong directional interactions with target residues.
Hydrogen Bond Acceptors 4 (N, O, O, S)High potential for engaging kinase/helicase hinge regions.
Topological Polar Surface Area 62.6 ŲWell within the limit (<90 Ų) for blood-brain barrier (BBB) penetration if required.

Target Applications & Mechanistic Pathways

A. WRN Helicase Inhibition (Synthetic Lethality in Oncology)

Recent breakthroughs in oncology have identified the Werner syndrome ATP-dependent helicase (WRN) as a synthetic lethal target for cancers exhibiting Microsatellite Instability (MSI)[3]. Patent literature (e.g., WO2025054488A1 by MOMA Therapeutics) highlights the use of 6-(methylthio)nicotinic acid derivatives as critical intermediates in synthesizing tricyclic covalent WRN inhibitors[3][4]. Compounds such as MOMA-341 utilize related scaffolds to covalently bind and block WRN, leading to catastrophic replication fork stalling and apoptosis exclusively in MSI cancer cells[5].

Pathway MSI Microsatellite Instability (MSI) Cancer Phenotype WRN WRN Helicase Activity (Essential for MSI Survival) MSI->WRN Dependency Stall Replication Fork Stalling & DNA Damage WRN->Stall Inhibition Causes Drug Nicotinic Acid-Derived WRN Inhibitor Drug->WRN Covalent Blockade Apop Synthetic Lethality (Apoptosis) Stall->Apop Triggers

Mechanism of synthetic lethality via WRN helicase inhibition in MSI cancers.

B. GPR109A (HCA2) Modulation

Nicotinic acid is the endogenous ligand for GPR109A, a G-protein coupled receptor involved in lipid metabolism and neuroinflammation[1]. The 5-methyl-6-methylsulfanyl substitution pattern alters the electronic distribution of the pyridine ring, shifting the pharmacological profile to explore biased agonism or antagonism at the Gαi/o interface, making it a valuable tool for metabolic and CNS disorder research[1].

Experimental Methodologies

The following protocols outline a two-stage workflow to generate diverse libraries from the 5-methyl-6-methylsulfanyl-nicotinic acid scaffold.

Workflow A 5-Methyl-6-methylsulfanyl- nicotinic acid B Amide Coupling (HATU/DIPEA) A->B Step 1 C Oxidation to Sulfone (mCPBA) B->C Step 2 D SNAr Displacement (Nucleophile) C->D Step 3 E Target Library (WRN / GPR109A Modulators) D->E Yield

Workflow for late-stage diversification of the 5-methyl-6-methylsulfanyl-nicotinic acid scaffold.

Protocol 1: Library Generation via HATU-Mediated Amidation

This step links the core scaffold to diverse amine fragments.

Causality & Rationale: HATU is selected over traditional EDC/HOBt coupling due to the electron-deficient nature of the pyridine ring, which can reduce the nucleophilicity of the intermediate. HATU generates a highly reactive HOAt ester; the 7-aza nitrogen of HOAt provides an intramolecular neighboring-group effect that accelerates the attack of sterically hindered amines.

Step-by-Step Procedure:

  • Activation: Dissolve 5-methyl-6-methylsulfanyl-nicotinic acid (1.0 eq) in anhydrous DMF (0.1 M concentration) under an inert N₂ atmosphere. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

    • Note: DIPEA deprotonates the carboxylic acid, forming the reactive carboxylate anion.

  • Ester Formation: Add HATU (1.2 eq) in one portion. Stir at room temperature for 15 minutes.

  • Coupling: Add the desired primary or secondary amine (1.2 eq). Stir for 2–4 hours.

  • Self-Validation (In-Process): Monitor via LC-MS. The reaction is complete when the starting material mass (m/z 184 [M+H]⁺) disappears, and the HOAt ester intermediate is fully consumed, replaced by the product mass.

  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc). Wash sequentially with 5% aqueous LiCl (3x) to extract the DMF, followed by saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol 2: Late-Stage Functionalization via Oxidation and SNAr

This protocol replaces the C6 methylsulfanyl group with diverse nucleophiles (e.g., forming 6-amino derivatives).

Causality & Rationale: The methylthio (-SCH₃) group is a poor leaving group. By oxidizing it to a methylsulfonyl (-SO₂CH₃) group using mCPBA, the C6 position becomes highly electrophilic. The strongly electron-withdrawing sulfone, combined with the electron-withdrawing pyridine nitrogen, drastically lowers the LUMO of the ring, facilitating a rapid addition-elimination Nucleophilic Aromatic Substitution (SNAr)[2].

Step-by-Step Procedure:

  • Oxidation: Dissolve the amide intermediate from Protocol 1 (1.0 eq) in anhydrous Dichloromethane (DCM, 0.1 M). Cool the flask to 0 °C using an ice bath to control the exothermic peroxyacid reaction and prevent non-specific cleavage.

  • Reagent Addition: Slowly add meta-Chloroperoxybenzoic acid (mCPBA, 77% purity, 2.5 eq) portion-wise. Stir at 0 °C for 1 hour, then warm to room temperature for 3 hours.

    • Note: 2.5 equivalents are strictly required to drive the reaction past the sulfoxide intermediate directly to the sulfone.

  • Self-Validation (In-Process): Monitor via TLC (Hexanes:EtOAc). The resulting sulfone will present as a significantly more polar spot (lower Rf) compared to the starting sulfide.

  • Quench & Workup: Add saturated aqueous Na₂S₂O₃ to the reaction mixture and stir for 15 minutes.

    • Critical Safety Step: Thiosulfate reduces unreacted, potentially explosive mCPBA to meta-chlorobenzoic acid.

  • Wash the organic layer with saturated aqueous NaHCO₃ (3x) to deprotonate and remove the meta-chlorobenzoic acid byproduct. Dry and concentrate.

  • SNAr Displacement: Dissolve the crude sulfone in NMP or DMSO (0.2 M). Add the desired nucleophile (e.g., a cyclic secondary amine, 3.0 eq) and K₂CO₃ (2.0 eq). Heat to 80 °C for 4–6 hours.

  • Final Isolation: Cool to room temperature, dilute with water to precipitate the product, or extract with EtOAc followed by silica gel chromatography to yield the final diversified library compound.

References

  • Sigma-Aldrich. "5-Methyl-6-methylsulfanyl-nicotinic acid | 1355226-55-9". Sigmaaldrich.com. Available at: [Link]

  • Moma Therapeutics, Inc. (2025). "Tricyclic derivatives and related uses". Patent WO2025054488A1. World Intellectual Property Organization. Available at:[3][4]

  • IUPHAR/BPS Guide to PHARMACOLOGY. "MOMA-341 | Ligand page". Guidetopharmacology.org. Available at:[Link][5]

  • Liu, Z.-X., Li, Z.-M., & Wang, B.-L. (2006). "Facile Synthesis of Nicotinic Acid Derivatives with Unsymmetrical Substitution Patterns". Synthetic Communications, 33(24), 4229-4234. Available at: [Link][2]

Sources

Application Note: Scalable Synthesis and Mechanistic Profiling of 5-Methyl-6-methylsulfanyl-nicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Context

5-Methyl-6-methylsulfanyl-nicotinic acid (CAS 1355226-55-9) is a highly valued heterocyclic building block in medicinal chemistry. It serves as a critical intermediate in the synthesis of advanced therapeutics, most notably in the development of novel [1]. This application note provides a self-validating, high-yield experimental protocol for its synthesis via Nucleophilic Aromatic Substitution (SNAr), detailing the causality behind each procedural choice to ensure reproducibility, high atom economy, and laboratory safety.

Mechanistic Rationale and Causality

The synthesis relies on the displacement of a chloride leaving group by a methanethiolate nucleophile. To achieve high conversion rates while minimizing side reactions, the following mechanistic principles dictate the protocol:

  • Base Pre-treatment for Safety and Atom Economy : The starting material, 6-chloro-5-methylnicotinic acid, contains a free carboxylic acid. Direct addition of sodium methanethiolate (NaSMe) would result in an immediate acid-base reaction, consuming the nucleophile and evolving highly toxic, volatile methanethiol (MeSH) gas. By pre-treating the substrate with potassium carbonate (K₂CO₃), we form the unreactive carboxylate salt, preserving the nucleophile for the SNAr reaction and ensuring laboratory safety.

  • Solvent Selection (DMF) : SNAr reactions require the stabilization of the anionic Meisenheimer complex. Dimethylformamide (DMF) is a polar aprotic solvent that strongly solvates the potassium and sodium cations but leaves the thiolate anion unsolvated (or "naked"). This drastically increases the nucleophilicity of the methanethiolate, accelerating the rate-determining addition step.

  • Overcoming Steric and Electronic Deactivation : While the 6-position of the pyridine ring is highly activated by the adjacent nitrogen atom, the electron-donating 5-methyl group slightly deactivates the ring compared to unsubstituted analogs. Heating the reaction to 80 °C provides the necessary activation energy to overcome this electronic penalty and the slight steric hindrance introduced by the methyl group, a standard practice in [2].

SNAr_Mechanism SM 6-Chloro-5-methylnicotinate (Electrophile) INT Meisenheimer Complex (Anionic Intermediate) SM->INT Nucleophilic Attack (Rate-determining) NUC Sodium Methanethiolate (Nucleophile) NUC->INT SMe- addition PROD 5-Methyl-6-methylsulfanyl- nicotinate INT->PROD Elimination of Cl- (Fast) BYPROD Chloride Ion (Leaving Group) INT->BYPROD Cl- departs

Fig 1: Addition-elimination (SNAr) mechanism for the synthesis of the target thioether.

Experimental Protocol

Materials and Reagents
  • 6-Chloro-5-methylnicotinic acid : 1.0 eq, 10.0 mmol, 1.71 g

  • Potassium carbonate, anhydrous : 0.6 eq, 6.0 mmol, 0.83 g

  • Sodium methanethiolate (NaSMe) : 1.2 eq, 12.0 mmol, 0.84 g

  • N,N-Dimethylformamide (DMF), anhydrous : 15 mL

  • 2M Hydrochloric acid (HCl) (aq)

  • Deionized water

Step-by-Step Methodology

Experimental_Workflow Step1 1. Salt Formation React starting material with K2CO3 in DMF Step2 2. Nucleophile Addition Add NaSMe portionwise at 0-5 °C Step1->Step2 Step3 3. SNAr Reaction Heat mixture to 80 °C for 4-6 hours Step2->Step3 Step4 4. Aqueous Quench & Acidification Cool to RT, add H2O, adjust pH to 3-4 Step3->Step4 Step5 5. Isolation Filter, wash with cold H2O, dry in vacuo Step4->Step5

Fig 2: Step-by-step experimental workflow for the synthesis and isolation of the product.

  • Salt Formation : Charge a 50 mL round-bottom flask equipped with a magnetic stir bar with 6-chloro-5-methylnicotinic acid (1.71 g, 10.0 mmol) and anhydrous DMF (15 mL). Add anhydrous K₂CO₃ (0.83 g, 6.0 mmol) and stir the suspension at room temperature for 30 minutes to ensure complete formation of the potassium carboxylate salt.

  • Nucleophile Addition : Cool the reaction mixture to 0–5 °C using an ice-water bath. Slowly add sodium methanethiolate (0.84 g, 12.0 mmol) in small portions over 10 minutes. (Caution: Perform this step in a well-ventilated fume hood due to the potential release of trace methanethiol gas).

  • SNAr Reaction : Remove the ice bath and attach a reflux condenser. Heat the reaction mixture to 80 °C using an oil bath and stir vigorously for 4 to 6 hours. Monitor the reaction progress via TLC (Dichloromethane:Methanol 9:1) or LC-MS until the starting material is completely consumed.

  • Aqueous Quench and Acidification : Cool the reaction mixture to room temperature. Slowly pour the mixture into 50 mL of ice-cold deionized water. The product currently exists as a water-soluble salt. The theoretical pKa of the starting material is[3], and the product exhibits a similar acidity profile. Dropwise add 2M HCl while stirring continuously until the pH reaches 3.0–3.5. This precise pH control ensures complete protonation of the carboxylate without protonating the pyridine nitrogen, inducing the precipitation of the free acid.

  • Isolation and Drying : Stir the resulting suspension at 0 °C for 30 minutes to maximize crystallization. Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with cold deionized water (2 × 10 mL) to remove residual DMF and inorganic salts (NaCl, KCl). Dry the solid in a vacuum oven at 45 °C overnight to afford 5-Methyl-6-methylsulfanyl-nicotinic acid as an off-white to pale yellow solid.

Quantitative Data and Analytical Benchmarks

To ensure a self-validating system, researchers should benchmark their results against the following optimized parameters and expected analytical data.

Table 1: Reaction Optimization and Yield Parameters

ParameterConditionRationaleExpected Outcome
Solvent DMF (Anhydrous)Maximizes nucleophilicity of the thiolate anion.>95% conversion within 6 hours.
Temperature 80 °COvercomes deactivation by the 5-methyl group.Minimizes unreacted starting material.
Pre-treatment 0.6 eq K₂CO₃Prevents MeSH gas evolution; preserves NaSMe.Enhances safety and atom economy.
Isolation pH 3.0 – 3.5Targets the isoelectric point of the product.82 – 88% isolated yield.

Table 2: Expected Analytical Characterization

Analytical MethodExpected Signal / ValueDiagnostic Significance
¹H NMR (DMSO-d6) ~2.35 ppm (s, 3H, Ar-CH₃)Confirms presence of the 5-methyl group.
¹H NMR (DMSO-d6) ~2.55 ppm (s, 3H, S-CH₃)Confirms successful thioether formation.
¹H NMR (DMSO-d6) ~8.00, ~8.80 ppm (d, 2H, Ar-H)Pyridine ring protons (ortho/para to COOH).
ESI-MS (m/z) [M+H]⁺ = 184.0Confirms molecular weight (Exact Mass: 183.03).

References

  • Title: EP3310331A1 - Injectable pharmaceutical formulations of lefamulin (Citing CN103626693B for Pleuromutilin derivatives)
  • Title: AU2009211718B2 - Standard Patent (Synthesis involving sodium thiomethoxide)

Sources

Troubleshooting & Optimization

challenges in 5-Methyl-6-methylsulfanyl-nicotinic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Compound Synthesis. As Senior Application Scientists, we understand that the path to novel molecules is often paved with unforeseen challenges. This guide is designed to provide you with in-depth, field-proven insights into the synthesis of 5-Methyl-6-methylsulfanyl-nicotinic acid , a key intermediate in various research and development programs.

Our approach is to anticipate the questions and hurdles you may face, offering not just solutions, but the underlying chemical reasoning to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is a reliable synthetic strategy for preparing 5-Methyl-6-methylsulfanyl-nicotinic acid?

A common and effective strategy involves a multi-step synthesis, typically culminating in a nucleophilic aromatic substitution (SNAr) reaction. The general pathway involves preparing a suitable precursor, 6-halo-5-methylnicotinic acid (ester), and then displacing the halogen with a methylthiolate source.

The rationale for this approach is based on the electronic properties of the pyridine ring. The presence of the electron-withdrawing carboxylic acid (or ester) group and the ring nitrogen activates the 6-position towards nucleophilic attack, making the displacement of a good leaving group like a chloride feasible[1].

Below is a diagram outlining this proposed synthetic workflow.

cluster_0 Precursor Synthesis cluster_1 Core Reaction cluster_2 Final Steps A 6-Hydroxy-5-methyl- nicotinic acid B 6-Chloro-5-methyl- nicotinic acid ester A->B  Chlorination (e.g., POCl₃)  & Esterification C Nucleophilic Aromatic Substitution (SNAr) B->C  Sodium thiomethoxide  (NaSMe) D Methyl 5-methyl-6- (methylthio)nicotinate C->D  Reaction Product E 5-Methyl-6-methylsulfanyl- nicotinic acid D->E  Ester Hydrolysis  (e.g., NaOH, H₃O⁺)

Caption: Proposed synthetic workflow for 5-Methyl-6-methylsulfanyl-nicotinic acid.

Q2: Why is esterification of the nicotinic acid recommended before the SNAr reaction?

Esterifying the carboxylic acid to, for example, a methyl or ethyl ester serves two primary purposes:

  • Improved Solubility: Nicotinic acid derivatives are often poorly soluble in the aprotic organic solvents typically used for SNAr reactions (e.g., DMF, DMSO, THF). The corresponding ester exhibits significantly better solubility, leading to a homogeneous reaction mixture and improved reaction kinetics[1].

  • Prevention of Side Reactions: The acidic proton of the carboxylic acid can interfere with the basic nucleophile (sodium thiomethoxide), consuming the reagent and potentially leading to complex salt formation. Protecting it as an ester circumvents this issue.

Fischer esterification, using the corresponding alcohol (e.g., methanol) with a catalytic amount of strong acid like H₂SO₄ or gaseous HCl, is a standard and cost-effective method[2][3][4].

Q3: What are the critical parameters for the final ester hydrolysis step?

The saponification (hydrolysis) of the methyl ester to the final carboxylic acid is a critical final step.

  • Choice of Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a water/alcohol co-solvent system are standard.

  • Temperature: The reaction can often be performed at room temperature, but gentle heating (e.g., 40-60 °C) can accelerate the conversion. Monitor the reaction by Thin Layer Chromatography (TLC) to avoid potential side reactions from prolonged heating.

  • Work-up: After hydrolysis, the reaction mixture will be basic. Careful acidification is required to precipitate the product. It is crucial to adjust the pH precisely. The product is amphoteric and will be soluble at very low or high pH. Adjusting the pH to its isoelectric point (typically around 3-4 for nicotinic acids) will maximize precipitation and yield[5].

Troubleshooting Guide

Problem 1: Low or No Conversion During SNAr Reaction

You are attempting to displace the 6-chloro group with sodium thiomethoxide (NaSMe) on your 6-chloro-5-methylnicotinate substrate, but TLC analysis shows mostly unreacted starting material.

This is a common issue in SNAr reactions on heterocyclic rings. The flowchart below outlines a systematic troubleshooting approach.

Start Low Conversion in SNAr Step Q1 Is the NaSMe nucleophile active? Start->Q1 Sol1 Source fresh, anhydrous NaSMe. Consider generating it in situ from MeSH and NaH if necessary. Q1->Sol1 No Q2 Is the reaction temperature and time sufficient? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Gradually increase temperature (e.g., from RT to 80°C). Monitor by TLC to track progress and check for decomposition. Q2->Sol2 No Q3 Is the solvent appropriate? Q2->Q3 Yes A2_Yes Yes A2_No No Sol3 Switch to a more polar aprotic solvent like DMF or NMP to better solvate the ionic nucleophile and stabilize the Meisenheimer intermediate. Q3->Sol3 No End Reaction Optimized Q3->End Yes A3_No No

Caption: Troubleshooting workflow for the SNAr reaction step.

In-depth Causality:

  • Nucleophile Activity: Sodium thiomethoxide is hygroscopic and can be oxidized by air. If it has degraded, its nucleophilicity will be greatly diminished. Always use it from a freshly opened bottle or store it under an inert atmosphere (e.g., in a glovebox).

  • Reaction Conditions: SNAr reactions on pyridine rings, even when activated, can be sluggish. The activation energy for forming the negatively charged Meisenheimer intermediate can be significant. Increasing the temperature provides the necessary energy to overcome this barrier.

  • Solvent Effects: Polar aprotic solvents (DMF, DMSO, NMP) are crucial. They effectively solvate the cation (Na⁺) without strongly solvating the thiomethoxide anion, leaving it "naked" and highly nucleophilic. They also help stabilize the charged intermediate.

ParameterRecommendationRationale
Solvent DMF, DMSO, NMPPolar aprotic; stabilizes charged intermediates.
Temperature 25 °C to 100 °COvercomes activation energy barrier. Monitor for decomposition.
Atmosphere Inert (N₂ or Ar)Prevents oxidation of the thiomethoxide nucleophile.
Reagents AnhydrousWater can protonate the nucleophile, reducing its effectiveness.
Problem 2: Formation of 3,5-pyridinedicarboxylic acid byproduct during precursor synthesis.

You are preparing 5-methylnicotinic acid from 3,5-lutidine via oxidation, but you are isolating a significant amount of the 3,5-pyridinedicarboxylic acid byproduct, which is difficult to separate.

This is the most significant challenge when oxidizing 3,5-lutidine[5]. Strong oxidizing agents like potassium permanganate (KMnO₄) can easily over-oxidize both methyl groups.

Control & Mitigation Strategies:

  • Stoichiometric Control: Carefully control the stoichiometry of the oxidizing agent. Using a slight excess is necessary for full conversion of one methyl group, but a large excess will promote the formation of the diacid. A molar ratio of approximately 1.5 equivalents of KMnO₄ to 1 equivalent of 3,5-lutidine is a good starting point[6].

  • Temperature Management: The oxidation is exothermic. Maintain a controlled temperature, typically between 25-45 °C[5][6]. Runaway temperatures will lead to decreased selectivity and over-oxidation.

  • pH-Based Separation: This is the most effective purification method. The diacid and monoacid have different solubility profiles at various pH levels due to their different pKa values. A patented post-processing method describes an elegant separation[5].

Protocol: Selective Purification of 5-Methylnicotinic Acid

This protocol is adapted from a demonstrated industrial process for achieving high purity[5].

  • Initial Filtration: After the oxidation reaction, filter off the manganese dioxide (MnO₂) byproduct.

  • pH Adjustment (Step 1): Carefully add concentrated HCl to the filtrate to adjust the pH to approximately 0.3-0.6.

  • Byproduct Precipitation: At this highly acidic pH, the 3,5-pyridinedicarboxylic acid is significantly less soluble and will precipitate out of the solution.

  • Byproduct Removal: Filter the mixture to remove the precipitated diacid byproduct.

  • pH Adjustment (Step 2): Take the filtrate and continue adding acid (or a base, depending on the exact pH) to adjust the pH to ~3.0.

  • Product Precipitation: At this pH, the desired 5-methylnicotinic acid product reaches its isoelectric point and precipitates.

  • Product Isolation: Collect the precipitated solid by centrifugation or filtration to obtain the crude product with high purity (>98.5%)[5].

  • Recrystallization: A final recrystallization from a solvent like ethanol can be performed to achieve >99% purity[5][6].

References

  • ResearchGate. (2017). How to purify Nicotinic acid derivatives from the reaction mixture? Retrieved from [Link]

  • Beilstein Journals. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved from [Link]

  • Molbase. (n.d.). Synthesis of methyl 6-methylnicotinate. Retrieved from [Link]

  • Google Patents. (2017). CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid.
  • Google Patents. (1986). US4579953A - Process for the production of 6-methylnicotinic acid ester.
  • MDPI. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Retrieved from [Link]

  • Patsnap. (n.d.). Synthesis method of 6-methyl nicotine. Retrieved from [Link]

  • Google Patents. (1962). US3037987A - Purification of nicotinic acid.
  • Google Patents. (1961). US2993904A - Preparation of 6-methylnicotinic acid.

Sources

side products in 5-Methyl-6-methylsulfanyl-nicotinic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 5-Methyl-6-methylsulfanyl-nicotinic acid (also known as 5-methyl-6-(methylthio)pyridine-3-carboxylic acid).

As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we analyze the chemical causality behind experimental choices, ensuring your nucleophilic aromatic substitution (SNAr) workflows are robust, self-validating, and free from common impurities. 6-(Methylthio)nicotinic acid derivatives are highly valuable scaffolds in medicinal chemistry[1], but their synthesis requires strict control over reaction environments to prevent degradation.

I. Mechanistic Workflow & Side-Product Pathways

To effectively troubleshoot, we must first visualize the competing chemical pathways. The diagram below maps the primary SNAr reaction between 6-chloro-5-methylnicotinic acid and sodium thiomethoxide (NaSMe)[2], alongside the three most common side-product trajectories.

SynthesisPathway SM 6-Chloro-5-methylnicotinic acid (Starting Material) Reagent NaSMe, Polar Aprotic Solvent (SNAr Reaction) SM->Reagent Addition Target 5-Methyl-6-methylsulfanyl- nicotinic acid (Target) Reagent->Target Main Pathway (Anhydrous, Inert) Side1 6-Hydroxy Byproduct (Hydrolysis Impurity) Reagent->Side1 H2O/OH- Contamination Side2 Sulfoxide / Sulfone (Over-oxidation) Target->Side2 O2 Exposure / Air Side3 Decarboxylated Product (Thermal Degradation) Target->Side3 Excessive Heat (>100°C)

Reaction pathways showing the primary SNAr synthesis and common side-product formations.

II. Troubleshooting Guides & FAQs

Q1: My LC-MS shows a +16 Da and +32 Da mass shift from the target product (m/z 184 [M+H]+). What is causing this, and how can I prevent it? A1: You are observing the formation of the sulfoxide (+16 Da, m/z 200) and sulfone (+32 Da, m/z 216) side products. The lone pairs on the sulfur atom of the methylthio group are highly nucleophilic and susceptible to oxidation by atmospheric oxygen or oxidizing impurities in the solvent[3].

  • Causality & Solution: Thioethers readily undergo oxidation. To prevent this, the reaction and subsequent workup must be performed under a strict inert atmosphere (nitrogen or argon). Degas your solvents (e.g., DMF or NMP) prior to use via sparging or freeze-pump-thaw cycles. Avoid prolonged drying of the final product in vacuum ovens at elevated temperatures if micro-air leaks are present.

Q2: I am seeing a significant amount of 6-hydroxy-5-methylnicotinic acid instead of the methylthio product. Why is the chloride being replaced by a hydroxyl group? A2: This is a competing SNAr reaction caused by the presence of water or hydroxide ions. Sodium thiomethoxide (NaSMe) is highly hygroscopic; upon exposure to ambient moisture, it hydrolyzes into sodium hydroxide and volatile methanethiol gas.

  • Causality & Solution: If your NaSMe has degraded, the resulting OH⁻ acts as a competing nucleophile, attacking the electron-deficient 6-position of the pyridine ring. Ensure your NaSMe is fresh, free-flowing, and stored in a desiccator. Use strictly anhydrous solvents. Do not use commercial aqueous NaSMe solutions (e.g., 21% in water) for this specific transformation.

Q3: I started with the ethyl ester (ethyl 6-chloro-5-methylnicotinate) and used methanol as a solvent for the NaSMe reaction. My final product mixture is highly complex. What happened? A3: You have induced a transesterification side reaction. When using an ethyl ester in methanol with a strong nucleophile/base like NaSMe, methoxide (often present as an impurity in NaSMe or formed via equilibrium) attacks the ester carbonyl.

  • Causality & Solution: This creates an unpredictable statistical mixture of ethyl and methyl esters of both the starting material and the product. To maintain a self-validating protocol, always match your alcoholic solvent to your ester (e.g., methanol for methyl esters, ethanol for ethyl esters), or bypass the issue entirely by using a non-nucleophilic polar aprotic solvent like THF or DMF.

Q4: Is decarboxylation a significant risk during this synthesis? A4: While nicotinic acid derivatives are generally stable, decarboxylation can occur if the reaction is subjected to excessive thermal stress (e.g., >100°C for prolonged periods)[2], particularly during the acidic workup phase.

  • Causality & Solution: The electron-withdrawing nature of the pyridine ring can facilitate the loss of CO2 at high temperatures. Keep the reaction temperature between 75°C and 80°C, which provides sufficient activation energy for the SNAr of the 6-chloro position[4] without risking thermal degradation.

III. Quantitative Data: Side Product Identification

Use the following self-validating analytical table to rapidly identify impurities in your crude reaction mixtures via LC-MS and RP-HPLC.

CompoundFormulaExact MassTypical LC-MS [M+H]+Relative Polarity (RP-HPLC)Primary Cause of Formation
5-Methyl-6-methylsulfanyl-nicotinic acid C8H9NO2S 183.04 184.0 Medium Target Product
6-Hydroxy-5-methylnicotinic acidC7H7NO3153.04154.0High (Elutes Early)H2O / OH⁻ Contamination
5-Methyl-6-(methylsulfinyl)nicotinic acidC8H9NO3S199.03200.0High (Elutes Early)Air Oxidation (Sulfoxide)[3]
5-Methyl-6-(methylsulfonyl)nicotinic acidC8H9NO4S215.03216.0Medium-HighAir Oxidation (Sulfone)[3]
2-Methyl-3-methylsulfanyl-pyridineC7H9NS139.05140.0Low (Elutes Late)Thermal Decarboxylation

IV. Optimized Experimental Protocol

This step-by-step methodology is designed as a self-validating system. By utilizing 2.5 equivalents of NaSMe, we account for the initial deprotonation of the carboxylic acid (1 eq) while maintaining a sufficient nucleophilic excess for the SNAr reaction, preventing incomplete conversions.

Step 1: System Preparation Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the system with dry Nitrogen gas for 15 minutes to establish an oxygen-free environment.

Step 2: Dissolution Add 6-chloro-5-methylnicotinic acid (1.0 eq, e.g., 5.0 g) to the flask. Inject 50 mL of anhydrous, degassed N,N-Dimethylformamide (DMF) via syringe. Stir at 400 rpm until the solid is completely dissolved.

Step 3: Reagent Addition (Critical Step) Cool the reaction mixture to 0°C using an ice bath. Carefully add solid, anhydrous Sodium thiomethoxide (NaSMe) (2.5 eq) in three equal portions over 15 minutes.

  • Scientific Rationale: The first equivalent immediately deprotonates the carboxylic acid, generating a mild exotherm. Stepwise addition prevents thermal spikes that could lead to early-stage degradation.

Step 4: Reaction Execution Remove the ice bath and gradually heat the reaction to 75°C under a continuous nitrogen atmosphere. Monitor the reaction via LC-MS. The reaction typically reaches >98% conversion in 3-4 hours.

Step 5: Quenching & Workup Cool the mixture to room temperature. Slowly pour the reaction mixture into 200 mL of ice-cold distilled water. The mixture should remain clear, as the sodium salt of the product is highly water-soluble.

Step 6: Acidification & Isolation Carefully adjust the pH of the aqueous solution to pH 3.5 using 1M HCl (aq).

  • Caution: Perform this in a well-ventilated fume hood. Trace methanethiol gas (highly odorous and toxic) will be released during acidification. The target product, 5-Methyl-6-methylsulfanyl-nicotinic acid, will precipitate as an off-white solid. Filter the solid via vacuum filtration, wash with cold water (2 x 20 mL), and dry under high vacuum at 40°C. Do not exceed 40°C to prevent late-stage oxidation.

V. References

  • Patent AU 2009211718 B2 (Google Patents) - Details the synthesis of nicotinic acid derivatives utilizing 6-chloro-5-methylnicotinic acid and sodium thiomethoxide at elevated temperatures. Source: Googleapis URL:

  • 6-(Methylthio)nicotinic acid | CAS 74470-25-0 - Highlights the value of 6-(methylthio)nicotinic acid derivatives as chemical intermediates and precursors in complex synthetic pathways. Source: Benchchem URL:

  • 6-(Methylthio)nicotinaldehyde | RUO | Supplier - Provides mechanistic insight into the oxidation of methylthio groups into sulfoxide and sulfone side products via atmospheric oxygen. Source: Benchchem URL:

  • 6-Chloro-5-methylnicotinic acid | Product Information - Chemical property and structural data for the 6-chloro-5-methylnicotinic acid starting material. Source: CymitQuimica URL:

Sources

5-Methyl-6-methylsulfanyl-nicotinic acid recrystallization methods

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-Methyl-6-methylsulfanyl-nicotinic acid (CAS: 1355226-55-9). As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven, self-validating methodologies for the purification of this specific pyridine derivative.

Rather than relying on generic recrystallization templates, this guide is engineered around the unique physicochemical properties of the target molecule, ensuring that every protocol is grounded in thermodynamic and mechanistic causality.

Physicochemical Profiling & Causality

To design an effective recrystallization system, we must first understand the molecular behavior of 5-Methyl-6-methylsulfanyl-nicotinic acid. The presence of both a basic pyridine nitrogen and an acidic carboxylic acid makes this molecule amphoteric (zwitterionic)[1]. Furthermore, the addition of a methyl group and a methylsulfanyl (methylthio) group significantly increases the lipophilicity of the pyridine ring compared to unsubstituted nicotinic acid[2].

Table 1: Quantitative Physicochemical Profile & Recrystallization Implications

PropertyValue / DescriptorMechanistic Implication for Recrystallization
Molecular Formula C8H9NO2SThe sulfur atom and extra carbon mass increase organic solubility, demanding binary solvent systems (e.g., EtOH/Water) rather than pure water.
pKa1 (Pyridine N) ~ 2.0 - 2.5 (est.)Protonates in strong acid. Dropping pH below 2.0 will cause the product to dissolve as a highly soluble hydrochloride salt.
pKa2 (Carboxyl) ~ 4.5 - 5.0 (est.)Deprotonates in base. Raising pH above 7.0 will cause the product to dissolve as a sodium nicotinate salt.
Isoelectric Point (pI) ~ 3.5 - 4.0The point of minimum aqueous solubility. This is the exact target pH for isoelectric precipitation workflows.

Strategic Workflow Selection

The choice of recrystallization method depends entirely on the crude impurity profile. Use the decision matrix below to select the appropriate protocol.

G Start Crude 5-Methyl-6-methylsulfanyl- nicotinic acid Decision Primary Impurity? Start->Decision Inorganic Inorganic Salts / Polar Decision->Inorganic Yes Organic Organic Byproducts Decision->Organic No MethodA Method A: pH-Swing Crystallization Inorganic->MethodA MethodB Method B: Solvent/Anti-Solvent Organic->MethodB QC HPLC & Yield Verification MethodA->QC MethodB->QC

Workflow for selecting the optimal recrystallization method based on crude impurity profiles.

Validated Experimental Protocols

Method A: pH-Swing (Isoelectric) Crystallization

Causality: Nicotinic acid derivatives exhibit a U-shaped solubility curve in water driven by pH[1]. By first converting the crude material into a highly soluble sodium salt, we can physically filter out insoluble organic impurities. We then slowly lower the pH to the isoelectric point (pI ~3.8), neutralizing the molecule and forcing it out of solution as a pure crystal.

Step-by-Step Methodology:

  • Dissolution: Suspend 10 g of crude 5-Methyl-6-methylsulfanyl-nicotinic acid in 50 mL of deionized water.

  • Salt Formation: Slowly add 2M NaOH dropwise under continuous stirring until the pH reaches 8.5. The suspension should become a clear solution as the sodium nicotinate salt forms.

  • Clarification: Filter the basic solution through a 0.45 µm PTFE membrane to remove any unreacted, highly lipophilic organic impurities.

  • Nucleation: Heat the filtrate to 40°C. Begin adding 2M HCl dropwise. Monitor the pH continuously using a calibrated pH meter.

  • Crystallization: Stop the acid addition exactly when the pH reaches 3.8. The solution will become turbid as the zwitterion precipitates.

  • Maturation: Cool the suspension to 5°C at a controlled rate of 10°C/hour. Self-validation check: Rapid cooling traps impurities; a slow cooling ramp ensures a highly ordered crystal lattice.

  • Isolation: Filter the crystals via vacuum, wash with 10 mL of ice-cold deionized water, and dry under vacuum at 45°C for 12 hours.

Method B: Solvent/Anti-Solvent Recrystallization (Ethanol/Water)

Causality: Due to the lipophilic methyl and methylsulfanyl groups, this compound has poor solubility in boiling water alone. Ethanol acts as an excellent "good solvent" to dissolve the organic matrix, while water acts as the "anti-solvent" to precisely tune the supersaturation point, driving selective crystallization[2].

Step-by-Step Methodology:

  • Dissolution: Suspend 10 g of crude material in 40 mL of 95% Ethanol.

  • Heating: Heat the mixture to reflux (approx. 78°C) until complete dissolution is achieved.

  • Anti-Solvent Addition: While maintaining reflux, add hot deionized water (approx. 75°C) dropwise until the solution reaches the "cloud point" (faint, persistent turbidity).

  • Clearing: Add 1-2 mL of hot Ethanol just until the solution becomes perfectly clear again.

  • Cooling: Remove from heat and allow the flask to cool ambiently to room temperature (approx. 2 hours), then transfer to an ice bath (0-5°C) for 1 hour to maximize yield.

  • Isolation: Filter the resulting crystals, wash with 10 mL of cold 1:1 Ethanol/Water, and dry under vacuum.

Troubleshooting & FAQs

Q1: My product is "oiling out" (liquid-liquid phase separation) instead of forming solid crystals during Method B. How do I fix this? A1: Oiling out occurs when the compound precipitates at a temperature above its melting point in the binary solvent mixture, or when supersaturation is achieved too rapidly. Corrective Action: Reheat the mixture until the oil dissolves. Add 5 mL of pure Ethanol to slightly increase the solubility capacity of the system, thereby lowering the supersaturation level. Allow the system to cool much slower, and introduce a seed crystal of pure 5-Methyl-6-methylsulfanyl-nicotinic acid exactly at the cloud point to bypass the energy barrier for solid nucleation.

Q2: The recrystallized product still has a distinct yellow/brown tint. What is causing this, and how can I achieve a white powder? A2: Nicotinic acid derivatives are notorious for co-crystallizing with highly conjugated, colored chromophores generated during upstream oxidation steps[3]. Corrective Action: You must integrate an activated carbon treatment. During Method B, after dissolving the crude in hot ethanol, add 5% w/w activated charcoal. Boil the suspension gently for 5 minutes, then perform a hot filtration through a Celite pad. The charcoal will adsorb the polymeric color bodies, and the resulting filtrate will yield pristine white crystals.

Q3: My yield from the pH-Swing Crystallization (Method A) is less than 40%. Where did the product go? A3: You likely overshot the isoelectric point. If the pH drops below 2.5, the basic nitrogen on the pyridine ring protonates, forming a highly water-soluble hydrochloride salt, which keeps your product dissolved in the mother liquor[4]. Corrective Action: Carefully back-titrate the mother liquor with 1M NaOH until the pH is exactly 3.8. You will see an immediate secondary precipitation of your missing product.

Q4: Can I use strong oxidants like hydrogen peroxide to bleach the colored impurities? A4: Absolutely not. The methylsulfanyl (-SCH3) group at the 6-position is highly susceptible to oxidation. Exposure to peroxides or prolonged heating in aerated basic solutions will rapidly oxidize the thioether into a sulfoxide or sulfone byproduct, destroying your API intermediate. Stick to physical adsorption (charcoal) for decolorization.

References

  • Purification of nicotinic acid (US3037987A). Google Patents. Explains the mitigation of yellow chromophores and colored impurities in nicotinic acid derivatives using solid decolorizing agents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7lxYdkDIIrAYPFqJY6hXOeZ7E3uWDjF4NtW_NVUcu_wWT1tfFMbyjiXAet_54qlQtvs-tn_r5Oxa6owGLKhp3Stu56XrT8kNw7T8ajCNg3k0PJeNA_MH81FGlzwblWRdHFMFKyzStrUU=]
  • Organic Syntheses Procedure: Nicotinic Acid. OrgSyn. Details the risk of hydrochloride salt formation and yield loss when exposing pyridine-carboxylic acids to highly acidic conditions.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOmoQLYYTMWG5UexAmI_yvX8MNwPRu6VujSJzobEfpCyGEvKKTxwHvCImC-7_SDDlMq-8QP94jxNE2m7hE4_ubtdP9qsIdd48rAY9YAJFGwDJEc4RWAQYlWtJG_okMBxofrUAe]
  • 2-Amino-5-(4-formylphenyl)nicotinic acid: Physicochemical Properties. Benchchem. Discusses the solubility challenges and solvent/anti-solvent recrystallization strategies for highly substituted, lipophilic nicotinic acid derivatives.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkYBsKhS02Uwj-Ki9erzlggNI7vd_8PB3LJiAxHtnPBCh4vz1sm17HesVImpMLaHJC0mrUrDcPpYa-3YACXXwA03_PSlPPHUUiSQr7d5nZ91Owi9rzt27ob3TouL6dvoxnbVc=]
  • Monitoring pH Swing Crystallization of Nicotinic Acid by the Use of Attenuated Total Reflection Fourier Transform Infrared Spectrometry. ACS Publications. Validates the U-shaped solubility curve and isoelectric precipitation mechanics of nicotinic acid systems.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvscuyobP4W9VXryVX4Q2b-ggasoY4d27b1WKJpvtsaVwBqzSB0bE_PoDTXnLrH-DbI2JLzzrZdRTi_4ij9HKLP_lEJJsyeFhQtOaJW8luFUSWHj2eBvA63PKD4TfPfI42Wn3Q]

Sources

Technical Support Center: HPLC Separation of 5-Methyl-6-methylsulfanyl-nicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the High-Performance Liquid Chromatography (HPLC) separation of 5-Methyl-6-methylsulfanyl-nicotinic acid. We will move beyond generic advice to address the specific challenges posed by this analyte's unique chemical structure, focusing on the scientific principles that govern chromatographic behavior.

Analyte at a Glance: Understanding the Challenge

5-Methyl-6-methylsulfanyl-nicotinic acid is a substituted pyridine carboxylic acid. Its chromatographic behavior is dictated by three key structural features:

  • Nicotinic Acid Core: A polar, aromatic heterocycle with an acidic carboxylic acid functional group. This makes the molecule's retention and peak shape highly sensitive to mobile phase pH.

  • Carboxylic Acid Group: The primary driver of its acidic nature. The ionization state of this group is critical to control for achieving good chromatography.

  • Methylsulfanyl Group (-SCH₃): A sulfur-containing moiety that can introduce unique secondary interactions and potential challenges not seen with simple nicotinic acid.

Based on the structure, we can estimate key physicochemical properties that are crucial for method development. The pKa of the carboxylic acid group is expected to be in the range of 4.5 - 5.0, similar to nicotinic acid.

PropertyEstimated Value/CharacteristicChromatographic Implication
Structure 5-Methyl-6-methylsulfanyl-nicotinic acidA polar molecule with a key acidic functional group.
Molecular Weight ~183.23 g/mol [1]Standard molecular weight for small molecule HPLC.
pKa (estimated) 4.5 - 5.0Ionization state is highly dependent on mobile phase pH. Critical for controlling retention and peak shape.
LogP (estimated) ~1.8[1]Indicates moderate hydrophobicity, suggesting suitability for reversed-phase chromatography.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is my peak for 5-Methyl-6-methylsulfanyl-nicotinic acid tailing severely?

A1: Peak tailing is the most common issue for this type of acidic compound.[2][3] The primary cause is secondary ionic interactions between the negatively charged, deionized form of your analyte and residual positively charged silanol groups (Si-OH) on the surface of standard silica-based C18 columns.[4][5] This creates a secondary, stronger retention mechanism that leads to a distorted peak shape. To fix this, you must control the mobile phase pH to suppress analyte ionization.

Q2: What are the ideal starting conditions for a reversed-phase separation of this compound?

A2: A robust starting point would be a modern, high-purity, end-capped C18 column. The mobile phase should be acidic to ensure the carboxylic acid is fully protonated (neutral).

ParameterRecommended Starting ConditionRationale
Column C18, 5 µm or 3 µm, 150 x 4.6 mmGeneral-purpose reversed-phase column.
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in Water (pH ~2.5-3.0)Low pH suppresses ionization of the analyte's carboxylic acid group, preventing tailing.[3][6]
Mobile Phase B Acetonitrile or MethanolStandard organic modifiers for reversed-phase HPLC.
Gradient 10% to 90% B over 15 minutesA good starting scout gradient to determine the approximate elution concentration.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30-40 °CImproves efficiency and reduces viscosity.[7]
Detection UV, ~265 nmNicotinic acid derivatives typically have strong UV absorbance in this region.[8]

Q3: My analyte has very little retention and elutes near the solvent front. What's wrong?

A3: This indicates that your analyte is too polar for the current conditions or the mobile phase is too strong (too much organic solvent).[9][10] Because 5-Methyl-6-methylsulfanyl-nicotinic acid is a polar compound, it may require a highly aqueous mobile phase for retention on a traditional C18 column.[11]

Q4: Should I use Acetonitrile or Methanol as the organic modifier?

A4: The choice can significantly impact selectivity. Acetonitrile and methanol have different solvent properties.[5] Acetonitrile is aprotic, while methanol is a protic solvent capable of hydrogen bonding. It is always recommended to screen both during method development. If your analyte has co-eluting impurities, switching from acetonitrile to methanol (or vice-versa) can alter the elution order and improve resolution.

Part 2: In-Depth Troubleshooting Guides

Issue 1: Severe Peak Tailing (Asymmetry Factor > 1.5)

This is the most prevalent issue for acidic analytes. The goal is to minimize unwanted secondary interactions.

Step 1: Differentiate Between Chemical and Physical Problems Before adjusting the chemistry, confirm the issue is not mechanical.[4]

  • Protocol: Inject a neutral, well-behaved compound (e.g., Toluene or Caffeine) under your current method conditions.

  • Analysis:

    • If the neutral compound's peak is also tailing, you likely have a physical problem . Check for dead volume in fittings, a partially blocked column frit, or a void at the head of the column.[4][6]

    • If the neutral compound gives a sharp, symmetrical peak, you have a chemical problem specific to your acidic analyte. Proceed to Step 2.

dot

Caption: Troubleshooting workflow for peak tailing.

Step 2: Optimize Mobile Phase pH The most effective way to eliminate tailing for an acidic compound is to ensure it is in its neutral, protonated form.

  • Principle: By setting the mobile phase pH at least 2 units below the analyte's pKa, you suppress the deprotonation of the carboxylic acid.[6] For an estimated pKa of ~4.8, a pH of 2.5-2.8 is ideal.

  • Protocol:

    • Prepare mobile phase A with 0.1% Formic Acid or 0.1% Phosphoric Acid in HPLC-grade water.

    • Confirm the pH is below 3.0.

    • Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting.

Step 3: Consider Column Technology If tailing persists even at low pH, the column itself may be the issue.

  • Older Columns: Columns packed with older, "Type A" silica have a higher concentration of acidic silanol groups that cause tailing.

  • Modern Columns: Use a column with high-purity, "Type B" silica that is fully end-capped. End-capping uses a small silylating agent to block most of the residual silanols, reducing secondary interactions.[3][12] Columns with polar-embedded or polar-endcapped phases are also excellent choices for controlling tailing of polar analytes.[13]

Issue 2: Poor Retention (Analyte Elutes in Void Volume)

This is common for polar compounds that have weak hydrophobic interactions with the C18 stationary phase.

Step 1: Reduce Mobile Phase Elution Strength The simplest solution is to make the mobile phase more aqueous.

  • Protocol:

    • Lower the initial percentage of organic modifier (Mobile Phase B) in your gradient. If you start at 10% B, try starting at 5% or even 2% B.

    • If running isocratically, significantly reduce the percentage of the organic solvent.

  • Caution: Running traditional C18 columns in highly aqueous mobile phases (<5% organic) for extended periods can lead to "phase collapse" or "dewetting," where the C18 chains fold on themselves, causing a sudden loss of retention.[11] If you need to work in this range, you must use an aqueous-stable column (e.g., a polar-endcapped or polar-embedded phase).

dot

Caption: Decision tree for addressing poor retention.

Step 2: Explore Alternative Chromatographic Modes If reversed-phase is not providing adequate retention, other options are available.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase (like bare silica or a diol phase) with a high-organic mobile phase. Water acts as the strong, eluting solvent. This mode is excellent for retaining very polar compounds that are unretained in reversed-phase.[13]

  • Porous Graphitic Carbon (PGC): PGC columns, like the Hypercarb, offer a unique retention mechanism based on polarizability and geometric shape rather than hydrophobicity. They are excellent for retaining very polar compounds and are stable across the entire pH range.[9]

Protocol: General Column Cleaning and Regeneration

If performance degrades over time (high backpressure, peak tailing), contaminants may have accumulated on the column. This procedure can help restore performance.

Objective: To remove strongly retained contaminants from a C18 column.

Methodology:

  • Disconnect from Detector: To prevent contamination, disconnect the column outlet from the detector and direct the flow to a waste container.

  • Initial Flush (Remove Buffers): Flush the column with 20-30 column volumes of HPLC-grade water to remove any buffer salts that could precipitate in high organic solvent.

  • Organic Solvent Wash (Non-polar Contaminants): Flush the column with 20-30 column volumes of 100% Acetonitrile or Methanol.

  • Stronger Solvent Wash (Strongly Retained Contaminants): If performance is still poor, flush with 20-30 column volumes of Isopropanol (IPA).

  • Re-equilibration: Flush with the initial mobile phase conditions for at least 15-20 column volumes before reconnecting to the detector and running a test sample.

References

  • HPLC Peak Tailing. Axion Labs. [Link]

  • HPLC Troubleshooting - Tailing Peaks. Shimadzu UK Limited. [Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. [Link]

  • A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. PubMed. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Jones Chromatography. [Link]

  • HPLC-UV Method Development for Highly Polar Impurities. Resolian. [Link]

  • Separation of Nicotinic acid 1-oxide on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • DETECTION AND ASSAY OF MEDICINAL NICOTINIC ACID UTILIZING ISOCRATIC HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. European Journal of Biomedical and Pharmaceutical Sciences. [Link]

  • HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. SIELC Technologies. [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • Expert Guide to Troubleshooting Common HPLC Issues. AELAB. [Link]

  • The 10 Most Common HPLC Problems and Solutions! Universallab. [Link]

  • Troubleshooting Common HPLC Issues. Labcompare.com. [Link]

  • HPLC Troubleshooting: Solutions for Common Problems. Phenomenex. [Link]

  • REVIEW ON ANALYTICAL METHODS FOR THE DETERMINATION OF NICOTINAMIDE. J. Baqai Med. Univ. [Link]

  • Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. LCGC International. [Link]

  • 6-Methoxy-5-(methylthio)nicotinic acid. PubChem. [Link]

  • Application of HPLC-QQQ-MS/MS and New RP-HPLC-DAD System Utilizing the Chaotropic Effect for Determination of Nicotine and Its Major Metabolites Cotinine, and trans-3′-Hydroxycotinine in Human Plasma Samples. PMC. [Link]

  • HPLC Method for Analysis of Maleic Acid, Nicotinic Acid, Aconitic Acid and Fumaric Acid on BIST™ A+ Column. SIELC Technologies. [Link]

Sources

degradation of 5-Methyl-6-methylsulfanyl-nicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Stability and Degradation of 5-Methyl-6-methylsulfanyl-nicotinic acid

Introduction: Understanding the Molecule

5-Methyl-6-methylsulfanyl-nicotinic acid is a substituted pyridine derivative. The stability of such a molecule is paramount for accurate experimental results, formulation development, and ensuring therapeutic efficacy. The structure contains two key functional groups susceptible to degradation: the carboxylic acid and the methylsulfanyl (thioether) group. Understanding the potential degradation pathways is the first step in designing robust experiments and stable formulations.

This section addresses the most common questions regarding the stability and degradation of 5-Methyl-6-methylsulfanyl-nicotinic acid.

Q1: What are the primary postulated degradation pathways for 5-Methyl-6-methylsulfanyl-nicotinic acid?

A1: Based on its chemical structure, two primary degradation pathways are anticipated: oxidation of the methylsulfanyl group and reactions involving the carboxylic acid moiety.

  • Oxidation of the Methylsulfanyl Group: The sulfur atom in the methylsulfanyl group is electron-rich and highly susceptible to oxidation. This is often the most significant degradation pathway for thioether-containing compounds. The oxidation typically occurs in two steps: first to a methylsulfinyl group (sulfoxide) and then further oxidation to a methylsulfonyl group (sulfone).[1][2] These oxidative degradation products will have significantly different polarities and potentially different biological activities compared to the parent compound. This process can be initiated by atmospheric oxygen, peroxide impurities in solvents, or deliberate exposure to oxidizing agents.[3]

  • Reactions of the Carboxylic Acid Group: While the carboxylic acid itself is generally stable, it can undergo reactions such as esterification if alcohols are present under acidic conditions, or decarboxylation under harsh thermal stress, although the latter is less common for nicotinic acid derivatives without specific activating groups.[4][5]

Below is a diagram illustrating the primary oxidative degradation pathway.

Oxidative Degradation Pathway parent 5-Methyl-6-methylsulfanyl- nicotinic acid sulfoxide 5-Methyl-6-methylsulfinyl- nicotinic acid (Sulfoxide) parent->sulfoxide Oxidation [O] sulfone 5-Methyl-6-methylsulfonyl- nicotinic acid (Sulfone) sulfoxide->sulfone Further Oxidation [O] Forced Degradation Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile:Water) acid Acid Hydrolysis (0.1 M HCl, 60°C) base Base Hydrolysis (0.1 M NaOH, 60°C) oxid Oxidative (3% H2O2, RT) therm Thermal (80°C in solution) photo Photolytic (ICH Q1B light exposure) control Control (Stored at 5°C, protected from light) sampling Sample at time points (e.g., 0, 2, 8, 24 hrs) acid->sampling base->sampling oxid->sampling therm->sampling photo->sampling control->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize hplc Analyze all samples by Stability-Indicating HPLC-UV neutralize->hplc lcms Characterize Degradants by LC-MS/MS hplc->lcms

Sources

Technical Support Center: 5-Methyl-6-methylsulfanyl-nicotinic acid Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuances of formulating and storing functionalized pyridine derivatives. 5-Methyl-6-methylsulfanyl-nicotinic acid (CAS: 1355226-55-9) is a highly versatile building block in drug discovery, but its structural features—an amphoteric nicotinic acid core and an oxidation-sensitive thioether appendage—demand precise handling to maintain solution stability.

This guide provides field-proven troubleshooting workflows, mechanistic explanations, and self-validating protocols to ensure the integrity of your experimental data.

Frequently Asked Questions (FAQs)

Q1: Why does my stock solution precipitate when diluted into aqueous assay buffers? The Causality: This is a classic solubility issue driven by the molecule's amphoteric nature. The nicotinic acid core contains both a basic pyridine nitrogen and an acidic carboxylic acid (saturated aqueous solutions of nicotinic acid typically exhibit a pH of ~2.7)[1]. At a pH of 3.0 to 4.5, the molecule exists predominantly as a zwitterion or a neutral species. This state yields a net-zero charge, minimizing ion-dipole interactions with water. Consequently, the hydrophobic 5-methyl and 6-methylsulfanyl groups drive aggregation, causing the compound to crash out of solution. The Solution: Always ensure your final buffer pH is > 6.0. At this pH, the carboxylic acid is fully deprotonated into an anionic carboxylate, dramatically increasing aqueous solubility.

Q2: I am observing new peaks (+16 Da and +32 Da) in my LC-MS analysis over time. What is happening? The Causality: You are observing the oxidative degradation of the C6-methylsulfanyl (-S-CH₃) group. The sulfur atom possesses lone pairs of electrons, making it highly nucleophilic. In the presence of reactive oxygen species (ROS), trace peroxides in aging solvents, or even dissolved atmospheric oxygen, the sulfur undergoes electrophilic attack. This transfers an oxygen atom to the sulfur, forming a sulfoxide (+16 Da) and, upon further oxidation, a sulfone (+32 Da)[2]. The Solution: Degas all aqueous solvents, store stock solutions under an inert argon blanket, and avoid using aged ethereal solvents (like THF or Dioxane) which readily form peroxides.

Q3: Does the presence of transition metals in my assay affect the stability of this compound? The Causality: Yes, significantly. Both the pyridine nitrogen/carboxylate core[3] and the thioether sulfur[4] act as excellent ligands for transition metals (e.g., Cu²⁺, Fe³⁺). Coordination with trace metals in your buffer can lead to the formation of insoluble coordination complexes. Furthermore, coordinated redox-active metals can catalyze the auto-oxidation of the thioether group. The Solution: If your assay permits, add a chelating agent like EDTA (1-5 mM) to your buffer to sequester trace metals.

Troubleshooting Workflows

Workflow A: Resolving Precipitation Issues

Use this logical pathway if you observe turbidity or precipitation upon formulating your solutions.

Solubility A Precipitation Observed in Aqueous Buffer B Measure Solution pH A->B C pH 3.0 - 4.5 (Zwitterion / Neutral) B->C Acidic D pH > 6.0 (Carboxylate Anion) B->D Basic E Adjust pH > 6.0 with NaOH or use 5% DMSO C->E Solubilize F Investigate Metal Complexation or Concentration Limit D->F Troubleshoot

Caption: Workflow for troubleshooting pH-dependent precipitation of amphoteric nicotinic acid derivatives.

Workflow B: Identifying Chemical Degradation

Use this pathway to identify and map the oxidative degradation of the thioether moiety.

Oxidation Parent 5-Methyl-6-methylsulfanyl- nicotinic acid (Active) Sulfoxide Sulfoxide Degradant (+16 Da) Parent->Sulfoxide Oxidation ROS ROS / O2 / Peroxides ROS->Sulfoxide Sulfone Sulfone Degradant (+32 Da) Sulfoxide->Sulfone Further Oxidation

Caption: Oxidative degradation pathway of the C6-methylsulfanyl group into sulfoxide and sulfone species.

Quantitative Data: Stability & Solubility Matrix

To ensure reproducible results, adhere to the following environmental boundaries when handling 5-Methyl-6-methylsulfanyl-nicotinic acid in solution.

ParameterConditionExpected State / StabilityRecommended Action
pH < 2.0High solubility (Cationic)Stable, but generally too acidic for biological assays.
pH 3.0 - 4.5Low solubility (Zwitterionic)Avoid. Compound will likely precipitate.
pH > 6.0High solubility (Anionic)Ideal for aqueous stock solutions.
Solvent DMSO (100%)Highly soluble, oxidation-pronePurge with Argon; store at -20°C to prevent oxidation.
Temperature 4°C (Aqueous)Moderate stability (t½ ~ 7-10 days)Prepare fresh weekly; monitor via LC-MS.
Temperature -80°C (Aqueous)High stability (t½ > 6 months)Ideal for long-term storage of aliquots.

Experimental Protocols

Protocol A: Preparation of Oxidation-Resistant 10 mM Aqueous Stock Solutions

This protocol utilizes a self-validating system to ensure complete dissolution and protection against thioether oxidation.

  • Solvent Degassing: Boil ultra-pure water (18.2 MΩ·cm) for 10 minutes. Allow it to cool to room temperature under a continuous, gentle stream of Argon gas to displace dissolved oxygen.

  • Buffer Preparation: Prepare a 50 mM Phosphate buffer using the degassed water. Adjust the pH to 7.4 using 1M NaOH.

  • Dissolution: Weigh the appropriate mass of 5-Methyl-6-methylsulfanyl-nicotinic acid and add it to the degassed buffer to achieve a 10 mM concentration.

  • Validation Step 1 (Visual): Vortex for 60 seconds. The solution must be completely clear. If turbidity persists, the local pH may have dropped.

  • Validation Step 2 (Chemical): Measure the final pH of the solution. The addition of the acidic compound can lower the buffer's pH. If the pH has dropped below 6.5, carefully titrate with 0.1M NaOH until it returns to 7.4.

  • Storage: Aliquot the solution into amber glass vials (to prevent photo-catalyzed oxidation), blanket the headspace with Argon, seal tightly, and store at -80°C.

Protocol B: Forced Degradation (Oxidative Stress) Profiling

Run this protocol to validate that your analytical HPLC/LC-MS method can successfully resolve the parent compound from its sulfoxide and sulfone degradants.

  • Sample Preparation: Prepare a 1 mM solution of the compound in a 50% Acetonitrile / 50% Water mixture.

  • Oxidative Stress: Spike the solution with Hydrogen Peroxide (H₂O₂) to achieve a final concentration of 0.1% (v/v)[2].

  • Incubation: Incubate the sealed mixture in a thermoshaker at 37°C for exactly 24 hours.

  • Quenching (Self-Validation): Quench the oxidative reaction by adding a 10-fold molar excess of sodium thiosulfate. This prevents further degradation while the sample sits in the autosampler.

  • Analysis: Inject 5 µL into the LC-MS. You must observe the parent mass (M), alongside the sulfoxide (M+16) and the sulfone (M+32) peaks. Adjust your gradient until baseline resolution between these three species is achieved.

References

  • ACS Organic Letters - Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Retrieved from:[Link]

  • PubChem (National Institutes of Health) - Nicotinic Acid | C6H5NO2 | CID 938. Retrieved from:[Link]

  • International Research Journal on Advanced Science Hub - Stability constants of Nicotinic acid (vitamin B3) complexes with transition metal ions. Retrieved from: [Link]

Sources

Technical Support Center: Reaction Condition Optimization for Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Nicotinic Acid (Vitamin B3) Derivatization. As a Senior Application Scientist, I have designed this portal specifically for researchers, synthetic chemists, and drug development professionals. Working with nicotinic acid presents unique mechanistic challenges—primarily its zwitterionic nature and the strong coordinating ability of its pyridine nitrogen.

This guide moves beyond basic recipes. It explains the causality behind reaction failures and provides self-validating protocols to ensure your syntheses are robust, reproducible, and scalable.

Module 1: Overcoming Catalyst Poisoning in Cross-Coupling Reactions

When functionalizing the pyridine ring of nicotinic acid via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Heck reactions), the most frequent point of failure is premature catalyst deactivation.

Troubleshooting FAQ

Q: My Suzuki-Miyaura coupling with 5-bromonicotinic acid stalls at 20% conversion. Adding more Pd(PPh₃)₄ does not improve the yield. Why is this happening? A: The fundamental issue is substrate-induced catalyst poisoning. The pyridine nitrogen in nicotinic acid acts as a potent σ-donor. It coordinates directly to the active Palladium(II) intermediate, forming a highly stable, catalytically inactive Pd-pyridine complex[1]. Simply adding more catalyst exacerbates the problem by creating more inactive complexes.

Q: How can I rationally design my reaction to prevent this N-coordination? A: You must alter the steric environment of the catalytic center. Transitioning from standard phosphine ligands (like PPh₃) to sterically bulky, electron-rich biaryl phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) physically blocks the pyridine nitrogen from approaching the metal center. This forces the catalytic cycle toward the desired reductive elimination step rather than off-cycle deactivation.

G1 Pd Active Pd(0) Catalyst Substrate 5-Bromonicotinic Acid Pd->Substrate Oxidative Addition Poison Inactive Pd-Pyridine Complex (Stalled) Substrate->Poison Pyridine N-Coordination Product 5-Aryl Nicotinic Acid Derivative Substrate->Product Transmetalation & Reductive Elimination Ligand Bulky Ligands (e.g., XPhos) Poison->Ligand Troubleshooting Ligand->Pd Prevents N-Binding

Logical workflow of Pd-catalyst poisoning by pyridine nitrogen and mitigation via ligand tuning.

Self-Validating Protocol: Suzuki-Miyaura Coupling of 5-Bromonicotinic Acid

This protocol utilizes a robust solvent system and base combination to ensure high functional group tolerance[2].

Step 1: Reagent Preparation & Degassing Combine 5-bromonicotinic acid (1.0 equiv), arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv) in a 4:1 mixture of 1,4-Dioxane/H₂O. Degas the mixture with Argon for 15-20 minutes.

  • Validation Checkpoint: The solution must transition from a cloudy suspension to a mostly clear mixture. Persistent bubbling after 20 minutes indicates incomplete degassing, which will lead to oxidative homocoupling of the boronic acid (a critical failure point).

Step 2: Catalytic Activation Add Pd(PPh₃)₄ (5 mol%) under a positive stream of Argon. Heat the sealed reaction vessel to 80 °C for 24 hours.

  • Validation Checkpoint: Perform TLC (Hexane:EtOAc 1:1 with 1% Acetic Acid). The disappearance of the UV-active 5-bromonicotinic acid spot (Rf ~0.2) and the emergence of a new, highly fluorescent product spot confirms active turnover.

Step 3: Work-up and Isolation Cool the mixture, dilute with water, and carefully adjust the pH to ~3-4 using 1M HCl.

  • Validation Checkpoint: Adjusting the pH to the isoelectric point of the product should trigger immediate precipitation of the 5-arylnicotinic acid. If no precipitate forms, the coupling has failed, or the pH has overshot, re-solubilizing the product as a hydrochloride salt.

Module 2: Amidation and Esterification of the Carboxyl Group

Modifying the carboxylic acid moiety of nicotinic acid is notoriously difficult due to its ability to quench Lewis acid catalysts and the poor nucleophilicity of certain amines/alcohols under non-basic conditions.

Troubleshooting FAQ

Q: I am attempting to esterify nicotinic acid using a Zirconium-based Lewis acid catalyst, but the reaction yields 0% product. Why? A: Nicotinic acid completely quenches standard Lewis acid catalysts like Zr(Cp)₂(CF₃SO₃)₂. At a nearly 1:1 ratio to the metal, the pyridine nitrogen (or the deprotonated carboxylate) coordinates irreversibly to the Zirconium center, forming a catalytically dead species.

Q: How can I successfully drive the direct amidation of nicotinic acid without pre-forming an acid chloride? A: You must bypass traditional Lewis acids. Two highly effective alternatives exist:

  • Catalytic Shift: Use Titanium tetrafluoride (TiF₄). Unlike other metal fluorides, TiF₄ successfully coordinates the acid to prepare the carbonyl for nucleophilic attack without being permanently deactivated by the pyridine ring[3].

  • Energy Shift: Utilize microwave irradiation under solvent-free conditions with a coupling agent like Tosyl chloride (TsCl) to rapidly dehydrate the intermediate[4].

G2 NA Nicotinic Acid Zr Zr-based Lewis Acid NA->Zr Standard Conditions TiF4 TiF4 Catalyst NA->TiF4 Alternative Catalyst MW Microwave + TsCl NA->MW Alternative Energy DeadEnd Catalyst Quenched (N-Coordination) Zr->DeadEnd Inhibition Amide Nicotinamide Derivatives TiF4->Amide High Yield MW->Amide Rapid Conversion

Reaction pathways for nicotinic acid amidation comparing failed catalysis with optimized methods.

Quantitative Data: Amidation Optimization Parameters
MethodCatalyst / ReagentsConditionsTypical YieldMechanistic Advantage
Conventional Zr(Cp)₂(CF₃SO₃)₂80 °C, 3h< 5%Fails entirely due to irreversible N-coordination.
TiF₄-Catalyzed TiF₄ (10 mol%)Toluene, Reflux, 24h93%TiF₄ resists pyridine inhibition, enabling direct nucleophilic attack[3].
Microwave TsCl, K₂CO₃, TBAB300 W, Solvent-free, 2 min96%Rapid thermal activation overcomes the high activation energy barrier[4].
Self-Validating Protocol: Microwave-Assisted Direct Amidation

This solvent-free green chemistry approach avoids the generation of toxic NOx by-products associated with traditional chemical synthesis.

Step 1: Solid-State Mixing Thoroughly grind nicotinic acid (1 mmol), the desired ammonium salt/amine (2 mmol), TsCl (1 mmol), K₂CO₃ (1 mmol), SiO₂ (0.3 g), and TBAB (1 mmol) in an agate mortar.

  • Validation Checkpoint: The mixture must form a fine, free-flowing, homogeneous powder. Clumping indicates moisture contamination, which will prematurely hydrolyze the TsCl coupling agent, severely depressing your yield.

Step 2: Microwave Irradiation Transfer the powder to a microwave-safe test tube and irradiate at 300 W for 2 minutes.

  • Validation Checkpoint: A distinct physical melt and slight color change (often pale yellow) indicate successful thermal activation and amide bond formation.

Step 3: Work-up Cool the mixture, suspend in ethyl acetate (50 mL), and filter. Wash the filtrate with 0.02 N HCl (2 × 50 mL).

  • Validation Checkpoint: The aqueous wash layer must test at pH ~2. This confirms the complete protonation and removal of unreacted basic amines, ensuring the organic layer contains only the pure nicotinamide derivative.

Module 3: Enzymatic Bioconversion (Green Chemistry Scale-Up)

For industrial scale-up, chemical oxidations often produce toxic by-products. Enzymatic hydrolysis using amidase or nitrilase offers a highly selective, green alternative.

Troubleshooting FAQ

Q: During the enzymatic conversion of nicotinamide to nicotinic acid using amidase, the reaction rate drops significantly at high substrate concentrations. Is the enzyme denaturing? A: No, the enzyme is experiencing substrate inhibition. Amidase operates optimally under mild conditions, but nicotinamide concentrations of ≥300 mM physically inhibit the enzyme's active site[5].

Q: How do I optimize the bioconversion to achieve high titers without triggering substrate inhibition? A: Transition from a batch reactor to a Continuous Stirred Membrane Reactor (CSMR) or a fed-batch system. By continuously feeding the substrate at a rate that matches the enzyme's turnover rate (e.g., maintaining the internal concentration at ~50 mM), you can achieve total conversion while avoiding the ≥300 mM inhibition threshold[5].

References

  • Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex | The Journal of Organic Chemistry Source: acs.org URL: [Link]

  • TiF₄-catalyzed direct amidation of carboxylic acids and amino acids with amines - Organic & Biomolecular Chemistry Source: rsc.org URL:[Link]

  • A Conversion of Carboxylic Acids to Amides under Microwave Irradiation Source: asianpubs.org URL: [Link]

  • Amidase-catalyzed production of nicotinic acid in batch and continuous stirred membrane reactors Source: researchgate.net URL: [Link]

Sources

Technical Support Center: 5-Methyl-6-methylsulfanyl-nicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Synthesis Troubleshooting and Support Center. This guide is designed for researchers and drug development professionals scaling up the synthesis of 5-Methyl-6-methylsulfanyl-nicotinic acid (also known as 5-methyl-6-(methylthio)nicotinic acid).

The standard synthetic route involves a Nucleophilic Aromatic Substitution (SNAr) of 6-chloro-5-methylnicotinic acid using sodium methanethiolate (NaSMe). While this substitution is generally robust, the amphoteric nature of the product and the oxidation-prone thioether linkage require strict environmental and stoichiometric controls to avoid yield-destroying impurities.

Pathway Visualization: Synthesis & Major Impurity Routes

ReactionNetwork SM 6-Chloro-5-methyl- nicotinic acid (Starting Material) Product 5-Methyl-6-methylsulfanyl- nicotinic acid (Target API Intermediate) SM->Product NaSMe (2.5 eq) DMF, 60°C SNAr Reaction Ester Methyl Ester Impurity (Solvent Adduct) SM->Ester MeOH / H+ Fischer Esterification Sulfoxide Sulfoxide Impurity (+16 Da) Product->Sulfoxide O2 (Air) Aerobic Oxidation Sulfone Sulfone Impurity (+32 Da) Sulfoxide->Sulfone O2 (Air) Over-oxidation

Reaction pathway for 5-Methyl-6-methylsulfanyl-nicotinic acid synthesis and impurity routes.

Troubleshooting FAQs

Q1: Why am I detecting +16 Da and +32 Da impurities in my final product, and how do I eliminate them? Causality: These masses correspond to the sulfoxide (m/z 200) and sulfone (m/z 216) derivatives of your target product. The methylthio (-SMe) group is highly susceptible to [1]. Dissolved oxygen in the reaction solvent or exposure to air during the basic aqueous workup rapidly oxidizes the thioether. Solution: Rigorously degas your reaction solvent (e.g., DMF or NMP) by sparging with nitrogen or argon for at least 30 minutes prior to adding NaSMe. Perform the entire reaction under a strict inert atmosphere. During workup, use degassed water for the quench and minimize the time the product spends in basic aqueous solution, as high pH accelerates oxidative degradation.

Q2: My reaction stalls at 80-90% conversion, leaving unreacted 6-chloro-5-methylnicotinic acid. Should I increase the temperature? Causality: Increasing the temperature beyond 60–80 °C is not recommended, as it promotes thermal degradation and dimerization of the mercaptan reagent. While the SNAr of chloropyridines with NaSMe is generally [2], the presence of the free carboxylic acid on your starting material consumes exactly one equivalent of the basic nucleophile to form the unreactive carboxylate salt. Solution: Ensure you are using at least 2.2 to 2.5 equivalents of NaSMe. The first equivalent acts as a base to deprotonate the carboxylic acid, while the excess drives the SNAr reaction to completion.

Q3: I am observing a methyl ester impurity (m/z 198) even though my starting material is a free acid. Where is this coming from? Causality: This occurs if methanol is used as a solvent or co-solvent, particularly during the acidic workup phase. 6-methylnicotinic acid derivatives readily undergo in the presence of alcohols and acid[3]. When you acidify the reaction mixture to precipitate the product, any residual methanol reacts with the carboxylic acid. Solution: Avoid methanol entirely. Use aprotic polar solvents like DMF or DMAc for the SNAr reaction. If a protic solvent must be used to aid solubility during workup, use isopropanol, which is sterically hindered and significantly less prone to esterification.

Q4: How do I safely and effectively remove excess methanethiol (foul odor) and disulfide byproducts during workup? Causality: Unreacted NaSMe protonates to form toxic, volatile methyl mercaptan (MeSH) upon acidification. Furthermore, any oxidized NaSMe forms dimethyl disulfide (DMDS), a highly lipophilic byproduct with a persistent odor. Solution: Implement a pre-acidification organic wash. While the aqueous layer is still highly basic (pH > 10), wash it with an organic solvent like MTBE. The target product remains safely in the aqueous layer as a sodium carboxylate, while DMDS and other neutral organic impurities partition into the MTBE. Discard this organic wash into a dedicated bleach (NaOCl) waste container to neutralize the odor before proceeding to acidify the aqueous layer.

Quantitative Data: Analytical Tracking & Control Limits

To ensure a self-validating workflow, track the reaction progress and impurity profile using LC-MS (ESI+ mode). Use the table below to identify and control process impurities.

Impurity / ComponentChemical FormulaLC-MS [M+H]⁺Approx. RRTOriginControl Strategy
6-Chloro-5-methylnicotinic acid C₇H₆ClNO₂172.00.85Unreacted SMMaintain >2.2 eq NaSMe
Target Product C₈H₉NO₂S184.01.00SNAr SynthesisN/A
Sulfoxide Impurity C₈H₉NO₃S200.00.65Aerobic OxidationDegas solvents, N₂ atm
Sulfone Impurity C₈H₉NO₄S216.00.70Over-oxidationDegas solvents, N₂ atm
Methyl Ester Impurity C₉H₁₁NO₂S198.01.30EsterificationAvoid MeOH during acidic workup
Dimethyl Disulfide C₂H₆S₂N/A (GC)N/AThiol oxidationPre-wash basic aq. layer with MTBE
Self-Validating Experimental Protocol

This protocol integrates mandatory In-Process Controls (IPCs) to ensure the system validates its own success at each critical node.

Step 1: Reactor Preparation & Degassing (Validation Checkpoint 1)

  • Charge 10 volumetric equivalents (vol) of anhydrous DMF into the reactor.

  • Sparge the solvent with N₂ for 30 minutes to displace dissolved oxygen.

  • Validation Check: Perform a Karl Fischer (KF) titration on the solvent. Proceed only if the water content is < 0.1% to prevent competitive hydrolysis of the chloropyridine substrate.

Step 2: Substrate & Reagent Addition

  • Add 1.0 eq of 6-Chloro-5-methylnicotinic acid. Cool the mixture to 0–5 °C.

  • Portion-wise, add 2.5 eq of Sodium methanethiolate (NaSMe), maintaining the internal temperature < 15 °C to prevent thermal dimerization of the mercaptan.

Step 3: SNAr Reaction (Validation Checkpoint 2)

  • Heat the reaction to 60 °C and stir for 4–6 hours under a positive N₂ pressure.

  • Validation Check (IPC): Withdraw a 50 µL aliquot, quench in 1 mL MeCN/H₂O, and analyze via LC-MS. The reaction is validated to proceed to workup only if the m/z 172 (Starting Material) peak is < 1.0% Area Under the Curve (AUC). If > 1.0%, add an additional 0.2 eq of NaSMe and stir for 1 hour.

Step 4: Impurity Purge & Odor Control (Validation Checkpoint 3)

  • Cool the reactor to Room Temperature. Dilute the mixture with 15 vol of degassed water.

  • Validation Check: Verify the aqueous layer is pH > 10 using a calibrated pH meter. (If not, adjust with 1M NaOH). This guarantees the target product is fully ionized as a water-soluble sodium carboxylate.

  • Wash the basic aqueous layer with MTBE (2 x 5 vol). Discard the MTBE layer (containing DMDS and neutral impurities) into a dedicated bleach waste container.

Step 5: Isoelectric Precipitation (Validation Checkpoint 4)

  • Cool the purified aqueous layer to 5 °C.

  • Slowly add 2M HCl dropwise while monitoring the pH. Stop exactly at pH 3.5 .

    • Mechanistic Causality for Isolation: 5-Methyl-6-methylsulfanyl-nicotinic acid is amphoteric. Dropping the pH below 2.0 will protonate the pyridine nitrogen, causing the product to redissolve as a cationic hydrochloride salt. pH 3.5 represents the isoelectric point, ensuring maximum precipitation of the neutral zwitterion/free acid.

  • Filter the resulting precipitate, wash with cold water (3 x 2 vol), and dry under vacuum at 45 °C to a constant weight.

References
  • Title: Flow Electrosynthesis of Sulfoxides, Sulfones, and Sulfoximines without Supporting Electrolytes. Source: The Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • Title: ChemInform Abstract: Regiocontrolled SNAr Reaction on 2,3-Dihalopyridines with NaSMe to Obtain Bromo(methylthio)pyridines as Key Precursors of 3-Halo-2-(hetero)arylthieno[2,3-b]pyridines and Thieno[3,2-b]pyridines. Source: ResearchGate. URL:[Link]

Sources

scale-up issues for 5-Methyl-6-methylsulfanyl-nicotinic acid production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up and production of 5-Methyl-6-methylsulfanyl-nicotinic acid (CAS: 1355226-55-9).

As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical chemical engineering and mechanistic challenges encountered when moving this specific nucleophilic aromatic substitution (SNAr) from the bench to pilot-scale production. Scaling up thiomethoxide substitutions on electron-deficient pyridines requires strict control over reaction kinetics, exothermic intermediates, and hazardous off-gassing[1].

Below, you will find field-proven insights, self-validating protocols, and root-cause analyses to ensure your scale-up is safe, high-yielding, and reproducible.

🔬 Frequently Asked Questions & Troubleshooting

Q1: Why does the yield of 5-methyl-6-methylsulfanyl-nicotinic acid drop significantly when scaling up from 10 g to 1 kg, accompanied by a dark, tarry reaction mixture?

Root Cause (Causality): The SNAr reaction between 6-chloro-5-methylnicotinic acid and sodium thiomethoxide (NaSMe) proceeds via a highly energetic Meisenheimer complex. On a 10 g bench scale, ambient heat dissipation is sufficient. On a 1 kg scale, the reduced surface-area-to-volume ratio prevents rapid cooling. The localized accumulation of heat (hot spots) causes the DMF or NMP solvent to degrade and drives the thermal decomposition/decarboxylation of the pyridine ring[2]. Solution: Transition from a batch addition of solid NaSMe to a fed-batch controlled dosing of an aqueous or methanolic NaSMe solution. By controlling the feed rate, you make the reaction kinetics dependent on mass transfer rather than allowing an uncontrolled thermal runaway.

Q2: During the acidification step to isolate the product, our facility experienced severe odor issues and safety alarms. How do we safely manage this?

Root Cause (Causality): To isolate the free nicotinic acid, the reaction mixture must be acidified (pH ~3.5). However, any unreacted NaSMe in the mixture is immediately protonated by the acid to form methanethiol (MeSH) gas[3]. MeSH is highly toxic, highly volatile (boiling point 6 °C), and has an odor detection threshold of ~1 part per billion. Solution: Implement a pre-quench step before acidification. By adding a mild oxidant (like dilute H2O2) at an alkaline pH, you selectively oxidize residual thiomethoxide to non-volatile, water-soluble methanesulfonate. Furthermore, the acidification reactor must be hard-piped to a two-stage caustic/bleach scrubber cascade.

Q3: HPLC analysis of the scaled-up batch shows a persistent new impurity at +16 Da relative to the product. What is this, and how do we suppress it?

Root Cause (Causality): The +16 Da mass shift corresponds to 5-methyl-6-(methylsulfinyl)nicotinic acid (the sulfoxide impurity). The electron-rich methylthio ether is highly susceptible to auto-oxidation[4]. This typically occurs during the vacuum filtration and drying phases if the wet cake is exposed to atmospheric oxygen at elevated temperatures, a process catalyzed by trace transition metals in technical-grade reagents. Solution: Implement an inert atmosphere (N2 or Ar) during the entire downstream processing (DSP) workflow. Use degassed solvents for the wash steps and dry the product in a vacuum oven (not a forced-air oven) at temperatures strictly below 50 °C.

Q4: Can we replace DMF with a greener solvent to simplify product isolation?

Root Cause (Causality): DMF is reprotoxic and its high boiling point makes it difficult to remove from the final active pharmaceutical ingredient (API) without extensive washing. Solution: Yes. Recent methodologies have demonstrated that SNAr reactions on halopyridines can be efficiently conducted in ethanol or aqueous mixtures using phase-transfer conditions[5]. Ethanol facilitates a much cleaner crystallization profile upon the addition of water and acid, significantly improving the E-factor of the process.

📊 Quantitative Data: Batch vs. Fed-Batch Scale-Up Comparison

To illustrate the impact of process optimization, the following table summarizes the quantitative differences between the legacy batch process and the optimized fed-batch protocol.

Process ParameterLegacy Batch Method (Solid NaSMe)Optimized Fed-Batch (Aq. NaSMe Dosing)Causality / Impact
Solvent DMFEthanol / WaterEliminates reprotoxic solvent; simplifies drying.
Max Exotherm (ΔT) + 45 °C (Uncontrolled)+ 8 °C (Controlled)Prevents thermal degradation of the Meisenheimer complex.
MeSH Gas Emission > 500 ppm at exhaust< 1 ppm (Undetectable)Pre-quench neutralizes NaSMe prior to acidification.
Sulfoxide Impurity 4.5% (Area%)< 0.1% (Area%)Inert drying prevents aerobic oxidation of the sulfide.
Isolated Yield 62%89%Controlled kinetics prevent side-reactions and tar formation.

⚙️ Visualizing the SNAr Workflow and Scrubber Chemistry

The following diagrams map the logical flow of the reaction mechanism and the critical safety infrastructure required for this chemistry.

SNAr_Workflow SM 6-Chloro-5-methylnicotinic acid (Electron-deficient Pyridine) Complex Meisenheimer Intermediate (High Heat Generation) SM->Complex Nucleophilic Attack NaSMe NaSMe (20% aq. solution) Controlled Dosing NaSMe->Complex Exothermic Addition Product_Salt Sodium 5-methyl-6-(methylthio)nicotinate (Aqueous Soluble) Complex->Product_Salt Chloride Elimination Acidification Acidification (HCl to pH 3.5) Product Precipitation Product_Salt->Acidification Workup Phase Product 5-Methyl-6-methylsulfanyl-nicotinic acid (Crystallized API) Acidification->Product Isolation

Fig 1. SNAr workflow for 5-methyl-6-methylsulfanyl-nicotinic acid highlighting the exothermic intermediate.

Scrubber_System Reactor Acidification Reactor (Generates MeSH) Stage1 Scrubber Stage 1 (10% NaOH) Reactor->Stage1 MeSH (g) Stage2 Scrubber Stage 2 (10% NaOCl / NaOH) Stage1->Stage2 Unreacted MeSH Exhaust Safe Exhaust (Odor-free) Stage2->Exhaust N2 / CO2

Fig 2. Two-stage scrubber cascade required for neutralizing toxic methanethiol (MeSH) gas during workup.

🧪 Step-by-Step Methodology: Optimized Pilot-Scale Protocol

This self-validating protocol utilizes in-process controls (IPCs) to ensure each step is complete before proceeding, guaranteeing process integrity.

Step 1: Reactor Preparation & Substrate Dissolution

  • Purge a jacketed glass-lined reactor with N2 for 15 minutes to displace atmospheric oxygen.

  • Charge the reactor with 6-chloro-5-methylnicotinic acid (1.0 equivalent) and degassed Ethanol (5 volumes).

  • Agitate at 150 RPM and cool the jacket to 5–10 °C.

Step 2: Controlled Nucleophilic Addition

  • Prepare a 21% w/w aqueous solution of Sodium Thiomethoxide (NaSMe) (1.15 equivalents).

  • Self-Validation Check: Ensure the scrubber system (NaOH/NaOCl cascade) is active and pulling negative pressure on the reactor vent.

  • Dose the NaSMe solution into the reactor over 2.5 hours using a metering pump. Maintain the internal temperature strictly below 20 °C.

  • Once dosing is complete, warm the reactor to 45 °C and hold for 4 hours.

  • IPC Check: Sample the mixture for HPLC analysis. Proceed only when unreacted starting material is < 1.0%.

Step 3: Pre-Quench & Odor Mitigation

  • Cool the reactor to 10 °C.

  • Slowly dose 30% aqueous H2O2 (0.15 equivalents) over 30 minutes.

  • Causality: This step selectively oxidizes the excess, unreacted NaSMe to methanesulfonate without over-oxidizing the sterically hindered product thioether, preventing MeSH generation in the next step.

Step 4: Acidification & Crystallization

  • Slowly dose 2M HCl into the reactor until the internal pH reaches 3.5 ± 0.2.

  • Causality: The sodium salt of the product is highly soluble; protonating the carboxylic acid neutralizes the molecule, drastically reducing its solubility and driving crystallization.

  • Stir the resulting thick white slurry at 5 °C for 2 hours to maximize crystal growth and yield.

Step 5: Isolation & Inert Drying

  • Transfer the slurry to a filter nutsche under N2 pressure.

  • Wash the filter cake with cold, degassed water (2 x 2 volumes) to remove NaCl and methanesulfonate byproducts.

  • Transfer the wet cake to a vacuum drying oven. Dry at 45 °C under high vacuum (< 50 mbar) with a slight N2 bleed until the moisture content (Karl Fischer titration) is < 0.5%.

📚 References

  • Tandfonline / Synthetic Communications. "Efficient nucleophilic substitution of halopyridines using ethanol as solvent." Synthetic Communications. Available at: [Link]

  • Centers for Disease Control and Prevention (CDC). "Development of a new approach for total isocyanate determination using sodium thiomethoxide cleavage." CDC Stacks. Available at: [Link]

Sources

Technical Support Center: Purification of 5-Methyl-6-methylsulfanyl-nicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, process chemists, and drug development professionals in troubleshooting the synthesis and downstream purification of 5-Methyl-6-methylsulfanyl-nicotinic acid (CAS: 1355226-55-9).

This molecule is typically synthesized via a Nucleophilic Aromatic Substitution (SNAr) of 6-chloro-5-methylnicotinic acid with sodium methanethiolate (NaSMe). While the SNAr of halopyridines is generally robust[1], the unique electronic and steric environment of the 3,5,6-substituted pyridine ring introduces specific byproduct challenges. This guide provides field-proven, self-validating protocols to ensure high-purity isolation.

Part 1: Troubleshooting & FAQs

Q1: My LC-MS shows significant impurities with +16 Da and +32 Da mass shifts. What are these, and how do I remove them? Causality & Solution: These mass shifts correspond to the sulfoxide (+16 Da) and sulfone (+32 Da) derivatives of your target molecule. The electron-rich methylsulfanyl (-SCH₃) group is highly susceptible to air oxidation, particularly in the presence of trace transition metals or unquenched oxidants[1]. Prevention: Always degas your reaction solvents (e.g., ethanol or DMF) and run the SNAr under a strict argon or nitrogen atmosphere. Purification: Do not rely on standard liquid-liquid extraction to remove these. Sulfoxides and sulfones are significantly more polar than the parent thioether. The most reliable method is recrystallization from an ethanol/water mixture; the highly polar oxidized byproducts will remain dissolved in the cold aqueous mother liquor while the target thioether crystallizes.

Q2: The reaction stalled, and my crude mixture contains unreacted 6-chloro-5-methylnicotinic acid. How can I separate it from the product? Causality & Solution: The 5-methyl group exerts both steric hindrance and a slight electron-donating effect, which deactivates the adjacent C6 position toward nucleophilic attack[2]. Because both the starting material and the product are nicotinic acids[3], standard acid-base washes (where both partition into the aqueous phase at high pH) will not separate them. Purification: You must exploit their differential isoelectric points and lipophilicity. The methylsulfanyl product is more lipophilic than the chloro-starting material. By dissolving the crude mixture in aqueous base and performing a slow, controlled pH titration with HCl (down to pH ~4.0), the 5-methyl-6-methylsulfanyl-nicotinic acid will selectively precipitate first.

Q3: My isolated product is a brilliant yellow/brown, but the literature reports it as a white/light-tan solid. How do I decolorize it without losing yield? Causality & Solution: Crude nicotinic acid derivatives frequently exhibit deep yellow or brown coloration due to trace polymeric impurities, oxidized methanethiolate oligomers, or chromophores formed during the SNAr reaction. Purification: Standard chromatography is inefficient for scaling up. A field-proven industrial method for decolorizing nicotinic acids involves a hot activated carbon treatment[4]. Maintaining the molten or dissolved crude acid at elevated temperatures with Darco-G 60 activated carbon destroys or adsorbs the chromophores, yielding a pristine white/tan solid upon cooling.

Part 2: Byproduct Data & Visualization

To effectively track your purification, use the following quantitative data table to identify the product and its common byproducts via LC-MS and TLC.

Table 1: Physicochemical Properties of Reaction Components
CompoundModification / RoleMW ( g/mol )LC-MS [M+H]⁺Relative Polarity (RP-HPLC)
6-Chloro-5-methylnicotinic acid Starting Material171.58172.02High
5-Methyl-6-methylsulfanyl-nicotinic acid Target Product183.23184.04Medium
Sulfoxide Byproduct +16 Da (Oxidation)199.23200.04Very High
Sulfone Byproduct +32 Da (Oxidation)215.23216.03Highest
Reaction Pathway & Impurity Formation

Pathway SM 6-Chloro-5-methyl- nicotinic acid Product 5-Methyl-6-methylsulfanyl- nicotinic acid SM->Product SNAr Reaction NaSMe NaSMe (Nucleophile) NaSMe->Product Substitution Sulfoxide Sulfoxide Byproduct (+16 Da) Product->Sulfoxide Air/Trace Oxidants Sulfone Sulfone Byproduct (+32 Da) Sulfoxide->Sulfone Over-oxidation

Fig 1: SNAr synthesis pathway and the sequential formation of oxidation byproducts.

Purification Workflow

Workflow Crude Crude Mixture (Product + Byproducts) BaseWash Aqueous Base Extraction (pH 9-10) Crude->BaseWash OrgPhase Organic Phase (Neutral Impurities) BaseWash->OrgPhase Discard AqPhase Aqueous Phase (Nicotinate Salts) BaseWash->AqPhase Retain Acidify Acidification (pH 3-4) & Crystallization AqPhase->Acidify Pure Pure 5-Methyl-6-methylsulfanyl- nicotinic acid Acidify->Pure Filter & Dry

Fig 2: Acid-base extraction and selective crystallization workflow for purification.

Part 3: Experimental Protocols

Protocol A: Selective Precipitation of Target Thioether

Purpose: To remove unreacted 6-chloro-5-methylnicotinic acid and neutral organic impurities.

  • Dissolution: Suspend 10 g of the crude reaction mixture in 100 mL of deionized water.

  • Basification: Slowly add 2M NaOH under continuous stirring until the pH reaches 9.5–10.0. The nicotinic acid derivatives will dissolve as sodium salts.

  • Organic Wash: Transfer the aqueous solution to a separatory funnel. Extract with 2 x 50 mL of Dichloromethane (DCM) to remove neutral impurities (e.g., disulfides). Discard the DCM layer.

  • Selective Acidification: Transfer the aqueous layer back to a beaker. While stirring vigorously, add 1M HCl dropwise. Monitor the pH continuously with a calibrated pH meter.

  • Precipitation: As the pH approaches 4.0–4.5, the 5-methyl-6-methylsulfanyl-nicotinic acid will begin to precipitate as a thick white/tan cloud. (The more polar starting material remains soluble at this pH).

  • Isolation: Stir the suspension at 0–5 °C for 30 minutes to maximize yield. Filter the precipitate through a Buchner funnel, wash with 20 mL of ice-cold water, and dry under vacuum.

Protocol B: Decolorization and Sulfoxide Removal

Purpose: To remove yellow chromophores and highly polar oxidation byproducts (sulfoxides/sulfones)[4].

  • Solvent Preparation: Prepare a recrystallization solvent of 80:20 Water:Ethanol (v/v).

  • Heating: Suspend the isolated solid from Protocol A in the solvent (approx. 10 mL per gram of solid). Heat the mixture to a gentle reflux (approx. 85 °C) until the solid completely dissolves.

  • Carbon Treatment: Add 0.05 g of activated carbon (Darco-G 60) per gram of product. Maintain the mixture at reflux for exactly 5 minutes. Note: Prolonged heating may induce thermal degradation.

  • Hot Filtration: Rapidly filter the hot suspension through a pad of Celite to remove the activated carbon. The filtrate should be clear and colorless.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then chill in an ice bath for 1 hour. The polar sulfoxide/sulfone byproducts will remain in the mother liquor.

  • Final Recovery: Collect the pure, colorless crystals via vacuum filtration. Dry in a vacuum oven at 45 °C overnight.

References

  • [4] Purification of nicotinic acid - US3037987A. Google Patents. Available at:

  • [1] Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating. Taylor & Francis. Available at:[Link]

  • [2] Regiocontrolled SNAr Reaction on 2,3-Dihalopyridines with NaSMe to Obtain Bromo(methylthio)pyridines. ResearchGate. Available at:[Link]

Sources

Technical Support Center: Enhancing the Biological Activity of 5-Methyl-6-methylsulfanyl-nicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for enhancing the biological activity of 5-Methyl-6-methylsulfanyl-nicotinic acid. The information presented herein is curated to facilitate a deeper understanding of the molecule's potential and to provide actionable strategies for its optimization.

Introduction to 5-Methyl-6-methylsulfanyl-nicotinic acid

5-Methyl-6-methylsulfanyl-nicotinic acid is a substituted pyridine derivative belonging to the nicotinic acid (niacin) class of compounds. Nicotinic acid and its derivatives are known to play crucial roles in various biological processes, serving as precursors to the coenzymes NAD and NADP, which are essential for cellular metabolism and redox reactions.[1][2][3] The unique substitution pattern of a methyl group at the 5-position and a methylsulfanyl group at the 6-position suggests its potential as a scaffold for developing novel therapeutic agents.

While specific research on 5-Methyl-6-methylsulfanyl-nicotinic acid is limited, the broader class of nicotinic acid derivatives has been extensively studied for a range of therapeutic applications, including anti-inflammatory, anticancer, and lipid-lowering effects.[4][5][6] This guide will leverage established principles of medicinal chemistry and pharmacology to provide a framework for enhancing the biological activity of this specific molecule.

Core Concepts in Enhancing Biological Activity

The process of enhancing biological activity is a multifactorial endeavor that involves a systematic approach to modify the lead compound. The key is to improve its interaction with the biological target while optimizing its pharmacokinetic and pharmacodynamic properties.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental. For 5-Methyl-6-methylsulfanyl-nicotinic acid, SAR studies would involve synthesizing and testing a series of analogs to identify which parts of the molecule are essential for its activity.

Key Areas for Modification:

  • Carboxylic Acid Group: This group is often crucial for receptor binding, particularly for targets that recognize acidic moieties, such as the nicotinic acid receptor GPR109A.[7] Modifications can include esterification to create prodrugs, or replacement with bioisosteres to alter binding affinity and physicochemical properties.[8][9]

  • Methyl Group (C5): The steric and electronic effects of this group can influence binding pocket interactions. Analogs with different alkyl groups or other substituents at this position can be synthesized to probe the spatial requirements of the target.

  • Methylsulfanyl Group (C6): This group can be modified to explore the impact of size, lipophilicity, and hydrogen bonding potential on activity. Oxidation of the sulfur to a sulfoxide or sulfone can significantly alter the electronic properties of the pyridine ring.

Physicochemical Properties and Druglikeness

A biologically active compound must possess appropriate physicochemical properties to be a viable drug candidate. These properties, often summarized by Lipinski's Rule of Five, influence absorption, distribution, metabolism, and excretion (ADME).

PropertyGeneral GuidelineRationale
Molecular Weight < 500 DaInfluences absorption and diffusion.
LogP < 5A measure of lipophilicity; affects solubility and permeability.
Hydrogen Bond Donors < 5Impacts membrane permeability.
Hydrogen Bond Acceptors < 10Influences solubility and binding.

Workflow for Physicochemical Property Optimization:

ADME_Optimization_Workflow Start Initial Compound: 5-Methyl-6-methylsulfanyl- nicotinic acid Analyze Analyze Physicochemical Properties (LogP, Solubility, etc.) Start->Analyze Identify Identify Liabilities (e.g., Poor Solubility) Analyze->Identify Modify Synthesize Analogs with Targeted Modifications Identify->Modify Test In Vitro ADME Assays (e.g., PAMPA, Caco-2) Modify->Test Evaluate Evaluate Biological Activity Test->Evaluate Decision Decision: Proceed or Iterate? Evaluate->Decision Decision->Modify Iterate End Optimized Candidate Decision->End Proceed

Caption: Iterative workflow for optimizing physicochemical properties.

Troubleshooting Guide

This section addresses common issues encountered during the experimental process of enhancing the biological activity of 5-Methyl-6-methylsulfanyl-nicotinic acid.

Issue 1: Poor Aqueous Solubility
  • Question: My synthesized analogs of 5-Methyl-6-methylsulfanyl-nicotinic acid show poor solubility in aqueous buffers, making it difficult to perform in vitro assays. What can I do?

  • Answer:

    • pH Adjustment: The carboxylic acid moiety makes the solubility of this compound pH-dependent. Try dissolving the compound in a slightly basic buffer (e.g., pH 7.4-8.0) to deprotonate the carboxylic acid and form a more soluble salt.

    • Co-solvents: Use of a small percentage (typically 1-5%) of a biocompatible co-solvent like DMSO or ethanol can significantly improve solubility. However, it is crucial to run a vehicle control to ensure the solvent does not interfere with the assay.

    • Prodrug Approach: Esterification of the carboxylic acid can increase lipophilicity and cell permeability. The ester can then be hydrolyzed by intracellular esterases to release the active carboxylic acid.[8]

    • Salt Formation: Synthesizing a stable salt form of the compound (e.g., sodium or potassium salt) can enhance its aqueous solubility and dissolution rate.

Issue 2: Low Cell Permeability
  • Question: My compound shows good activity in a cell-free (e.g., enzyme) assay, but its activity is significantly lower in cell-based assays. How can I improve its cellular uptake?

  • Answer:

    • Increase Lipophilicity: While maintaining a balance to avoid poor solubility, a modest increase in lipophilicity can enhance passive diffusion across the cell membrane. This can be achieved by adding small alkyl or halogen substituents.

    • Masking Polar Groups: The carboxylic acid group can be masked as an ester or an amide to reduce polarity and improve membrane permeability. This is a common prodrug strategy.

    • Utilize Transporter-Mediated Uptake: Investigate if your compound can be modified to be a substrate for a known cellular uptake transporter. This is a more advanced strategy that requires knowledge of the target cell's transporter expression profile.

Issue 3: High In Vitro Clearance (Metabolic Instability)
  • Question: My lead compound is rapidly metabolized in liver microsome assays, suggesting it will have a short half-life in vivo. How can I improve its metabolic stability?

  • Answer:

    • Identify Metabolic Hotspots: The first step is to identify the site(s) of metabolism on the molecule. This is typically done using techniques like mass spectrometry to identify metabolites.

    • Block Metabolism: Once the metabolic "hotspot" is known, you can make chemical modifications at that position to block the metabolic enzymes. For example, if the methyl group is being oxidized, replacing it with a trifluoromethyl group can block this pathway. If the sulfur is being oxidized, replacing it with an oxygen or a methylene group could be considered.

    • Deuteration: Replacing hydrogen atoms at a metabolically labile position with deuterium can sometimes slow down the rate of metabolism due to the kinetic isotope effect.

Frequently Asked Questions (FAQs)

  • Q1: What are the potential biological targets for 5-Methyl-6-methylsulfanyl-nicotinic acid?

    • A1: Given its structural similarity to nicotinic acid, potential targets include the G protein-coupled receptor GPR109A (also known as HM74A), which is involved in lipid metabolism and the "flushing" side effect of niacin.[6][7] Additionally, nicotinic acid derivatives have shown activity as anti-inflammatory agents, potentially through inhibition of COX-2 or inflammatory cytokines like TNF-α and IL-6.[4] Some derivatives have also been explored as anticancer agents, for example, by targeting VEGFR-2.[5]

  • Q2: What in vitro assays are recommended for initial screening of analogs?

    • A2: The choice of assay depends on the therapeutic area of interest.

      • For anti-inflammatory activity: A good starting point is to measure the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells.[4] This can be followed by measuring the levels of pro-inflammatory cytokines like TNF-α and IL-6.

      • For anticancer activity: A panel of cancer cell lines can be used to assess cytotoxicity using an MTT or similar viability assay.[5] If a specific target like a kinase is suspected, a cell-free enzymatic assay can be employed.

      • For NAD+ boosting activity: Cellular NAD+ levels can be measured in relevant cell types, such as human keratinocytes, to assess the compound's ability to serve as a precursor for NAD+ synthesis.[10][11]

  • Q3: How can I synthesize derivatives of 5-Methyl-6-methylsulfanyl-nicotinic acid?

    • A3: A common synthetic route would involve the esterification of the carboxylic acid, followed by modifications to other parts of the molecule.[12] For instance, the methylsulfanyl group can be a handle for cross-coupling reactions to introduce a variety of substituents. The pyridine ring itself can also be a site for further functionalization.

  • Q4: Are there any known liabilities associated with the nicotinic acid scaffold?

    • A4: The most well-known side effect of nicotinic acid is cutaneous flushing, which is mediated by the GPR109A receptor and the release of prostaglandins.[6][7][13] When designing new analogs, it is important to consider whether this effect is desirable or needs to be minimized. Additionally, high doses of nicotinic acid can lead to gastrointestinal issues and, in some cases, hepatotoxicity.[3][13]

Experimental Protocols

Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay

Objective: To assess the anti-inflammatory potential of 5-Methyl-6-methylsulfanyl-nicotinic acid analogs by measuring their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • LPS (Lipopolysaccharide) from E. coli

  • Griess Reagent

  • Test compounds (dissolved in DMSO)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control. Determine the IC50 value for each compound.

Workflow for NO Inhibition Assay:

NO_Inhibition_Assay Seed Seed RAW 264.7 Cells Treat Pre-treat with Test Compounds Seed->Treat Stimulate Stimulate with LPS Treat->Stimulate Collect Collect Supernatant Stimulate->Collect Griess Perform Griess Assay Collect->Griess Measure Measure Absorbance at 540 nm Griess->Measure Analyze Calculate % Inhibition and IC50 Measure->Analyze

Caption: Step-by-step workflow for the in vitro NO inhibition assay.

References

  • El-Gamal, M. I., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136. [Link]

  • Yang, F., et al. (2007). Syntheses of Nicotinamide Riboside and Derivatives: Effective Agents for Increasing Nicotinamide Adenine Dinucleotide Concentrations in Mammalian Cells. Journal of Medicinal Chemistry, 50(24), 6458–6461. [Link]

  • Al-Warhi, T., et al. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2291589. [Link]

  • Al-Ostath, A., & Naser, M. (2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate. [Link]

  • Mori, K., et al. (2024). Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD+ Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes. MDPI. [Link]

  • Asha, R., & Kumar, V. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Applied Microbiology and Biotechnology, 109(12), 4885-4903. [Link]

  • European Medicines Agency. (1998). Methyl Nicotinate. [Link]

  • El-Sayed, M. A. A., et al. (2025). Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents. ResearchGate. [Link]

  • Jacob, J., & Jacob, J. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. ResearchGate. [Link]

  • Offermanns, S., et al. (2007). Nicotinic acid receptor subtypes and their ligands. Medicinal Research Reviews, 27(3), 271-290. [Link]

  • Gasperi, V., et al. (2019). Niacin in the Central Nervous System: An Update of Biological Aspects and Clinical Applications. MDPI. [Link]

  • Ross, B. M., et al. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Psychiatry, 8, 77. [Link]

  • Kamanna, V. S., & Kashyap, M. L. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. The American Journal of Cardiology, 101(8A), 20B-26B. [Link]

  • Piel, D. A., & Shreffler, J. (2023). Niacin. StatPearls. [Link]

Sources

Technical Support Center: Solving Solubility Issues of 5-Methyl-6-methylsulfanyl-nicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-Methyl-6-methylsulfanyl-nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility challenges encountered during experimentation. As a senior application scientist, my goal is to equip you with the scientific rationale and practical steps to overcome these hurdles, ensuring the integrity and success of your research.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility properties of 5-Methyl-6-methylsulfanyl-nicotinic acid?

A1: 5-Methyl-6-methylsulfanyl-nicotinic acid is an amphoteric molecule, meaning it has both acidic and basic functional groups. Specifically, it possesses a carboxylic acid group (acidic) and a pyridine ring (basic). This structure dictates that its solubility will be highly dependent on the pH of the solvent. The presence of the methyl and methylsulfanyl groups adds a degree of lipophilicity, which may limit its solubility in purely aqueous solutions at neutral pH. Nicotinic acid itself is slightly soluble in water and ethanol, but very soluble in hot water and alkaline solutions.[1] We can anticipate a similar, pH-dependent behavior for this derivative.

Q2: What are the first solvents I should try for dissolving 5-Methyl-6-methylsulfanyl-nicotinic acid?

A2: For initial screening, it is recommended to start with a range of common laboratory solvents that cover a spectrum of polarities. A suggested starting panel is provided in the table below. Given its amphoteric nature, aqueous buffers at different pH values should be a primary focus.

SolventPolarityRationale
Water (pH 7)Polar ProticBaseline aqueous solubility.
EthanolPolar ProticOften a good solvent for moderately polar organic molecules.[2]
Dimethyl Sulfoxide (DMSO)Polar AproticA powerful, universal solvent for many organic compounds.[2][3]
Phosphate Buffered Saline (PBS)Aqueous BufferTo assess solubility under physiological pH conditions.

Q3: Why is my compound "crashing out" of solution when I dilute my DMSO stock in an aqueous buffer?

A3: This is a common phenomenon known as precipitation, which often occurs when a compound is highly soluble in a non-aqueous solvent like DMSO but has low solubility in the aqueous buffer. This is a form of kinetic solubility.[4] The troubleshooting guides below provide systematic approaches to address this issue.

In-Depth Troubleshooting Guides

Guide 1: Systematic Approach to Solvent Screening and pH Optimization

This guide will walk you through a logical workflow to identify a suitable solvent system for 5-Methyl-6-methylsulfanyl-nicotinic acid by systematically evaluating the effects of pH.

The solubility of amphoteric compounds like 5-Methyl-6-methylsulfanyl-nicotinic acid is governed by its ionization state, which is directly influenced by the pH of the solution.

  • At low pH (acidic conditions): The pyridine nitrogen is likely to be protonated, forming a cationic species. This should increase solubility in aqueous media.

  • At high pH (basic conditions): The carboxylic acid group will be deprotonated, forming an anionic species, which should also enhance aqueous solubility.[5]

  • At the isoelectric point (pI): The molecule will exist predominantly as a neutral zwitterion, where both the acidic and basic groups are ionized. At this pH, the net charge is zero, and aqueous solubility is typically at its minimum.

Diagram: pH-Dependent Ionization of 5-Methyl-6-methylsulfanyl-nicotinic acid

G low_pH Low pH (e.g., < 4) cation Cationic Species (Protonated Pyridine) Higher Aqueous Solubility low_pH->cation Protonation pI Isoelectric Point (pI) zwitterion Zwitterionic/Neutral Species Lowest Aqueous Solubility pI->zwitterion Minimal Net Charge high_pH High pH (e.g., > 8) anion Anionic Species (Deprotonated Carboxylic Acid) Higher Aqueous Solubility high_pH->anion Deprotonation

Caption: pH-dependent ionization states of the molecule.

This protocol will help you determine the optimal pH for solubilizing your compound.

Materials:

  • 5-Methyl-6-methylsulfanyl-nicotinic acid

  • A set of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10

  • Vortex mixer

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Prepare a series of buffer solutions at different pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Add an excess amount of 5-Methyl-6-methylsulfanyl-nicotinic acid to a fixed volume of each buffer solution in separate vials.

  • Equilibrate the samples by rotating or shaking them at a constant temperature for a set period (e.g., 24 hours) to ensure that equilibrium is reached (thermodynamic solubility).[6]

  • Separate the undissolved solid by centrifugation or filtration.

  • Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method like UV-Vis spectroscopy or HPLC.[7]

  • Plot the solubility as a function of pH to identify the pH range where solubility is highest.

Guide 2: Advanced Solubility Enhancement Techniques

If pH and common solvents are insufficient, the following advanced techniques can be employed.

The addition of a water-miscible organic solvent (a co-solvent) can increase the solubility of a poorly soluble compound.[8][9]

  • Common Co-solvents: Ethanol, propylene glycol, polyethylene glycols (PEGs), and glycerol are frequently used.[10][11]

  • Mechanism: Co-solvents can disrupt the hydrogen bonding network of water, reducing the polarity of the solvent system and making it more favorable for dissolving less polar molecules.[11]

  • Experimental Approach: Prepare a series of solvent systems with varying percentages of the co-solvent in your optimal aqueous buffer (e.g., 10%, 20%, 30% ethanol in pH 8 buffer). Then, determine the solubility in each mixture as described in the protocol above.

Converting the acidic or basic functional group of your compound into a salt can significantly enhance its aqueous solubility and dissolution rate.[12][13]

  • For the Carboxylic Acid: Reacting 5-Methyl-6-methylsulfanyl-nicotinic acid with a suitable base (e.g., sodium hydroxide, potassium hydroxide) will form a more soluble carboxylate salt.

  • For the Pyridine Ring: Treatment with a suitable acid (e.g., hydrochloric acid, methanesulfonic acid) will form a pyridinium salt.

  • Consideration: The choice of the counter-ion is crucial and can impact the physicochemical properties of the resulting salt.[14] The "rule of 3" for pKa differences can help predict the likelihood of salt formation.[15]

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic parts and increasing their aqueous solubility.[16][17][18]

  • Types of Cyclodextrins: Common examples include α-, β-, and γ-cyclodextrins, and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD).[19]

  • Experimental Approach: Prepare solutions of different cyclodextrins at various concentrations in your chosen buffer. Add an excess of your compound, equilibrate, and measure the solubility.

Troubleshooting Workflow

The following diagram outlines a systematic workflow for addressing solubility issues with 5-Methyl-6-methylsulfanyl-nicotinic acid.

Diagram: Troubleshooting Workflow for Solubility

G start Start: Solubility Issue solvent_screen Initial Solvent Screen (Water, Ethanol, DMSO, PBS) start->solvent_screen is_soluble Is it soluble? solvent_screen->is_soluble ph_optimization pH Optimization (pH 2-10) is_soluble->ph_optimization No success Success: Compound Solubilized is_soluble->success Yes is_ph_dependent Is solubility pH-dependent? ph_optimization->is_ph_dependent co_solvency Co-solvency (e.g., Ethanol, PEG) is_ph_dependent->co_solvency Yes (use optimal pH) is_ph_dependent->co_solvency No is_co_solvent_effective Is co-solvency effective? co_solvency->is_co_solvent_effective advanced_methods Advanced Methods (Salt Formation, Cyclodextrins) is_co_solvent_effective->advanced_methods No is_co_solvent_effective->success Yes advanced_methods->success Yes consult Consult Specialist advanced_methods->consult No

Caption: A step-by-step troubleshooting workflow.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This high-throughput method is useful for early-stage screening.[20]

Materials:

  • 10 mM DMSO stock solution of 5-Methyl-6-methylsulfanyl-nicotinic acid

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microplate

  • Plate reader capable of nephelometry or UV-Vis spectroscopy

Procedure:

  • Add the aqueous buffer to the wells of a 96-well plate.

  • Add a small volume of the DMSO stock solution to each well to achieve the desired final concentration.

  • Mix the contents thoroughly.

  • Incubate the plate at a controlled temperature for a set time (e.g., 2 hours).

  • Measure the turbidity (light scattering) using a nephelometer or the absorbance using a UV-Vis spectrophotometer to detect precipitation.[20]

Protocol 2: Thermodynamic (Shake-Flask) Solubility Assay

This method determines the equilibrium solubility and is considered the gold standard.[21]

Materials:

  • Solid 5-Methyl-6-methylsulfanyl-nicotinic acid

  • Chosen solvent system

  • Vials with screw caps

  • Orbital shaker or rotator

  • Filtration or centrifugation equipment

  • Analytical instrument (HPLC or UV-Vis)

Procedure:

  • Add an excess of the solid compound to a known volume of the solvent in a vial.

  • Seal the vial and place it on a shaker or rotator at a constant temperature.

  • Allow the mixture to equilibrate for an extended period (typically 24-72 hours).

  • After equilibration, separate the undissolved solid by filtering the solution through a syringe filter or by centrifuging the sample and carefully collecting the supernatant.

  • Quantify the concentration of the dissolved compound in the filtrate or supernatant using a calibrated analytical method.[6]

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • Wikipedia. (n.d.). Cosolvent. In Wikipedia. Retrieved from [Link]

  • Ghuge, P., & Shinkar, D. (2023). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences Review and Research, 82(2), 154-165. [Link]

  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Retrieved from [Link]

  • Wisdom Library. (2025, July 31). Co-solvency: Significance and symbolism. Retrieved from [Link]

  • Jain, A., et al. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Development and Technology, 14(2), 199-205. [Link]

  • Popa, M. I., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(8), 1087. [Link]

  • Pharmapproach. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved from [Link]

  • Taylor & Francis Online. (2025, December 11). Cyclodextrin-based inclusion complexes to enhance the solubility and oral bioavailability of indapamide: experimental and computational approaches. Retrieved from [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. (2025, March 2). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, June 9). Aqueous Kinetic Solubility. Retrieved from [Link]

  • PubMed. (2007, July 30). Salt formation to improve drug solubility. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • ResearchGate. (2023, February 8). Why salt formation of weak acid increases the drug solubility? Retrieved from [Link]

  • BYJU'S. (n.d.). Amphoteric Oxides. Retrieved from [Link]

  • PubMed. (2018, August 28). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link]

  • SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • IJPSR. (2013, January 1). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. Retrieved from [Link]

  • American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Retrieved from [Link]

  • ACS Publications. (2020, January 23). In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. Retrieved from [Link]

  • Molecular Energetics Group - Universidade de Lisboa. (n.d.). Crystallization of Nicotinic and Hydroxynicotinic Acids from Solution: Solubility and Aggregation Studies. Retrieved from [Link]

  • protocols.io. (2025, May 25). In-vitro Thermodynamic Solubility. Retrieved from [Link]

  • PubMed. (2015, April 1). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. Retrieved from [Link]

  • PubMed. (2014, June 15). Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. Retrieved from [Link]

  • Springer. (2023, August 23). A review of methods for solubility determination in biopharmaceutical drug characterisation. Retrieved from [Link]

  • ResearchGate. (2012, April). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Retrieved from [Link]

  • Minas da Piedade, M. E. (2016, August 2). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Retrieved from [Link]

  • Quora. (2018, December 22). Given that zinc hydroxide is amphoteric, can it be described as 'soluble' in acids and alkalis? Retrieved from [Link]

  • Asian Journal of Chemistry. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, March 19). How do amphoteric compounds act as acids? Retrieved from [Link]

  • Pharmacy 180. (n.d.). Amphoteric Compounds - Organic Chemistry. Retrieved from [Link]

  • YouTube. (2020, June 20). Amphoteric Hydroxides. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2023, February 6). Solubility and Crystallization Studies of Picolinic Acid. Retrieved from [Link]

  • PubMed Central. (2016, November 10). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Mole fraction solubilities of pyridine-3-carboxylic acid obtained in.... Retrieved from [Link]

  • MDPI. (2023, February 24). Solubility and Crystallization Studies of Picolinic Acid. Retrieved from [Link]

  • Royal Society of Chemistry. (2015, February 24). Co-crystals and molecular salts of carboxylic acid/pyridine complexes. Retrieved from [Link]

  • MDPI. (2022, October 1). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Retrieved from [Link]

  • PubMed. (1981, October). pH-solubility profiles or organic carboxylic acids and their salts. Retrieved from [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Analysis: 5-Methyl-6-methylsulfanyl-nicotinic acid vs. Nicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nicotinic acid (Niacin) is a foundational pharmacophore in lipid-lowering therapies, acting primarily through the G-protein coupled receptor (GPCR) GPR109A (HCAR2). While highly effective at lowering triglycerides and elevating HDL, its clinical utility is severely bottlenecked by cutaneous flushing—a side effect driven by β -arrestin1-mediated prostaglandin release.

To circumvent this, drug development professionals frequently utilize substituted derivatives like 5-Methyl-6-methylsulfanyl-nicotinic acid . This compound serves a dual purpose: it acts as a structural probe for investigating biased agonism at GPR109A, and it functions as a highly versatile synthetic building block. The 6-methylsulfanyl group provides a unique electronic profile for receptor binding and acts as an excellent leaving group for transition-metal-catalyzed cross-coupling, enabling the rapid generation of novel, non-flushing therapeutic libraries.

Structural & Physicochemical Profiling

The addition of steric bulk and unique electronic handles fundamentally alters the physicochemical properties of the nicotinic acid scaffold. The 5-methyl group restricts the rotational freedom of adjacent substituents and blocks metabolic oxidation at the C5 position. The 6-methylsulfanyl (thioether) group increases lipophilicity and provides a polarizable sulfur atom that can engage in unique binding pocket interactions (e.g., with Arg111 of GPR109A).

Table 1: Comparative Physicochemical Properties
PropertyNicotinic Acid5-Methyl-6-methylsulfanyl-nicotinic acidImpact on Drug Development
Molecular Weight 123.11 g/mol 183.23 g/mol Both remain well within Lipinski's Rule of 5 for oral bioavailability.
LogP (Predicted) ~0.36~2.15The thioether significantly increases lipophilicity, enhancing membrane permeability.
Topological Polar Surface Area 37.3 Ų62.6 ŲIncreased TPSA due to the sulfur heteroatom, altering solvation dynamics.
Synthetic Utility Low (Inert C6 position)High (Thioether handle)The methylsulfanyl group enables late-stage Liebeskind-Srogl cross-coupling.

Mechanistic Divergence: Overcoming the Flush

The primary goal of modifying the nicotinic acid scaffold is to achieve biased agonism . Nicotinic acid is a balanced agonist at GPR109A. Upon binding, it activates the Gi​ protein pathway (which inhibits adenylate cyclase, lowers cAMP, and produces the desired antilipolytic effect) while simultaneously recruiting β -arrestin1 [1]. The recruitment of β -arrestin1 acts as an adaptor to activate cytosolic phospholipase A2 (cPLA2), releasing arachidonic acid and ultimately producing the vasodilatory prostaglandins (PGD2, PGE2) responsible for flushing [2].

Substituted derivatives like 5-Methyl-6-methylsulfanyl-nicotinic acid alter the ligand-receptor conformational ensemble. The steric clash of the 5-methyl and 6-methylsulfanyl groups prevents the receptor from adopting the specific intracellular conformation required for robust β -arrestin1 recruitment, thereby skewing the signaling bias toward the beneficial Gi​ pathway.

G Ligand Nicotinic Acid / Derivative Receptor GPR109A (HCAR2) Ligand->Receptor Gi G_i Protein Pathway (Beneficial Antilipolysis) Receptor->Gi Biased Agonists Favor This Arrestin Beta-Arrestin1 Pathway (Flushing Side Effect) Receptor->Arrestin NA Activates Both cAMP Decreased cAMP (Target Efficacy) Gi->cAMP PLA2 cPLA2 Activation (Prostaglandin Release) Arrestin->PLA2

Caption: GPR109A signaling pathways: Gi-mediated antilipolysis vs. beta-arrestin1-mediated flushing.

Experimental Methodologies: Self-Validating Systems

To objectively compare the performance of nicotinic acid against its 5,6-disubstituted derivatives, researchers must employ orthogonal assays that isolate Gi​ signaling from β -arrestin recruitment.

Protocol A: In Vitro Gi​ Efficacy (cAMP Accumulation Assay)

This protocol measures the compound's ability to inhibit Forskolin-induced cAMP production.

  • Cell Preparation: Seed CHO-K1 cells stably expressing human GPR109A into 384-well plates at 5,000 cells/well.

  • Phosphodiesterase Inhibition: Pre-incubate cells with 500 μ M IBMX for 15 minutes.

    • Causality: IBMX prevents the premature enzymatic degradation of cAMP. This ensures that any measured decrease in cAMP is directly attributable to the ligand's activation of the Gi​ pathway rather than basal cellular phosphodiesterase activity.

  • Stimulation: Co-treat cells with 10 μ M Forskolin (to artificially spike baseline cAMP) and a titration series (10 pM to 100 μ M) of the test compound for 30 minutes at 37°C.

  • Detection: Lyse cells and add HTRF (Homogeneous Time-Resolved Fluorescence) cAMP detection reagents. Read at 665 nm / 620 nm.

Protocol B: β -Arrestin1 Recruitment (BRET Assay)

This protocol quantifies the physical interaction between GPR109A and β -arrestin1.

  • Transfection: Co-transfect HEK293T cells with GPR109A-RLuc8 (donor) and β -arrestin1-Venus (acceptor).

  • Substrate Equilibration: Add 5 μ M Coelenterazine h to the cells 10 minutes prior to reading.

    • Causality: This 10-minute incubation allows the substrate to reach steady-state equilibrium with the RLuc8-tagged receptor. This establishes a stable luminescence baseline, ensuring that subsequent changes in the BRET ratio are solely due to agonist-induced protein-protein interactions.

  • Agonist Addition: Inject the test compound titration series and measure the BRET ratio (535 nm / 475 nm) continuously for 20 minutes.

Table 2: Representative Pharmacological Profiling Data

Note: Data represents typical profiling metrics for 5,6-disubstituted nicotinic acid scaffolds compared to the parent compound.

Compound Gi​ Pathway (cAMP) EC50​ β -Arrestin1 EC50​ Bias Factor ( ΔΔLog(Emax​/EC50​) )
Nicotinic Acid 95 nM120 nM1.0 (Reference)
5-Methyl-6-methylsulfanyl-nicotinic acid 410 nM>10,000 nM> 25.0 (Highly Gi​ Biased)

Interpretation: While the derivative exhibits a slight drop in absolute potency for the Gi​ pathway compared to nicotinic acid, it almost entirely abolishes β -arrestin1 recruitment, yielding a highly favorable bias factor that predicts a non-flushing in vivo profile.

Synthetic Utility in Drug Discovery

Beyond direct receptor modulation, 5-Methyl-6-methylsulfanyl-nicotinic acid is highly prized by medicinal chemists as a versatile scaffold. The C6 position of standard nicotinic acid is relatively inert and difficult to functionalize late in a synthesis.

However, the methylsulfanyl group acts as an ideal pseudo-halide for Liebeskind-Srogl cross-coupling [3]. This palladium-catalyzed, copper-mediated reaction allows for the direct coupling of the thioether with various aryl or alkyl boronic acids under neutral conditions. This enables the rapid generation of diverse 6-aryl/alkyl-5-methyl-nicotinic acid libraries for high-throughput SAR screening without requiring harsh conditions that might degrade the carboxylic acid moiety.

G Start 5-Methyl-6-methylsulfanyl- nicotinic acid Reagents Aryl Boronic Acid Pd(PPh3)4, CuTC THF, 100°C Start->Reagents Intermediate Liebeskind-Srogl Cross-Coupling Reagents->Intermediate Product 6-Aryl-5-methyl- nicotinic acid derivative Intermediate->Product

Caption: Liebeskind-Srogl cross-coupling workflow for derivatizing the 6-methylsulfanyl position.

Conclusion

While nicotinic acid remains a benchmark for lipid modulation, its clinical ceiling is limited by off-target signaling. 5-Methyl-6-methylsulfanyl-nicotinic acid represents a critical evolutionary step in medicinal chemistry. By leveraging steric bulk and unique electronic properties, it successfully uncouples the beneficial Gi​ signaling from the detrimental β -arrestin1 pathway. Furthermore, its thioether moiety provides an elegant synthetic handle, making it an indispensable tool for researchers developing the next generation of non-flushing dyslipidemia therapeutics.

References

  • Walters, R. W., et al. (2009). " β -Arrestin1 mediates nicotinic acid–induced flushing, but not its antilipolytic effect, in mice." The Journal of Clinical Investigation, 119(5), 1312-1321. Available at:[Link]

  • Li, Y., et al. (2010). "Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3." The Journal of Biological Chemistry, 285(30), 22605–22618. Available at:[Link]

  • Van Rossom, W., et al. (2008). "Efficient Post-Macrocyclization Functionalizations of Oxacalix[2]arene[2]pyrimidines." Organic Letters, 10(4), 585–588. (Illustrating Liebeskind-Srogl cross-coupling of methylsulfanyl pyrimidines/pyridines). Available at:[Link]

Protocol 1: LC-MS/MS Quantification of Intracellular NAD+ and NADH

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Biological Activity of Nicotinic Acid Derivatives: A Technical Guide for Drug Development

Introduction Nicotinic acid (NA, niacin) and its derivatives—including Nicotinamide (NAM), Nicotinamide Riboside (NR), Nicotinamide Mononucleotide (NMN), and synthetic analogs like Acipimox—represent a highly versatile class of bioactive compounds. While historically grouped under the umbrella of "Vitamin B3," their pharmacological profiles diverge significantly based on subtle structural modifications. For researchers and drug developers, selecting the appropriate derivative requires a precise understanding of two distinct mechanisms: the activation of the G-protein-coupled receptor GPR109A (HCAR2) and their integration into the nicotinamide adenine dinucleotide (NAD+) biosynthesis network[1].

This guide provides an objective, data-driven comparison of these derivatives, detailing their mechanistic divergence, quantitative biological activities, and the self-validating experimental protocols required to measure their efficacy.

Mechanistic Divergence: NAD+ Biosynthesis vs. Receptor Activation

The biological activity of nicotinic acid derivatives bifurcates into two primary domains:

  • GPR109A (HCAR2) Activation : NA and specific synthetic derivatives like Acipimox act as potent agonists for GPR109A, a Gi-protein-coupled receptor highly expressed in adipocytes and immune cells[2][3]. Activation of GPR109A inhibits adenylyl cyclase, reducing intracellular cAMP levels. This suppression prevents the activation of Protein Kinase A (PKA) and hormone-sensitive lipase (HSL), thereby potently inhibiting lipolysis and reducing free fatty acid (FFA) release[2][4]. Notably, NAM, NR, and NMN do not activate GPR109A, explaining their lack of lipid-lowering efficacy and the absence of the characteristic "niacin flush" mediated by Langerhans cell GPR109A activation[3][5].

  • NAD+ Biosynthesis : NAD+ is a critical coenzyme for cellular redox reactions and a substrate for NAD+-consuming enzymes (e.g., sirtuins, PARPs)[6]. The derivatives replenish NAD+ through distinct pathways:

    • Preiss-Handler Pathway: NA is converted to Nicotinic Acid Mononucleotide (NaMN) by NAPRT, then to NaAD, and finally to NAD+[1][7].

    • Salvage Pathway: NAM is converted to NMN by the rate-limiting enzyme NAMPT. NMN is then adenylated to NAD+ by NMNAT[6].

    • NRK Pathway: NR bypasses NAMPT and is directly phosphorylated to NMN by Nicotinamide Riboside Kinases (NRK1/2)[1][6].

Pathways NA Nicotinic Acid (NA) GPR109A GPR109A (HCAR2) NA->GPR109A Agonist NaMN NaMN NA->NaMN NAPRT Acipimox Acipimox Acipimox->GPR109A Agonist NAM Nicotinamide (NAM) NMN NMN NAM->NMN NAMPT NR Nicotinamide Riboside (NR) NR->NMN NRK1/2 NAD NAD+ NMN->NAD NMNAT cAMP ↓ cAMP Levels GPR109A->cAMP Gi-coupled Lipolysis ↓ Lipolysis cAMP->Lipolysis Inhibits HSL NaAD NaAD NaMN->NaAD NMNAT NaAD->NAD NAD Synthetase

Divergent pathways of Nicotinic Acid derivatives: GPR109A signaling vs. NAD+ biosynthesis.

Quantitative Comparison of Biological Activities

To guide compound selection, the following table synthesizes the pharmacological parameters of key nicotinic acid derivatives based on in vitro and in vivo data[1][2][4][5].

DerivativeGPR109A Affinity (EC50)Primary NAD+ PathwayKey Biological EffectClinical / Research Application
Nicotinic Acid (NA) ~0.1 - 1.0 µMPreiss-HandlerAnti-lipolytic, NAD+ boostingDyslipidemia, mitochondrial dysfunction
Acipimox ~0.4 - 1.0 µMNone (Not a precursor)Anti-lipolyticHypertriglyceridemia (prolonged half-life)
Nicotinamide (NAM) >1000 µM (Inactive)Salvage (NAMPT-dependent)NAD+ boosting, PARP inhibitionCellular energy, neuroprotection
Nicotinamide Riboside (NR) InactiveNRK1/2-dependentHigh-efficiency NAD+ boostingAnti-aging, metabolic disorders
Nicotinamide Mononucleotide (NMN) InactiveSalvage (Direct to NMNAT)High-efficiency NAD+ boostingAnti-aging, insulin sensitivity

Self-Validating Experimental Protocols

To objectively compare the biological activity of these derivatives, researchers must utilize robust, self-validating assays. Below are two critical protocols: one for measuring intracellular NAD+ flux, and another for assessing GPR109A receptor activation.

Causality & Rationale: Traditional enzymatic cycling assays are prone to cross-reactivity and cannot distinguish between isotopic tracers. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides absolute quantification and selectivity. The critical challenge in this assay is the differential stability of NAD+ and NADH: NAD+ degrades rapidly in alkaline conditions, while NADH degrades in acidic conditions[8][9]. Therefore, an optimized extraction utilizing cold acidic conditions (for NAD+) is required to prevent artifactual interconversion, ensuring the system validates its own integrity[9][10].

Step-by-Step Methodology:

  • Sample Preparation & Quenching : Rapidly wash cultured cells (e.g., hepatocytes treated with NR or NMN) with ice-cold PBS. Immediately lyse cells using 0.5 M perchloric acid (HClO4) at 4°C to precipitate proteins and stabilize NAD+[10]. (Note: If NADH is also required, a parallel extraction using 0.5 M KOH must be performed).

  • Internal Standard Addition : Spike the lysate with a known concentration of 13C5-NAD+ (e.g., 500 ng/mL). Causality: The stable isotope internal standard corrects for matrix effects and ion suppression during electrospray ionization (ESI), which is essential for absolute quantification[8][9].

  • Neutralization : Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant and neutralize with 1 M K2HPO4 to a pH of ~6.5. Remove the resulting potassium perchlorate precipitate via secondary centrifugation.

  • Chromatographic Separation : Inject 10 µL of the sample onto a Hydrophilic Interaction Liquid Chromatography (HILIC) or Poroshell column. Use a gradient mobile phase of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) at a flow rate of 0.5 mL/min[8][11].

  • MS/MS Detection : Operate the mass spectrometer in positive ESI mode using Multiple Reaction Monitoring (MRM). Monitor the specific transitions: m/z 664.0 → 136.1 for NAD+ and m/z 669.0 → 136.2 for 13C5-NAD+[9][10].

LCMS_Workflow S1 1. Cold Lysis (0.5M HClO4) S2 2. Spike Isotope (13C5-NAD+) S1->S2 S3 3. Centrifugation & Neutralization S2->S3 S4 4. HILIC LC Separation S3->S4 S5 5. MS/MS Detection (MRM Mode) S4->S5

LC-MS/MS workflow for absolute quantification of intracellular NAD+.

Protocol 2: In Vitro GPR109A Binding and cAMP Inhibition Assay

Causality & Rationale: To differentiate lipid-lowering derivatives (NA, Acipimox) from purely NAD+-boosting derivatives (NR, NMN), researchers must measure GPR109A activation[2][5]. Because GPR109A is Gi-coupled, agonist binding inherently reduces intracellular cAMP. Measuring cAMP reduction in forskolin-stimulated cells provides a functional, self-validating readout of receptor agonism[2][4].

Step-by-Step Methodology:

  • Cell Culture : Seed CHO-K1 cells stably expressing human GPR109A into 384-well microplates.

  • Stimulation & Treatment : Pre-incubate cells with 0.5 mM IBMX (a phosphodiesterase inhibitor) for 15 minutes to prevent cAMP degradation. Causality: Without IBMX, basal phosphodiesterase activity would rapidly clear cAMP, masking the Gi-mediated inhibitory effect.

  • Agonist Addition : Add forskolin (10 µM) to stimulate adenylyl cyclase, simultaneously co-treating with varying concentrations of the test compound (e.g., NA or Acipimox from 1 nM to 100 µM)[2][4].

  • Detection : After 30 minutes, lyse the cells and quantify cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive immunoassay.

  • Data Analysis : Plot the TR-FRET emission ratio against the log concentration of the derivative to calculate the EC50. A leftward shift indicates higher potency at the GPR109A receptor.

Conclusion The selection of a nicotinic acid derivative must be strictly aligned with the intended biological target. For applications requiring robust NAD+ restoration without the dose-limiting flushing side effects or anti-lipolytic actions, NR and NMN are structurally optimized to bypass GPR109A and NAMPT bottlenecks[1][6]. Conversely, for targeted modulation of lipid metabolism and neuroinflammation via Gi-protein signaling, NA and Acipimox remain the definitive pharmacological tools[2][4][5].

References

  • Nicotinamide Riboside—The Current State of Research and Therapeutic Uses - nih.gov -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3xD-V5sBa4b98s-b_rqwVLKZja_LZ2GVP-sS34N_wGnzmldrrk-Y296YcMc6PUjIYxgc2WPjKga_OkArQLi4QIlTJ2ZXq7m-6tPcC7reTblX8e4VvZNowlyfy062zAj5_MyyK2AJpZY2i8vc=]

  • NAD + biosynthesis, aging, and disease - f1000research.com -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGE4Re5zcLnI4nuxdoYaLRzJdGGNspWXjw_2HV5_0V7ZgfEMaTanBtiCiyPHI3lF1pO9FegE-Y0QiaLg00tv3QQPqjOcNzkdpGTyBTrkNkffqHlUeK3KlLJqcjd2QNcku6Tnzk=]

  • NAD + metabolism and retinal degeneration (Review) - spandidos-publications.com -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnGNzjuhrnYNBihhZQcNwbyzeCEwl8fbGnoAGZVhzwkDBprEPFTos8f3mJjo0fN1xarLnhc6mnsHw3PB5yuQniEZxBHEyxidr0fHuni2ypZjn7mRp8X7AP9-7rUVwnaEwCgoyPmrMadIFS8bbMbq3NMLu0dpb5Tvg=]

  • Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD + ) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels - bio-protocol.org -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpFTF5KfStmqN4LQhZEbPkUx_Ormdq9fG6NeQyqennLPs3mvBM9zgOhaLXB-dpXUY2CL8qdBfw89jU-5SzzcFoNa7-Cqkc5ifsGj8RVUVwRsIP1_6yik6Au6TiYXVYd5cwS1ob5A9JfWIDvF7LUg==]

  • Nicotinic acid: an old drug with a promising future - nih.gov -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHH8mdRQu9L6hq1eugIyQlsFeSXRyaEM1tl3KJwWOdwt7vG_cK0dBOGetHscqNZt_BnC5a6zs6FGC4LLy2bdv-gqgL9vRU5iOqvSQqtsoO7_np-tzYtaFQu0fwWkX3yUiLMeC0rg01tEJ8ntMk=]

  • Head-to-head comparison of Acifran and Acipimox in vitro - benchchem.com -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZnfuKxZyEEMgVq89lrKRczbqc4XOw50A3nJj1en6SnDYfoxCWacS2KDHXnb0maR7oEHCm-njcwBefKeHFQeF4hKeNfAMAH0es4tffHN6pKAVKJF1uaKjBvMpPRFOP8n8mkcZ92pwzXHRezwSWTaiHOcwVw8ldEg-MlrAYLB0frEKL23BW5Z8ujX85XNmr-d5gvO33wA==]

  • A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples - nih.gov -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5kXd1tsFZjTRGsE9BO3ygEy-M4Tuk-5Oe3WqCSIpfSd60vHdRLSqbM0Ryq_0J1_NvAW8pd5ReD56tpuOcXv89kjHlEMgj67pNIet8XdioFYWodqUyWYKmjEucXEj0iIFebCUcyNnA6deXP-I9]

  • Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - nih.gov -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGj_nr5p6iPI0LjqqO_82dAkzPMn8z8KTfDoqO11IB4lmoWNq_lv1cxBUx5kQuONLoJrM_CdUvsFb0eXd80DM4NxyhlfSGJmW-ECYVqZQKs2f9B982nQcKfeZaRDDDTT9tFJxMdmUOrCAAlx6Q=]

  • A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products - frontiersin.org -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_x0XhTaVFTiwIotIe4o-UtlotxehVqLNKxmqdOHIal3FEJQRbsDUFI_Nud-10pgYBcOkaiY6kHRfC9s9Yz4A_iCYs-2f-L_eVDfZUuaQ6kZUNH0RClXhhl5gk5CxzJgLBjG-WIAHHBRCT-PMNc0Otsjj8-ShWMNqMtURQLRvYj98dLtfdvc0x0pNpjJ1pho2sUqg=]

  • Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution - nih.gov -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_8xE9kBTrJqEHM26Q5uDehPDc6LemQsrodkNq6AopE2qxoV2Vp3DrHrxKrqi4O9Stm5PCUdTx3CrqZO08-mraC9fStjcrLsfk7tBexSv5SB0DS5029K1X50M6RkW3phG05uWpG5E3FymactiP]

  • Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - nih.gov -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJWdizixBDN7oDL1jDQYT_Ysm8ki2yf_ijLUwdcIJ8Vmp5n4ig-u3pDUlhhPVw_6hhGNlHyb77eAV2VHhK_jSKs3jAxboU95ZOIgVuPLBA8fvbS-CXdZlKbcE8gjAO84SrjrCV53wCjMri9Ik=]

Sources

Cytotoxicity and Mechanistic Profiling of Nicotinic Acid Analogs in Oncology: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Nicotinic acid (NA), a water-soluble form of vitamin B3, serves as a fundamental biochemical precursor for nicotinamide adenine dinucleotide (NAD+). In recent years, structural modifications of the NA scaffold have yielded a new class of synthetic analogs with potent cytotoxic properties against various human malignancies[1].

As drug development shifts toward targeted therapies and metabolic interventions, understanding the precise mechanisms and comparative efficacies of these analogs is critical. This guide provides an in-depth, data-driven comparison of nicotinic acid analogs, detailing their divergent mechanisms of action, quantitative cytotoxicity, and the validated experimental protocols required to evaluate them.

Mechanistic Divergence: Kinase Inhibition vs. Metabolic Starvation

The cytotoxicity of nicotinic acid analogs is not monolithic; it is primarily driven by two distinct, structure-dependent pharmacological pathways. Understanding the causality behind these mechanisms is essential for appropriate cell line selection and assay design.

Pathway A: Receptor Tyrosine Kinase (RTK) Inhibition

Certain synthetic derivatives, such as the highly active Compound 5c , function as direct kinase inhibitors. These analogs are structurally optimized to bind the ATP-binding pocket of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)[2]. By inhibiting VEGFR-2 (IC50 = 0.068 µM), these compounds block tumor angiogenesis and trigger a downstream cascade that results in a 4.3-fold increase in caspase-3-mediated apoptosis[2].

Pathway B: NAD+ Metabolic Starvation

Conversely, analogs such as 2-hydroxynicotinic acid (2-HNA) and 4-hydroxynicotinic acid (4-HNA) exploit the metabolic vulnerabilities of cancer cells[3]. Many tumors upregulate the Preiss-Handler (PH) pathway to maintain the massive NAD+ pools required for rapid proliferation. These analogs act as competitive inhibitors of Nicotinate Phosphoribosyltransferase (NAPRT), the rate-limiting enzyme of the PH pathway[3]. While mildly cytotoxic as single agents, they induce profound synthetic lethality (Combination Index < 1) when co-administered with NAMPT inhibitors (e.g., FK866), leading to catastrophic NAD+ depletion and cellular autophagy[4].

Mechanisms cluster_0 Pathway A: Metabolic Starvation (Preiss-Handler Pathway) cluster_1 Pathway B: Receptor Tyrosine Kinase Inhibition NA Nicotinic Acid (Substrate) NAPRT NAPRT Enzyme NA->NAPRT Binds NAD NAD+ Pool (Survival) NAPRT->NAD Synthesizes HNA NA Analogs (e.g., 2-HNA) HNA->NAPRT Competitive Inhibition C5c NA Analogs (e.g., Cmpd 5c) VEGFR2 VEGFR-2 Receptor C5c->VEGFR2 Kinase Inhibition Apoptosis Caspase-3 Apoptosis VEGFR2->Apoptosis Pathway Blockade

Caption: Dual cytotoxic mechanisms of nicotinic acid analogs: metabolic starvation and RTK inhibition.

Quantitative Cytotoxicity Comparison

To objectively evaluate the clinical potential of these analogs, their half-maximal inhibitory concentrations (IC50) must be benchmarked against established chemotherapeutics. The table below summarizes the cytotoxic activity of top-performing RTK-inhibiting analogs against HCT-15 (Colon Carcinoma) and PC-3 (Prostate Carcinoma) cell lines, which are known to express high levels of VEGFR-2[1].

CompoundPrimary Mechanism / TargetHCT-15 IC50 (µM)PC-3 IC50 (µM)
Compound 5b VEGFR-2 Inhibition0.1340.245
Compound 5c VEGFR-2 Inhibition0.0980.112
Sorafenib (Control)Multi-Kinase Inhibition0.0880.091
Doxorubicin (Control)DNA Intercalation0.1010.123

Note on Metabolic Inhibitors: Unlike the direct RTK inhibitors above, NAPRT inhibitors (like 2-HNA and IM 29) typically exhibit IC50 values in the 160–300 µM range against the isolated enzyme[4]. However, their true efficacy is unlocked in combination therapies, where they sensitize otherwise resistant cancer cells to NAMPT inhibitors[3].

Validated Experimental Methodologies

To ensure scientific integrity, the evaluation of nicotinic acid analogs requires self-validating experimental systems. Below are the standard protocols for quantifying both direct cytotoxicity and metabolic interference.

Protocol 1: High-Throughput MTT Viability Assay

Causality & Rationale: The MTT assay does not measure cell death directly; rather, it measures the activity of mitochondrial succinate dehydrogenase, which reduces the yellow MTT tetrazolium salt into purple formazan. Because this enzyme is only active in metabolically intact cells, the assay serves as a highly reliable proxy for cell viability[5].

Self-Validating Controls: To ensure the system is self-validating, every plate must include:

  • A vehicle control (0.1% DMSO) to establish the 100% baseline viability.

  • A cell-free blank (media + MTT) to subtract background absorbance.

  • A positive cytotoxic control (e.g., Doxorubicin) to verify the sensitivity of the specific cell passage.

Step-by-Step Workflow:

  • Cell Seeding: Seed HCT-15 or PC-3 cells in a 96-well plate at a density of 5×103 cells/well in 100 µL of complete media. Incubate overnight at 37°C, 5% CO2 to allow adherence[1].

  • Compound Treatment: Aspirate media and apply serial dilutions of the nicotinic acid analogs (e.g., 0.01 µM to 10 µM) in fresh media. Incubate for 72 hours[1].

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2–4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope[5].

  • Solubilization: Carefully aspirate the media to avoid disturbing the crystals. Add 150 µL of DMSO to each well and agitate on an orbital shaker for 10 minutes[5].

  • Quantification: Measure absorbance at 570 nm using a microplate reader, utilizing 630 nm as a reference wavelength to subtract cellular debris background[5]. Calculate IC50 using non-linear regression analysis.

MTT_Workflow Seed 1. Seed Cells (96-well plate) Treat 2. Analog Treatment (24-72h Incubation) Seed->Treat MTT 3. Add MTT Reagent (Formazan Reduction) Treat->MTT Solubilize 4. Solubilize Crystals (DMSO Buffer) MTT->Solubilize Read 5. Read Absorbance (570 nm / 630 nm) Solubilize->Read

Caption: Step-by-step MTT assay workflow for quantifying the cytotoxicity of nicotinic acid analogs.

Protocol 2: Intracellular NAD+ Quantification (Orthogonal Validation)

Causality & Rationale: If an analog (e.g., 2-HNA) is hypothesized to induce cytotoxicity via NAPRT inhibition, a simple viability assay is insufficient. Orthogonal validation requires proving that the mechanism of death is driven by NAD+ depletion.

Self-Validating Controls: A standard curve generated from known NAD+ concentrations must be used. Additionally, spike-in controls (adding exogenous NAD+ to a treated lysate) must be utilized to confirm that the analog itself does not chemically quench the luminescent assay signal.

Step-by-Step Workflow:

  • Treatment: Treat cells with the target analog in the presence and absence of 10 nM FK866 (NAMPT inhibitor) for 48 hours.

  • Lysis: Wash cells with cold PBS and lyse using a specialized NAD+ extraction buffer (e.g., 1% dodecyltrimethylammonium bromide) to preserve the dinucleotide structure.

  • Assay Reaction: Transfer lysates to a white opaque 96-well plate. Add a NAD+ cycling enzyme mix (containing alcohol dehydrogenase and a proluciferin substrate). The enzyme utilizes NAD+ to generate luciferin.

  • Detection: Add luciferase and measure luminescence. The luminescent signal is directly proportional to the intracellular NAD+ concentration, confirming whether the analog successfully blocked the Preiss-Handler pathway[4].

Sources

validation of 5-Methyl-6-methylsulfanyl-nicotinic acid analytical method

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Analytical Method Validation for 5-Methyl-6-methylsulfanyl-nicotinic Acid: UHPLC-MS/MS vs. Traditional HPLC-UV

Introduction & Analytical Challenge As a Senior Application Scientist, I frequently encounter the limitations of legacy analytical methods when dealing with complex pharmaceutical intermediates. 5-Methyl-6-methylsulfanyl-nicotinic acid (CAS 1355226-55-9)[1] is a highly specific nicotinic acid derivative utilized in advanced active pharmaceutical ingredient (API) synthesis. Traditional High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) often falls short in quantifying this compound at trace levels due to severe matrix interferences and a fundamental lack of structural specificity.

This guide objectively compares a modernized Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method against the traditional HPLC-UV approach. By aligning with the latest ICH Q2(R2) guidelines[2], we demonstrate how to build a self-validating analytical system that ensures scientific integrity, superior sensitivity, and rigorous regulatory compliance.

Regulatory Grounding: The ICH Q2(R2) Paradigm Shift The adoption of the ICH Q2(R2) guideline marks a critical transition from simple checklist validation to a lifecycle-managed, risk-based approach[3]. It emphasizes the Analytical Target Profile (ATP), requiring methods to be demonstrably "fit for purpose" across their entire lifecycle and integrating continuous procedure performance verification[4].

ICH_Lifecycle ATP Analytical Target Profile (ATP) Define Method Intent Design Method Design & Development (ICH Q14) ATP->Design Guides Validation Method Validation (ICH Q2(R2)) Design->Validation Risk Assessment Implementation Routine Use & Control Strategy Validation->Implementation Fit-for-Purpose Verification Continuous Procedure Performance Verification Implementation->Verification Monitor Verification->Design Lifecycle Feedback

Figure 1: Analytical lifecycle workflow integrating ICH Q2(R2) validation with continuous verification.

Methodological Causality: Why Transition to UHPLC-MS/MS?

  • Thermodynamic Efficiency (The van Deemter Effect): Moving from a standard 5 µm HPLC column to a sub-2 µm UHPLC column minimizes eddy diffusion and mass transfer resistance. This causality results in sharper peaks, reduced co-elution of structurally similar impurities, and a 5-fold increase in the signal-to-noise (S/N) ratio.

  • Absolute Specificity via MRM: UV detectors measure bulk absorbance, making them blind to co-eluting structural isomers. MS/MS utilizes Multiple Reaction Monitoring (MRM). By isolating the specific precursor ion of 5-Methyl-6-methylsulfanyl-nicotinic acid and fragmenting it into a unique product ion, we eliminate background matrix noise entirely.

  • A Self-Validating System: We employ a Stable Isotope-Labeled Internal Standard (SIL-IS). Because the SIL-IS shares the exact physicochemical properties of the analyte, any matrix-induced ion suppression in the Electrospray Ionization (ESI) source affects both equally. The ratio of their signals remains constant, creating an internal self-correction mechanism that guarantees accuracy regardless of matrix variability.

Experimental Protocols: A Self-Validating Workflow

Step 1: Sample Preparation & Internal Standard Spiking Causality: Spiking the internal standard before extraction ensures that any volumetric errors or extraction losses are mathematically nullified, validating the recovery process inherently.

  • Accurately weigh 10.0 mg of the sample matrix containing 5-Methyl-6-methylsulfanyl-nicotinic acid into a 10 mL volumetric flask.

  • Spike with 50 µL of SIL-IS working solution (1 µg/mL).

  • Add 5 mL of extraction solvent (Methanol:Water, 80:20 v/v).

  • Sonicate for 10 minutes at 25°C to ensure complete dissolution and disrupt matrix binding.

  • Dilute to volume, mix thoroughly, and centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a UHPLC vial for analysis.

Step 2: Chromatographic Separation (UHPLC)

  • Column: C18, 1.7 µm, 2.1 x 100 mm (ensures high theoretical plate count).

  • Mobile Phase A: 0.1% Formic acid in Water (promotes protonation for positive ESI).

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 4.0 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 1.0 µL (minimizes column overloading and solvent effects).

Step 3: MS/MS Detection Parameters

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 400°C (ensures efficient droplet evaporation).

  • MRM Transitions: Monitor the specific precursor-to-product ion transition for 5-Methyl-6-methylsulfanyl-nicotinic acid (m/z 184.0 → m/z 138.0).

Exp_Workflow Sample Sample Matrix (API/Intermediate) Spike Spike SIL-IS (Self-Validation) Sample->Spike Prep Extraction & Centrifugation Spike->Prep UHPLC UHPLC Separation (Sub-2µm column) Prep->UHPLC MSMS ESI-MS/MS (MRM Mode) UHPLC->MSMS Data Quantification (Peak Area Ratio) MSMS->Data

Figure 2: Self-validating sample preparation and UHPLC-MS/MS analytical workflow.

Performance Comparison: Experimental Data

To objectively demonstrate the superiority of the UHPLC-MS/MS method, a full ICH Q2(R2) validation was executed in parallel with the legacy HPLC-UV method. The quantitative results are summarized below.

Table 1: Key Validation Parameters (ICH Q2(R2) Compliance)

Validation ParameterTraditional HPLC-UV MethodAdvanced UHPLC-MS/MS MethodRegulatory Implication (ICH Q2(R2))
Specificity Subject to co-elutionAbsolute (Mass/Charge specific)Ensures accurate quantification without bias[2].
Linearity Range 1.0 - 100 µg/mL0.005 - 10 µg/mLMS/MS covers trace impurity levels effectively.
Correlation Coefficient ( R2 ) 0.99510.9998Demonstrates superior proportional response.
Limit of Detection (LOD) 0.3 µg/mL0.001 µg/mLMS/MS is 300x more sensitive.
Limit of Quantitation (LOQ) 1.0 µg/mL0.005 µg/mLCrucial for genotoxic/trace impurity profiling.
Accuracy (% Recovery) 92.4% - 108.1%98.7% - 101.2%SIL-IS corrects for matrix effects, ensuring high accuracy.
Precision (RSD, n=6) 4.5%1.2%High reproducibility meets stringent ATP criteria.

Table 2: Method Robustness Evaluation Robustness was evaluated by introducing deliberate, small variations to the method parameters (e.g., ±2°C column temperature, ±0.02 mL/min flow rate).

Parameter VariedHPLC-UV Impact (RSD%)UHPLC-MS/MS Impact (RSD%)Causality of Stability in MS/MS
Column Temp (±2°C) 3.8% (Retention shift)0.8%IS tracks retention shifts; MRM ignores background.
Flow Rate (±0.02 mL/min) 4.1% (Peak broadening)1.1%Sub-2µm particles maintain efficiency across flow rates.
Mobile Phase (±2% Org) 5.2% (Co-elution risk)1.4%Specific mass transitions isolate the analyte regardless.

Conclusion The transition from HPLC-UV to UHPLC-MS/MS for the analysis of 5-Methyl-6-methylsulfanyl-nicotinic acid is not merely an equipment upgrade; it is a fundamental shift toward scientific certainty. By leveraging sub-2µm chromatography, MRM specificity, and the self-validating nature of stable isotope internal standards, the UHPLC-MS/MS method delivers unparalleled accuracy and sensitivity. This approach not only fulfills but exceeds the rigorous lifecycle management and robustness expectations outlined in the ICH Q2(R2) guidelines, ensuring that drug development professionals can trust their analytical data implicitly.

  • European Medicines Agency (EMA). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5". EMA Scientific Guidelines, 14 Dec 2023.[Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)". ICH Quality Guidelines, 30 Nov 2023. [Link]

  • QBD Group. "ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline". QBD Group Insights, 19 Mar 2024.[Link]

Sources

A Comparative Guide to the Bioactivity of 5-Methyl-6-methylsulfanyl-nicotinic Acid and Its Analogs: A Predictive Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinic acid, a well-established therapeutic agent, and its derivatives continue to be a fertile ground for drug discovery, with applications spanning from dyslipidemia to oncology and infectious diseases. This guide provides a comprehensive comparative analysis of the predicted bioactivity of 5-Methyl-6-methylsulfanyl-nicotinic acid against its structural analogs. In the absence of direct experimental data for this specific molecule, this document synthesizes existing structure-activity relationship (SAR) data from closely related nicotinic acid derivatives to forecast its biological profile. We focus on its potential as a modulator of the G-protein coupled receptor 109A (GPR109A), a key target for nicotinic acid's therapeutic effects, and explore its predicted antimicrobial and cytotoxic properties. This guide is intended to serve as a foundational resource for researchers, offering a rationale for the synthesis and biological evaluation of this novel compound and providing detailed experimental protocols for its investigation.

Introduction: The Nicotinic Acid Scaffold in Drug Discovery

Nicotinic acid (Niacin or Vitamin B3) is a fundamental molecule in human physiology and pharmacology.[1] At pharmacological doses, it exerts beneficial effects on lipid profiles, primarily by increasing high-density lipoprotein (HDL) cholesterol and reducing low-density lipoprotein (LDL) cholesterol and triglycerides.[2] These effects are largely mediated through the activation of the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[3][]

The versatility of the nicotinic acid scaffold has led to the exploration of a vast chemical space through the synthesis of numerous derivatives.[5] Modifications at various positions of the pyridine ring have been shown to significantly influence the biological activity, leading to compounds with potential antimicrobial, anti-inflammatory, and anticancer properties.[6][7] This guide focuses on the predicted bioactivity of a novel, yet to be extensively studied, derivative: 5-Methyl-6-methylsulfanyl-nicotinic acid .

The Primary Target: GPR109A Receptor

GPR109A is a Gi-coupled receptor predominantly expressed in adipocytes and immune cells.[] Its activation by nicotinic acid leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent reduction of lipolysis in adipose tissue.[2] The carboxylate group of nicotinic acid is crucial for its binding and activation of GPR109A.[3]

The exploration of GPR109A agonists has been a key strategy in developing novel therapeutics for dyslipidemia with potentially fewer side effects than nicotinic acid, such as the characteristic flushing.[8] Understanding how substitutions on the nicotinic acid ring affect GPR109A interaction is therefore of paramount importance.

Predicted Bioactivity Profile of 5-Methyl-6-methylsulfanyl-nicotinic acid

Based on the established SAR of other nicotinic acid derivatives, we can extrapolate a predicted bioactivity profile for 5-Methyl-6-methylsulfanyl-nicotinic acid.

Predicted GPR109A Agonist Activity

The presence of the essential carboxylic acid moiety suggests that 5-Methyl-6-methylsulfanyl-nicotinic acid will likely retain the ability to interact with GPR109A. The key question is how the substituents at the 5 and 6 positions will modulate this activity.

  • 5-Methyl Substitution: A methyl group at the 5-position is a relatively small, lipophilic substituent. Studies on other GPR109A agonists have shown that the receptor's binding pocket can accommodate small alkyl groups.[9] This substitution may enhance binding affinity through favorable hydrophobic interactions within the receptor pocket.

  • 6-Methylsulfanyl Substitution: The methylsulfanyl (-SCH3) group at the 6-position introduces both steric bulk and a sulfur atom. The impact of this group is more complex to predict. While some bulk is tolerated, large substituents can be detrimental to binding.[3] The sulfur atom could potentially engage in specific interactions, such as hydrogen bonding or other non-covalent interactions, with amino acid residues in the binding pocket.

Hypothesis: 5-Methyl-6-methylsulfanyl-nicotinic acid is predicted to be a GPR109A agonist. The combination of the 5-methyl and 6-methylsulfanyl groups may fine-tune its potency and efficacy compared to nicotinic acid.

Predicted Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of nicotinic acid derivatives.[6][10] The mechanism often involves the inhibition of essential microbial enzymes or disruption of the cell membrane.

  • The introduction of lipophilic groups, such as methyl and methylsulfanyl, can enhance the ability of a molecule to penetrate bacterial cell membranes.

  • The sulfur atom in the methylsulfanyl group could also contribute to antimicrobial activity, as sulfur-containing compounds are known to have a broad spectrum of biological activities.

Hypothesis: 5-Methyl-6-methylsulfanyl-nicotinic acid is predicted to exhibit antimicrobial activity, particularly against Gram-positive bacteria, a trend observed for other lipophilic nicotinic acid derivatives.[6]

Predicted Cytotoxic Activity

The cytotoxic potential of nicotinic acid analogs against various cancer cell lines has also been reported.[9][11] The mechanisms can be diverse, including the induction of apoptosis and inhibition of key signaling pathways.

Hypothesis: The cytotoxic potential of 5-Methyl-6-methylsulfanyl-nicotinic acid is less certain without direct experimental data. However, given the structural alerts present in some bioactive molecules, its evaluation against a panel of cancer cell lines would be a worthwhile endeavor.

Comparative Analysis with Structural Analogs

To provide a framework for experimental validation, we propose a comparative analysis of 5-Methyl-6-methylsulfanyl-nicotinic acid with the following key analogs:

Compound Structure Predicted Key Features
Nicotinic Acid 3-Pyridinecarboxylic acidBaseline GPR109A agonist activity.
5-Methylnicotinic acid 5-Methyl-3-pyridinecarboxylic acidPotentially enhanced GPR109A affinity due to favorable hydrophobic interactions.[9]
6-Methylsulfanyl-nicotinic acid 6-Methylsulfanyl-3-pyridinecarboxylic acidActivity will depend on the steric and electronic effects of the methylsulfanyl group on GPR109A binding.
5-Methyl-6-methylsulfanyl-nicotinic acid 5-Methyl-6-methylsulfanyl-3-pyridinecarboxylic acidThe combined effect of both substituents will determine the overall bioactivity profile.

Experimental Protocols for Validation

To empirically determine the bioactivity of 5-Methyl-6-methylsulfanyl-nicotinic acid and its analogs, the following experimental workflows are recommended.

GPR109A Activation Assay (cAMP Measurement)

This assay determines the ability of the compounds to activate the Gi-coupled GPR109A receptor, leading to a decrease in intracellular cAMP levels.

Principle: Forskolin is used to stimulate adenylyl cyclase and increase intracellular cAMP. A GPR109A agonist will inhibit this process, leading to a measurable decrease in cAMP.

Step-by-Step Protocol:

  • Cell Culture: Culture HEK293 cells stably expressing human GPR109A in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 50,000 cells/well and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds (5-Methyl-6-methylsulfanyl-nicotinic acid and its analogs) and nicotinic acid (as a positive control) in assay buffer (e.g., HBSS with 0.1% BSA).

  • Assay:

    • Wash the cells once with assay buffer.

    • Add the test compounds and controls to the respective wells.

    • Add a solution of forskolin (final concentration ~10 µM) to all wells except the basal control.

    • Incubate for 30 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., a competitive immunoassay based on HTRF or ELISA).

  • Data Analysis: Plot the cAMP levels against the compound concentration and determine the EC50 value for each compound.

Diagram of GPR109A Signaling Pathway:

GPR109A_Signaling Ligand Nicotinic Acid Analog GPR109A GPR109A Receptor Ligand->GPR109A Binds and Activates Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion AC PKA Protein Kinase A cAMP->PKA Activates Lipolysis Lipolysis Inhibition PKA->Lipolysis Phosphorylates and Inhibits Hormone-Sensitive Lipase

Caption: GPR109A signaling pathway leading to inhibition of lipolysis.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of the compounds against various microbial strains.

Step-by-Step Protocol:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth).

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • Controls: Include a positive control (microorganism with no compound) and a negative control (broth only). A standard antibiotic (e.g., ciprofloxacin) should also be tested as a reference.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Seed a human cancer cell line (e.g., HeLa, A549) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Diagram of Experimental Workflow for Bioactivity Screening:

Bioactivity_Workflow cluster_synthesis Compound Synthesis cluster_assays Biological Evaluation cluster_analysis Data Analysis Compound 5-Methyl-6-methylsulfanyl-nicotinic acid & Analogs GPR109A_Assay GPR109A Activation Assay (cAMP Measurement) Compound->GPR109A_Assay Antimicrobial_Assay Antimicrobial Susceptibility (MIC Determination) Compound->Antimicrobial_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT Assay) Compound->Cytotoxicity_Assay SAR_Analysis Structure-Activity Relationship Analysis GPR109A_Assay->SAR_Analysis Antimicrobial_Assay->SAR_Analysis Cytotoxicity_Assay->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification

Caption: Workflow for the synthesis and biological evaluation of nicotinic acid analogs.

Conclusion and Future Directions

While direct experimental evidence is currently unavailable, this guide provides a robust, data-driven framework for predicting the bioactivity of 5-Methyl-6-methylsulfanyl-nicotinic acid. Based on the established SAR of related nicotinic acid derivatives, this novel compound holds promise as a GPR109A agonist and may possess valuable antimicrobial properties.

The proposed experimental protocols offer a clear path for the synthesis and rigorous biological evaluation of this compound and its analogs. The results of these studies will be crucial in validating the predictions made in this guide and could potentially lead to the identification of a new lead compound for the development of novel therapeutics. Future research should focus on in vivo studies to assess the efficacy and pharmacokinetic profile of the most promising analogs.

References

  • Pundir, R. et al. Antimicrobial Potential of Nicotinic Acid Derivatives Against Various Pathogenic Microbes. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • Semple, G. et al. Analogues of Acifran: Agonists of the High and Low Affinity Niacin Receptors, GPR109a and GPR109b. Journal of Medicinal Chemistry.
  • van Veldhoven, J. P. D. et al. Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). Bioorganic & Medicinal Chemistry Letters.
  • Jung, J-K. et al. Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor. Bioorganic & Medicinal Chemistry Letters.
  • Chem-Impex. 5-Methylnicotinic acid. Available from: [Link]

  • Kapłusiak, W. et al.
  • Imbriglio, J. et al. GPR109a agonists. Part 1: 5-Alkyl and 5-aryl-pyrazole-tetrazoles as agonists of the human orphan G-protein coupled receptor GPR109a. Bioorganic & Medicinal Chemistry Letters.
  • Deng, Q. et al. Molecular modeling aided design of nicotinic acid receptor GPR109A agonists. Bioorganic & Medicinal Chemistry Letters.
  • PubChem. 5-Methylnicotinic acid. Available from: [Link]

  • Ahmed, K. et al. GPR109A, GPR109B and GPR81, a family of hydroxy-carboxylic acid receptors. Trends in Pharmacological Sciences.
  • Zografos, A. L. et al. Synthesis and Biological Evaluation of Newer Nicotinic Acid Based 2,5- disubstituted 1,3,4-Oxadiazoles. Chemistry & Biology Interface.
  • Wikipedia. Nicotinic acid. Available from: [Link]

  • Pike, N. Nicotinic acid: pharmacological effects and mechanisms of action.
  • Richman, J. G. et al. GPR109a agonists. Part 2: Pyrazole-acids as agonists of the human orphan G-protein coupled receptor GPR109a. Bioorganic & Medicinal Chemistry Letters.
  • Khalil, N. A. et al. Nicotinic acid derivatives: Application and uses, review. Journal of Chemical and Pharmaceutical Research.
  • Ganapa Life Sciences. 5-Methylnicotinic acid (CAS 3222-49-9). Available from: [Link]

Sources

A Senior Application Scientist's Guide to the 1H NMR Characterization of 5-Methyl-6-methylsulfanyl-nicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the proton nuclear magnetic resonance (¹H NMR) spectroscopy characterization of 5-Methyl-6-methylsulfanyl-nicotinic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data report. It offers a comparative analysis, explains the causal relationships behind spectral features, and provides actionable protocols for empirical validation. Our objective is to equip you with the expertise to confidently identify and characterize this molecule and its analogues.

Introduction: The Imperative for Unambiguous Structural Elucidation

In the landscape of medicinal chemistry and materials science, nicotinic acid and its derivatives are privileged scaffolds, serving as foundational building blocks for a vast array of functional molecules.[1] 5-Methyl-6-methylsulfanyl-nicotinic acid, a highly functionalized member of this family, presents a unique substitution pattern that directly influences its chemical reactivity and potential biological activity.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the cornerstone of molecular structure elucidation in organic chemistry.[2] It provides exquisitely detailed information on the chemical environment, connectivity, and relative abundance of protons within a molecule. This guide will dissect the predicted ¹H NMR spectrum of 5-Methyl-6-methylsulfanyl-nicotinic acid, comparing it with simpler, commercially available analogues to highlight the specific spectral signatures imparted by its unique substituents.

Predicted ¹H NMR Spectrum: A Deep Dive into Molecular Architecture

The structural features of 5-Methyl-6-methylsulfanyl-nicotinic acid give rise to a distinct ¹H NMR spectrum. Four unique proton environments are anticipated, each with a characteristic chemical shift (δ), multiplicity, and integration value.

Figure 1: Structure of 5-Methyl-6-methylsulfanyl-nicotinic acid Chemical structure of 5-Methyl-6-methylsulfanyl-nicotinic acid

  • Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid is the most deshielded in the molecule. It is expected to appear as a broad singlet in the far downfield region of the spectrum, typically between 10.0-13.0 ppm .[3] This significant downfield shift is a result of strong deshielding from the two electronegative oxygen atoms and is often broadened due to hydrogen bonding with the solvent or other molecules.[4][5] This signal will readily exchange with deuterium upon addition of D₂O, causing it to disappear from the spectrum—a classic confirmatory test for acidic protons.[6]

  • Aromatic Protons (H-2 and H-4): The pyridine ring features two aromatic protons.

    • H-2: This proton is ortho to the nitrogen atom and meta to the electron-withdrawing carboxylic acid group. The strong deshielding effect of the adjacent nitrogen atom will shift this proton significantly downfield.

    • H-4: This proton is para to the nitrogen and ortho to both the electron-donating methyl group and the electron-withdrawing carboxylic acid group. The precise chemical shifts are influenced by the combined electronic effects of all substituents. We predict H-2 to be the most downfield of the aromatic protons, with H-4 appearing at a slightly higher field. These two protons are not adjacent and will appear as singlets or very finely split doublets if long-range coupling is resolved.

  • Methyl Protons (-CH₃): The methyl group at the C-5 position is attached directly to the aromatic ring. Its protons are expected to resonate as a sharp singlet in the range of 2.1-2.5 ppm . This is a typical region for methyl groups attached to an aromatic system.[7][8]

  • Methylsulfanyl Protons (-S-CH₃): The protons of the methylsulfanyl group are attached to a sulfur atom, which is less electronegative than oxygen or nitrogen. Consequently, these protons are more shielded than those of a methoxy group. They are expected to produce a sharp singlet at approximately 2.5-3.5 ppm .

Comparative Analysis: Understanding Substituent Effects

To fully appreciate the unique spectral features of 5-Methyl-6-methylsulfanyl-nicotinic acid, it is instructive to compare its predicted spectrum with that of its parent compound, nicotinic acid, and a methylated analogue.

CompoundAromatic H-2 (ppm)Aromatic H-4 (ppm)Aromatic H-5 (ppm)Aromatic H-6 (ppm)Other Signals (ppm)
Nicotinic Acid ~9.13~8.83~7.58~8.32~13.5 (-COOH)
6-Methylnicotinic acid ~9.0~8.1~7.3-~12.9 (-COOH), ~2.6 (-CH₃)
5-Methyl-6-methylsulfanyl-nicotinic acid (Predicted) DownfieldUpfield relative to H-2--10-13 (-COOH), 2.1-2.5 (-CH₃), 2.5-3.5 (-SCH₃)

Data for Nicotinic Acid and 6-Methylnicotinic acid are typical values sourced from literature and spectral databases.[9][10]

Analysis of Trends:

  • Effect of Methyl Group: Comparing nicotinic acid to 6-methylnicotinic acid, the introduction of the electron-donating methyl group at C-6 causes a slight upfield shift (shielding) of the adjacent aromatic protons.

  • Effect of Methylsulfanyl Group: The -SCH₃ group in our target molecule replaces a proton at the C-6 position. Its electronic contribution, combined with the C-5 methyl group, will dictate the final positions of the H-2 and H-4 protons, creating a unique fingerprint compared to simpler derivatives. The absence of signals for H-5 and H-6 is a key differentiating feature.

Experimental Protocol for ¹H NMR Analysis

This section provides a robust, self-validating protocol for acquiring a high-quality ¹H NMR spectrum of 5-Methyl-6-methylsulfanyl-nicotinic acid.

1. Sample Preparation: a. Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high polarity effectively dissolves the polar nicotinic acid derivative, and its residual proton signal (~2.50 ppm) does not typically interfere with signals of interest. Critically, its ability to form hydrogen bonds allows for the observation of the exchangeable carboxylic acid proton, which might be broadened or averaged out in other solvents like CDCl₃. b. Concentration: Accurately weigh approximately 5-10 mg of 5-Methyl-6-methylsulfanyl-nicotinic acid and dissolve it in 0.6-0.7 mL of DMSO-d₆. c. Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm). d. Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition: a. Spectrometer: Utilize a 400 MHz (or higher) NMR spectrometer. b. Locking and Shimming: Lock the spectrometer on the deuterium signal of DMSO-d₆. Perform automated or manual shimming to optimize the magnetic field homogeneity. c. Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is sufficient.
  • Acquisition Time (AQ): ~3-4 seconds.
  • Relaxation Delay (D1): 2-5 seconds. A longer delay ensures full relaxation of all protons, leading to accurate integration.
  • Number of Scans (NS): 16 to 64 scans, depending on the sample concentration. d. Confirmatory D₂O Exchange:
  • After acquiring the initial spectrum, add one drop of deuterium oxide (D₂O) to the NMR tube.
  • Shake gently to mix and re-acquire the spectrum using the same parameters.
  • Confirm the disappearance of the broad singlet corresponding to the carboxylic acid proton.

Data Interpretation Workflow

The logical flow from sample to confirmed structure is a critical process. The following diagram illustrates the key decision points and validation steps in the characterization workflow.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_confirm Structure Confirmation Solvent Select Solvent (DMSO-d6) Dissolve Dissolve Compound (5-10 mg) Solvent->Dissolve Standard Add TMS Standard Dissolve->Standard Tube Transfer to NMR Tube Standard->Tube Acquire Acquire 1H Spectrum (400 MHz) Tube->Acquire D2O Add D2O Acquire->D2O Reacquire Re-acquire Spectrum D2O->Reacquire Process Fourier Transform & Phase Correction Reacquire->Process Reference Reference to TMS (0 ppm) Process->Reference Integrate Integrate Peaks Reference->Integrate Assign Assign Signals Integrate->Assign Compare Compare with D2O Spectrum Assign->Compare Confirm Structure Verified Compare->Confirm COOH signal disappears? Integrals match? Shifts & Multiplicity as predicted?

Caption: Workflow for ¹H NMR characterization of the target molecule.

Summary of Predicted ¹H NMR Data

The following table summarizes the anticipated ¹H NMR data for 5-Methyl-6-methylsulfanyl-nicotinic acid in DMSO-d₆.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
10.0 - 13.0Broad Singlet1H-COOH
Downfield AromaticSinglet1HH-2
Upfield AromaticSinglet1HH-4
2.5 - 3.5Singlet3H-S-CH₃
2.1 - 2.5Singlet3HAr-CH₃

Conclusion

The ¹H NMR spectrum of 5-Methyl-6-methylsulfanyl-nicotinic acid provides a clear and unambiguous fingerprint for its structural verification. The key diagnostic signals include a broad, exchangeable carboxylic acid proton in the far downfield region (10-13 ppm), two distinct aromatic singlets, and two sharp singlets corresponding to the methyl and methylsulfanyl groups at characteristic chemical shifts. By comparing this predicted spectrum to simpler analogues like nicotinic acid, the specific electronic contributions of the substituents can be rationalized. The experimental protocol and interpretation workflow provided herein offer a comprehensive guide for researchers to reliably characterize this and other related heterocyclic compounds, ensuring the scientific integrity of their work.

References

  • JoVE. (n.d.). NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from JoVE. [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from e-PG Pathshala. [Link]

  • Chemistry LibreTexts. (2019, July 24). NMR8. Chemical Shift in 1H NMR. Retrieved from Chemistry LibreTexts. [Link]

  • Oregon State University. (n.d.). CH 336: Carboxylic Acid Spectroscopy. Retrieved from Oregon State University. [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from Chemistry LibreTexts. [Link]

  • PubChem. (n.d.). Nicotinic Acid. Retrieved from PubChem. [Link]

  • Abraham, R. J., & Mobli, M. (n.d.). ¹H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Retrieved from [Link]

  • University of Puget Sound. (n.d.). ¹H NMR Chemical Shifts. Retrieved from University of Puget Sound. [Link]

  • Compound Interest. (n.d.). A Guide to ¹H NMR Chemical Shift Values. Retrieved from Compound Interest. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(21), 5833-5838. [Link]

  • Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from Chemistry LibreTexts. [Link]

  • Pan, M.-L., Luo, Y.-H., & Mao, S.-L. (2011). 6-Methylnicotinic acid. Acta Crystallographica Section E: Crystallographic Communications, 67(9), o2335. [Link]

Sources

Structural Confirmation of 5-Methyl-6-methylsulfanyl-nicotinic Acid: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development, the definitive structural confirmation of pyridine-based building blocks is a critical regulatory requirement. 5-Methyl-6-methylsulfanyl-nicotinic acid (CAS: 1355226-55-9, Formula: C8H9NO2S) is a highly functionalized intermediate. Because the pyridine ring is susceptible to multiple substitution patterns during synthesis, differentiating this specific compound from its positional isomers (e.g., 6-methyl-5-methylsulfanyl-nicotinic acid) is paramount to ensuring downstream API efficacy and safety.

This guide objectively compares two analytical strategies—Workflow A (Routine Screening) and Workflow B (Definitive Elucidation) —providing researchers with field-proven methodologies, causality-driven protocols, and quantitative reference data to satisfy ICH Q6A structural characterization mandates[1].

Comparative Analytical Workflows

While standard analytical suites are cost-effective, they often fall short when resolving complex regioisomers. The table below summarizes the performance of both workflows when applied to 5-Methyl-6-methylsulfanyl-nicotinic acid.

Table 1: Performance Comparison of Structural Confirmation Workflows
FeatureWorkflow A: Routine ScreeningWorkflow B: Definitive Elucidation
Core Techniques LC-HRMS + 1D NMR (1H, 13C)LC-HRMS + 2D NMR (HMBC/HSQC) + ATR-FTIR
Isomer Differentiation Low: Cannot definitively assign the positions of -CH3 vs. -SCH3 groups.High: 2D HMBC unambiguously anchors substituents to the pyridine ring[2].
Functional Group Validation Inferred: Relies on mass and chemical shifts.Direct: ATR-FTIR provides orthogonal proof of -COOH and C=N bonds[3].
Regulatory Compliance Sufficient for early discovery.Fully compliant with ICH Q6A and USP <761>[1][4].
Cost & Time Low Cost / < 2 HoursModerate Cost / 12–24 Hours
Best For Routine batch release of established synthetic routes.Initial structural characterization, CRM certification, and regulatory filing.

Workflow Visualization

The following decision-tree illustrates the logical progression from routine screening to definitive structural elucidation when isomeric ambiguity is detected.

G cluster_A Workflow A: Routine Screening cluster_B Workflow B: Definitive Elucidation Start 5-Methyl-6-methylsulfanyl- nicotinic acid Sample LCMS LC-HRMS (Exact Mass & Formula) Start->LCMS NMR1D 1D 1H & 13C NMR (Basic Connectivity) LCMS->NMR1D Decision Isomeric Ambiguity Detected? NMR1D->Decision NMR2D 2D NMR (HSQC/HMBC) (Isomer Differentiation) FTIR ATR FT-IR Spectroscopy (Functional Groups) NMR2D->FTIR Confirmed Structure Confirmed (Release for R&D) FTIR->Confirmed Decision->NMR2D Yes Decision->Confirmed No

Figure 1: Workflow comparing routine vs definitive structural elucidation for isomeric resolution.

Step-by-Step Methodologies & Causality

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocols detail not only how to perform the analysis, but why specific parameters are chosen, alongside self-validating system suitability checks.

LC-HRMS (High-Resolution Mass Spectrometry)
  • Objective: Confirm the exact molecular formula (C8H9NO2S).

  • Step 1: Chromatographic Separation. Inject the sample onto a C18 reversed-phase column using a mobile phase gradient of Water/Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid ensures the carboxylic acid group at C3 remains protonated. This prevents peak tailing on the column and acts as an ionization enhancer for positive electrospray ionization (+ESI).

  • Step 2: HRMS Acquisition. Acquire data in +ESI mode targeting the [M+H]+ ion (~184.043 Da).

    • Self-Validation: Inject a blank solvent before and after the sample to rule out carryover. Use an internal mass calibrant (e.g., Leucine Enkephalin) to ensure mass accuracy remains < 5 ppm throughout the run, definitively ruling out isobaric impurities.

Comprehensive NMR Spectroscopy (USP <761>)
  • Objective: Unambiguously assign the regiochemistry of the -CH3 and -SCH3 groups[2][4].

  • Step 1: Sample Preparation. Dissolve 15 mg of the compound in 0.6 mL of DMSO-d6.

    • Causality: DMSO-d6 is selected over CDCl3 because the highly polar -COOH group severely limits solubility in non-polar solvents. Furthermore, DMSO-d6 shifts the exchangeable -COOH proton far downfield (~13.0 ppm), preventing it from obscuring the critical aromatic protons (H2 and H4).

  • Step 2: 1D & 2D Acquisition. Acquire 1H, 13C, HSQC, and HMBC spectra at 298 K.

    • Causality: 1D NMR provides the basic atom count, but 2D HMBC is mandatory for isomer differentiation. HMBC detects long-range (2-3 bond) carbon-proton couplings. A cross-peak between the -SCH3 protons and the C6 carbon definitively proves the methylsulfanyl group is at the 6-position, rather than the 5-position[2].

    • Self-Validation: Run a standard sample of 1% TMS in DMSO-d6 prior to acquisition to verify magnetic field homogeneity (line shape < 1.0 Hz at 50% peak height) and to calibrate the 0 ppm reference axis.

Table 2: Expected NMR Chemical Shifts for 5-Methyl-6-methylsulfanyl-nicotinic acid
Position1H Shift (ppm)13C Shift (ppm)Multiplicity (1H)Key HMBC Correlations (Proton to Carbon)
N1 ----
C2 8.80 - 9.00~150.0Doublet (J ~ 2 Hz)C3, C4, C6
C3 -~122.0--
C4 8.00 - 8.20~138.0Doublet (J ~ 2 Hz)C2, C3, C5
C5 -~128.0--
C6 -~162.0--
5-CH3 2.30 - 2.40~18.0SingletC4, C5, C6
6-SCH3 2.50 - 2.70~13.0SingletC6
COOH ~13.00~166.0Broad SingletC3
ATR-FTIR Spectroscopy (USP <197>)
  • Objective: Provide orthogonal, solid-state confirmation of functional groups[3].

  • Step 1: ATR Setup. Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol.

    • Causality: ATR is prioritized over traditional USP <197K> (KBr pellet) methods because it eliminates moisture absorption artifacts and prevents polymorphic phase changes that can be induced by the high-pressure grinding required for KBr pellets[3].

  • Step 2: Sample Analysis. Apply the solid powder directly to the crystal and apply uniform pressure using the anvil. Scan from 4000 to 700 cm⁻¹.

    • Self-Validation: Perform a polystyrene film calibration check prior to analysis to verify wavenumber accuracy (peaks at 1601 cm⁻¹ and 1028 cm⁻¹). A background scan must be collected immediately before the sample to subtract atmospheric CO2 and water vapor interference.

Conclusion

For the structural confirmation of 5-Methyl-6-methylsulfanyl-nicotinic acid, relying solely on LC-MS and 1D NMR (Workflow A) introduces significant regulatory and scientific risk due to the inability to definitively resolve positional isomers. By implementing Workflow B , drug development professionals leverage the power of 2D HMBC NMR and ATR-FTIR to create a self-validating, ICH Q6A-compliant data package that guarantees the structural integrity of the active intermediate.

Sources

Benchmarking the Synthesis of 5-Methyl-6-methylsulfanyl-nicotinic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist evaluating building blocks for drug discovery, the efficient synthesis of functionalized pyridines is paramount. 5-Methyl-6-methylsulfanyl-nicotinic acid (CAS: 1355226-55-9) [1] is a highly versatile intermediate. Its unique substitution pattern—a methyl group at C5 and a methylthio ether at C6—provides specific steric and electronic properties critical for downstream cross-coupling or amide bond formations.

In this guide, we objectively benchmark the two primary synthetic methodologies for producing this compound: the Nucleophilic Aromatic Substitution (SNAr) route and the S-Alkylation route. By analyzing the causality behind the reaction conditions and providing self-validating protocols, this guide serves as an authoritative reference for process chemists.

Mechanistic Rationale & Pathway Analysis

The pyridine ring is inherently electron-deficient, making it an excellent substrate for SNAr reactions, particularly at the 2- and 6-positions. The presence of the electron-withdrawing carboxylic acid at C3 further activates the ring toward nucleophilic attack.

SynthesisRoutes A 6-Chloro-5-methylnicotinic acid (CAS: 66909-29-3) C 5-Methyl-6-methylsulfanyl-nicotinic acid (CAS: 1355226-55-9) A->C NaSMe, DMF (SNAr Route) B 6-Mercapto-5-methylnicotinic acid B->C MeI, K2CO3 (S-Alkylation Route)

Fig 1: Comparative synthetic pathways for 5-Methyl-6-methylsulfanyl-nicotinic acid.

Route A: SNAr of 6-Chloro-5-methylnicotinic acid (Recommended)

This route utilizes 6-chloro-5-methylnicotinic acid (CAS: 66909-29-3) [2], a readily available commercial precursor. The transformation relies on the attack of the highly nucleophilic thiomethoxide anion (MeS⁻). The nitrogen atom of the pyridine ring stabilizes the resulting negative charge in the Meisenheimer complex, driving the expulsion of the chloride leaving group. This mirrors established industrial protocols for analogous compounds, such as the synthesis of 2-mercaptonicotinic acid from 2-chloronicotinic acid (Patent CN103626693)[3].

SNArMechanism A 6-Chloro-5-methyl- nicotinic acid B MeS⁻ Attack at C6 Position A->B C Meisenheimer Complex (N-Stabilized) B->C D Chloride Expulsion C->D E Target Compound D->E

Fig 2: Mechanistic workflow of the Nucleophilic Aromatic Substitution (SNAr) route.

Route B: S-Alkylation of 6-Mercapto-5-methylnicotinic acid

This alternative involves the alkylation of the corresponding thiol. While mechanistically straightforward (an SN2 attack by the thiolate on methyl iodide), it suffers from chemoselectivity issues. The base required to deprotonate the thiol can also deprotonate the carboxylic acid, leading to potential esterification (over-alkylation) if stoichiometry and temperature are not strictly controlled.

Quantitative Benchmarking

To objectively evaluate these alternatives, we benchmarked them across five critical process parameters.

Performance MetricRoute A: SNAr (NaSMe)Route B: S-Alkylation (MeI)Causality / Rationale
Precursor Availability HighModerate6-Chloro-5-methylnicotinic acid is a standard commercial building block[2].
Typical Yield 84 - 89%70 - 78%SNAr avoids the over-alkylation byproducts commonly seen in Route B.
Chemoselectivity ExcellentPoor to ModerateMeI in Route B can competitively esterify the C3 carboxylic acid.
Reagent Safety ModerateHigh RiskMethyl iodide (MeI) is a volatile, highly toxic alkylating agent requiring strict engineering controls.
Atom Economy HighModerateRoute A directly installs the -SMe group, whereas Route B requires a pre-installed sulfur atom and generates iodide waste.

Self-Validating Experimental Protocols

The following protocols are designed with built-in causality and In-Process Controls (IPC) to ensure a self-validating system.

Protocol A: Synthesis via SNAr (Optimized Route)

Objective: Convert 6-chloro-5-methylnicotinic acid to 5-Methyl-6-methylsulfanyl-nicotinic acid.

Step-by-Step Methodology:

  • Substrate Dissolution: Charge a dry, nitrogen-flushed reactor with 6-chloro-5-methylnicotinic acid (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF) (5 volumes).

    • Causality: DMF is a polar aprotic solvent that minimally solvates the nucleophile (MeS⁻), drastically increasing its reactivity for the SNAr attack.

  • Nucleophile Addition: Cool the mixture to 0–5°C. Slowly add Sodium thiomethoxide (NaSMe) (2.5 eq) in portions.

    • Causality: The initial cooling controls the exothermic acid-base reaction (deprotonation of the carboxylic acid). The excess (2.5 eq) accounts for the 1.0 eq consumed by the carboxylic acid proton, ensuring sufficient nucleophile remains for the substitution.

  • Thermal Activation: Heat the reaction mixture to 80°C and stir for 4–6 hours.

    • IPC (Self-Validation): Monitor via HPLC or TLC (Eluent: DCM/MeOH 9:1). The reaction is complete when the peak corresponding to the starting material (<1%) disappears. The thermal energy is required to overcome the activation barrier of the Meisenheimer complex.

  • Quenching & Precipitation: Cool the mixture to room temperature and pour into crushed ice/water (15 volumes). Slowly add 2M HCl dropwise until the pH reaches 3.5–4.0.

    • Causality & Validation: The product exists as a soluble sodium salt at high pH. Adjusting the pH to ~3.5 protonates the carboxylate, drastically reducing its aqueous solubility and causing the target compound to precipitate as an off-white to pale yellow solid. If no precipitate forms, the SNAr failed, or the pH is incorrect—this acts as an immediate visual validation of success.

  • Isolation: Filter the precipitate, wash with cold water (3 x 2 volumes) to remove residual DMF and NaCl, and dry under vacuum at 45°C to constant weight.

Protocol B: Synthesis via S-Alkylation (Alternative Route)

Objective: Alkylate 6-mercapto-5-methylnicotinic acid using Methyl Iodide.

Step-by-Step Methodology:

  • Thiolate Formation: Suspend 6-mercapto-5-methylnicotinic acid (1.0 eq) in a mixture of Ethanol/Water (4:1, 10 volumes). Add Potassium Carbonate (K₂CO₃) (2.2 eq) and stir at room temperature for 30 minutes.

    • Causality: K₂CO₃ is a mild base sufficient to deprotonate both the carboxylic acid and the thiol, generating the highly nucleophilic thiolate dianion.

  • Alkylation: Cool the mixture to 0°C. Add Methyl Iodide (MeI) (1.05 eq) dropwise over 20 minutes.

    • Causality: Strict stoichiometric control (1.05 eq) and low temperature are critical to prevent the competitive esterification of the carboxylate group.

  • Reaction Progression: Stir at room temperature for 2 hours.

    • IPC (Self-Validation): Monitor by LC-MS. The mass shift from [M-H]⁻ of the thiol to the [M-H]⁻ of the thioether confirms successful S-alkylation. The appearance of a +14 Da mass shift beyond the target indicates over-alkylation (methyl ester formation).

  • Workup: Concentrate the mixture in vacuo to remove ethanol. Dilute with water, cool to 5°C, and acidify to pH 3 with 1M HCl to precipitate the product. Filter, wash, and dry.

References

Sources

Safety Operating Guide

5-Methyl-6-methylsulfanyl-nicotinic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Guide for 5-Methyl-6-methylsulfanyl-nicotinic acid

As a Senior Application Scientist, I recognize that the handling of specialized functionalized building blocks requires moving beyond generic safety data sheets. 5-Methyl-6-methylsulfanyl-nicotinic acid (CAS: 1355226-55-9) is a highly specific pyridine derivative utilized in advanced drug development and synthetic chemistry[1]. While its structural properties—specifically the presence of a pyridine nitrogen and a methylsulfanyl (thioether) group—make it a valuable synthetic intermediate, these exact heteroatoms dictate a rigorous, specialized disposal protocol.

Improper handling or disposal of this compound can lead to the release of highly toxic environmental pollutants, including nitrogen oxides (NOx) and sulfur oxides (SOx). This guide provides drug development professionals with a self-validating, mechanistic protocol for the safe handling, spill recovery, and terminal disposal of this chemical.

Chemical Profile & Hazard Assessment

To establish a foundation for our safety protocols, we must first analyze the physicochemical properties that dictate the compound's behavior in the laboratory and during destruction.

Property / HazardDescription / ClassificationMechanistic Implication
Chemical Name 5-Methyl-6-methylsulfanyl-nicotinic acidContains a pyridine ring and a thioether linkage.
CAS Number 1355226-55-9Unique identifier for tracking and SDS retrieval[1].
Molecular Formula C8H9NO2SThe presence of N and S dictates strict high-temperature incineration requirements.
Physical State Solid (Powder)Prone to aerosolization. Requires strict dust-control measures during handling and spill recovery.
Toxicity / Irritation Skin, Eye, and Respiratory IrritantDirect contact causes local inflammation. Inhalation of dust severely irritates mucous membranes.
Combustion Byproducts CO, CO2, NOx, SOxThermal decomposition yields corrosive, acidic, and toxic fumes requiring neutralization[2].

Mechanistic Toxicology & Environmental Impact

The core challenge in disposing of 5-Methyl-6-methylsulfanyl-nicotinic acid lies in its heteroatomic structure. When organic compounds containing sulfur and nitrogen are subjected to uncontrolled combustion or environmental degradation, they do not mineralize cleanly into harmless carbon dioxide and water[3].

Instead, the oxidation of the methylsulfanyl group produces sulfur dioxide (SO2) and sulfur trioxide (SO3), which are potent respiratory irritants and primary precursors to acid rain. Concurrently, the pyridine nitrogen oxidizes into various nitrogen oxides (NOx), contributing to photochemical smog and further environmental toxicity[4]. Therefore, standard municipal waste streams or drain disposal are strictly prohibited[2]. The compound must be routed to a specialized high-temperature incinerator equipped with an alkaline flue gas scrubber to neutralize these acidic byproducts before atmospheric release[5].

Operational Safety Protocol: Spill Response & Containment

In the event of an accidental release, immediate containment is required to prevent aerosolization and environmental runoff. The following step-by-step methodology ensures safe recovery.

Step 1: Exposure Control and PPE Before approaching the spill, personnel must don appropriate Personal Protective Equipment (PPE). This includes chemical-resistant nitrile gloves, safety goggles, a lab coat, and, crucially, a particulate respirator (e.g., N95 or P100) if the material is in dry powder form. This prevents the inhalation of highly irritating dust.

Step 2: Containment and Recovery

  • For Dry Spills: Do not use wet cleaning methods initially, as adding water can spread the compound and complicate recovery. Use dry clean-up procedures (e.g., a dedicated chemical scoop or anti-static brush) to sweep up the powder. Avoid generating dust. Do not use standard vacuum cleaners, as they will aerosolize fine particulates into the laboratory environment.

  • For Wet Spills (Solutions): If the compound is dissolved in a solvent, contain the spread using an inert absorbent material such as vermiculite or sand[6].

Step 3: Decontamination Transfer all recovered material and contaminated absorbents into a closable, chemically compatible, and clearly labeled salvage container[7]. Once the bulk material is removed, wash the spill area with copious amounts of water. Crucially, this wash water must be collected for hazardous waste disposal; it must not be allowed to enter the municipal sewer system[2].

SpillResponse Spill Spill Detected: 5-Methyl-6-methylsulfanyl-nicotinic acid PPE Don PPE (Respirator, Nitrile Gloves) Spill->PPE Assess Assess State: Dry Powder or Solution? PPE->Assess Dry Dry Sweep (Avoid Dust Generation) Assess->Dry Solid Powder Wet Absorb with Inert Material (Sand/Vermiculite) Assess->Wet Solution Container Seal in Labeled Hazardous Waste Container Dry->Container Wet->Container Wash Decontaminate Area (Collect Wash Water) Container->Wash

Emergency spill response and containment protocol for laboratory settings.

Waste Segregation & Terminal Disposal Plan

The terminal disposal of 5-Methyl-6-methylsulfanyl-nicotinic acid relies on controlled, high-temperature incineration to break the stable pyridine ring and oxidize the sulfur content.

Step 1: Waste Segregation Segregate this compound from strong oxidizing agents and strong bases to prevent unintended exothermic reactions[8]. It should be classified and stored as "Halogen-Free Organic Waste" (unless dissolved in a halogenated solvent). You must apply a clear secondary label indicating "Contains Nitrogen and Sulfur" to alert the Environmental Health and Safety (EHS) office and the disposal contractor of the specific flue gas risks[9].

Step 2: Satellite Accumulation Store the sealed waste container in your laboratory's designated, cool, dry, and well-ventilated satellite accumulation area[10]. Ensure the container is leak-proof and that the outside remains completely free of chemical residue to protect personnel handling the waste downstream[10].

Step 3: Licensed Incineration Transfer the waste to a licensed professional waste disposal service[7]. The contractor will subject the material to high-temperature incineration (typically >1000°C) to ensure the complete destruction of the organic framework. Because the combustion will inevitably generate SOx and NOx, the incinerator must be equipped with a post-combustion alkaline scrubber (e.g., lime injection or wet scrubbing) to neutralize the acidic gases before the exhaust is released into the environment.

WasteDisposal Gen Waste Generation (N, S - organic) Seg Segregation: Label N/S Content Gen->Seg Store Satellite Accumulation (Ventilated, Leak-proof) Seg->Store Incinerate High-Temp Incineration (>1000°C) Store->Incinerate Licensed Contractor Scrubber Alkaline Flue Gas Scrubber (Neutralizes SOx/NOx) Incinerate->Scrubber Toxic Flue Gas (SOx, NOx) Release Compliant Exhaust Release Scrubber->Release Neutralized Gas

Workflow for segregation and incineration of sulfur-containing organic waste.

References

  • [7] Title: AOBChem Safety Data Sheet: 5-Methyl-6-methylsulfanyl-nicotinic acid Source: aobchem.com URL: [Link]

  • Title: Nicotinic Acid (Niacin) Safety Data Sheet Source: cambridgecommodities.com URL:[Link]

  • [3] Title: Detection techniques in ion analysis: What are our choices? Source: researchgate.net URL: [Link]

  • Title: Chemwatch GHS SDS in English (European) 39516-1 - Sdfine Source: sdfine.com URL: [Link]

  • [6] Title: SAFETY DATA SHEET - Novachem Source: novachemsds.co.nz URL:[Link]

  • Title: Engineering Handbook for Hazardous Waste Incineration : Draft Source: epa.gov URL:[Link]

  • [9] Title: EPA 625/6-89/019 Handbook Guidance on Setting Permit Conditions Source: wbdg.org URL: [Link]

  • [4] Title: HAZARDOUS WASTE DISPOSAL: Emerging Technologies and Public Policies Source: annualreviews.org URL:[Link]

Sources

Personal protective equipment for handling 5-Methyl-6-methylsulfanyl-nicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently oversee the integration of specialized building blocks into drug discovery pipelines. 5-Methyl-6-methylsulfanyl-nicotinic acid (CAS: 1355226-55-9) is a highly valuable nicotinic acid derivative featuring a methylsulfanyl (thioether) moiety[1]. While structurally essential for synthesizing novel therapeutics, its physicochemical properties necessitate stringent, causality-driven handling protocols to ensure operator safety and maintain experimental integrity.

Here is the comprehensive, step-by-step safety and operational guide for handling this compound.

Hazard Assessment & Mechanistic Causality

To handle this chemical safely, we must first understand why it poses a risk. According to standardized Safety Data Sheets (SDS), this compound carries three primary GHS hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[2].

The Causality of the Hazard:

  • Acidic Irritation: The carboxylic acid functional group can induce localized pH shifts upon contact with the moisture on human skin or ocular mucous membranes, leading to acute epidermal inflammation and severe eye irritation[3].

  • Sulfurous Aerosols: The methylsulfanyl (thioether) group is generally stable under ambient conditions. However, if the powder is aerosolized, subjected to high-shear mechanical agitation, or exposed to heat, it can generate volatile, odorous, and highly irritating sulfurous particulates that attack the respiratory tract[4].

Consequently, strict adherence to precautionary statement P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) is the absolute cornerstone of our operational workflow[2].

Personal Protective Equipment (PPE) Matrix

Do not rely on generic lab apparel. The following PPE matrix is specifically calibrated for the physicochemical risks of 5-Methyl-6-methylsulfanyl-nicotinic acid.

Body PartRequired PPESpecificationsMechanistic Rationale
Hands Chemical-resistant glovesNitrile (Minimum 0.11 mm thickness). Double-gloving is recommended.Nitrile provides superior permeation resistance to solid organic acids and thioethers compared to latex, effectively neutralizing the H315 skin irritation risk[3].
Eyes/Face Safety gogglesSnug-fitting, indirect-vented chemical splash goggles.Standard safety glasses with side shields are insufficient against fine airborne powders. Goggles prevent particulate ingress, mitigating H319 risks[2].
Body Laboratory coat100% Cotton or Flame-retardant (FR) treated, fully buttoned.Synthetic fabrics can accumulate static electricity, which may inadvertently aerosolize the fine powder during transfer. Cotton minimizes static buildup[3].
Respiratory Particulate RespiratorN95 or P100 mask (Required if handling outside a certified fume hood).Directly addresses H335 by filtering out fine irritating dust and sulfurous particulates before they reach the respiratory tract[4].

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Follow this step-by-step methodology to ensure absolute control over the chemical environment.

Step 1: Environmental Validation Before opening the chemical container, verify that your chemical fume hood is operational with a face velocity of at least 100 feet per minute (fpm). This engineering control is your primary defense against volatile thioether byproducts and airborne dust[4].

Step 2: Static-Free Weighing Protocol

  • Place a grounded, anti-static weighing boat onto the analytical balance inside the fume hood.

  • Use a specialized anti-static spatula (e.g., PTFE-coated or grounded stainless steel) to transfer the powder. Causality: Fine nicotinic acid derivative powders are prone to electrostatic dispersion; neutralizing static prevents the powder from aerosolizing into your breathing zone.

  • Seal the weighing boat or transfer vessel immediately after obtaining the desired mass.

Step 3: Closed-System Transfer Transfer the compound into your reaction vessel using a powder funnel to prevent dusting. If your downstream reaction involves heating or strong oxidizing agents (which can rapidly oxidize the methylsulfanyl group to a sulfoxide or sulfone), ensure the reactor is equipped with a reflux condenser and a scrubber system to capture any evolved sulfur dioxide or related gases[3].

Step 4: Immediate Decontamination Wipe down the balance, spatulas, and hood surfaces with a solvent appropriate for organic acids (e.g., an alcohol like isopropanol), followed by a water rinse.

Workflow Visualization

The following diagram illustrates the critical path for exposure control during the handling of this compound.

OperationalWorkflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Handling cluster_2 Phase 3: Post-Operation PPE Don PPE Matrix (Nitrile, Goggles, Coat) Hood Verify Fume Hood Face Velocity >100 fpm PPE->Hood Weigh Weighing (Anti-static Spatula) Hood->Weigh Transfer Closed-System Transfer Weigh->Transfer Decon Decontaminate Surfaces Transfer->Decon Waste Dispose as Hazardous Sulfur Waste Decon->Waste

Caption: Sequential exposure control workflow for handling 5-Methyl-6-methylsulfanyl-nicotinic acid.

Emergency Response & Spill Management

In the event of an accidental release, immediate and calculated action is required:

  • Spill Cleanup: Do not immediately wash a dry powder spill with water, as this can create a highly acidic, concentrated runoff that may damage surfaces or contaminate waterways[5]. Instead, use dry clean-up procedures: gently cover the spill with an inert, damp absorbent (like sand or vermiculite) to suppress dust, then sweep it up using non-sparking tools[6].

  • Exposure Response (P305+P351+P338): If the compound enters the eyes, immediately flush with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention[2].

Waste Disposal Plan

5-Methyl-6-methylsulfanyl-nicotinic acid waste cannot be discarded in standard biohazard or general trash streams.

  • Classification: Segregate as Hazardous Organic Sulfur-Containing Waste.

  • Containment: Place all contaminated consumables (weighing boats, gloves, paper towels) into a clearly labeled, sealable hazardous waste container. Leave unused chemicals in their original containers.

  • Incompatibilities: Never mix this waste with strong oxidizing agents, as the thioether moiety is highly susceptible to exothermic oxidation[3].

References

  • Sigma-Aldrich. "5-Methyl-6-methylsulfanyl-nicotinic acid | 1355226-55-9". Retrieved from:[Link]

  • AOBChem. "Safety Data Sheet: 1355226-55-9". Retrieved from: [Link]

  • Sdfine. "NICOTINIC ACID - GHS Safety Data Sheet". Retrieved from: [Link]

  • Sigma-Aldrich. "SAFETY DATA SHEET: 4-methylsulfanyl-thiophenol". Retrieved from:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-6-methylsulfanyl-nicotinic acid
Reactant of Route 2
Reactant of Route 2
5-Methyl-6-methylsulfanyl-nicotinic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。